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  • Product: 2-Methylpentane-d14
  • CAS: 284487-65-6

Core Science & Biosynthesis

Foundational

2-Methylpentane-d14 physical properties and constants

Technical Whitepaper: 2-Methylpentane-d14 – Physiochemical Profile and Applications in Deuterium Labeling Executive Summary 2-Methylpentane-d14 (Perdeuterated Isohexane) is a high-purity isotopologue of the branched alka...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Methylpentane-d14 – Physiochemical Profile and Applications in Deuterium Labeling

Executive Summary

2-Methylpentane-d14 (Perdeuterated Isohexane) is a high-purity isotopologue of the branched alkane 2-methylpentane, wherein all fourteen hydrogen atoms are substituted with deuterium (


H). This compound serves as a critical tool in pharmaceutical research, specifically within Drug Metabolism and Pharmacokinetics (DMPK) for metabolic stability assessment and as a definitive internal standard in mass spectrometry.

This guide provides an exhaustive technical analysis of 2-Methylpentane-d14, contrasting its physiochemical constants with its protio-analog, detailing its thermodynamic stability derived from the Kinetic Isotope Effect (KIE), and outlining precise experimental protocols for its handling and application.

Chemical Identity & Structural Analysis

The complete isotopic substitution of hydrogen with deuterium significantly alters the mass-dependent properties of the molecule while maintaining its electronic structure.

  • IUPAC Name: 1,1,1,2,3,3,4,4,5,5,5-Undecadeuterio-2-(trideuteriomethyl)pentane

  • Common Name: 2-Methylpentane-d14; Perdeuteroisohexane

  • CAS Number: 284487-65-6[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 100.26 g/mol [1][2][3]

  • Isotopic Purity: Typically

    
     atom % D[1]
    
Structural Visualization

ChemicalStructure cluster_0 2-Methylpentane-d14 Structure C1 CD3 (C1) C2 CD (C2) C1->C2 C3 CD2 (C3) C2->C3 C_Branch CD3 (Branch) C2->C_Branch Tertiary Site C4 CD2 (C4) C3->C4 C5 CD3 (C5) C4->C5

Figure 1: Connectivity of 2-Methylpentane-d14. The tertiary carbon (C2) is the primary site of metabolic oxidation in the protio form, a pathway significantly attenuated in the d14 analog due to the C-D bond strength.

Physical Properties & Constants

The substitution of hydrogen (


H) with deuterium (

H) introduces mass-dependent shifts in physical properties. The most notable deviation is in density (+16%) and molecular weight (+16.3%), while electronic properties like boiling point and refractive index show only minor "inverse isotope effects" or remain comparable due to similar molar volumes.
Property2-Methylpentane (Protio)2-Methylpentane-d14 (Deuterio)Shift / Effect
CAS Number 107-83-5284487-65-6N/A
Molar Mass 86.18 g/mol 100.26 g/mol +16.3% (Mass Effect)
Density (25°C) 0.653 g/mL0.760 g/mL+16.4%
Boiling Point 60–62 °C62 °CNegligible / Slight Elevation
Refractive Index (

)
1.3711.371Negligible
Flash Point -23 °C~ -23 °C (Est.)Similar Flammability Profile
Phase Colorless LiquidColorless LiquidN/A

Data Sources: Sigma-Aldrich [1], PubChem [2], Santa Cruz Biotechnology [3].

Isotope Effects & Thermodynamics

The utility of 2-Methylpentane-d14 in drug development hinges on the Primary Kinetic Isotope Effect (KIE) .

Thermodynamic Basis

The carbon-deuterium (C-D) bond is shorter and stronger than the carbon-hydrogen (C-H) bond. This is due to the lower Zero Point Energy (ZPE) of the heavier isotope.

  • 
    ZPE:  The vibrational ground state of C-D is lower than C-H.
    
  • Bond Dissociation Energy (BDE): A C-D bond requires approximately 1.2–1.5 kcal/mol more energy to break than a C-H bond.

Metabolic Implications (The "Deuterium Switch")

In the protio form, 2-methylpentane is metabolized by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2B6 subclasses) primarily at the tertiary carbon (C2) via oxidative hydroxylation.

  • Mechanism: Hydrogen atom abstraction (HAT) is the rate-determining step.

  • Outcome: In 2-Methylpentane-d14, the C-D bond at the tertiary position resists abstraction (

    
    ). This "metabolic switching" forces the enzyme to attack less favorable positions or significantly prolongs the compound's half-life (
    
    
    
    ).

MetabolicPathway Substrate 2-Methylpentane (d0 vs d14) CYP Cytochrome P450 (Heme-Oxo Species) Substrate->CYP TS_H Transition State (C-H) Lower Activation Energy CYP->TS_H Protio (Fast) TS_D Transition State (C-D) Higher Activation Energy CYP->TS_D Deuterio (Slow / Blocked) Metabolite 2-Hydroxy-2-methylpentane (Tertiary Alcohol) TS_H->Metabolite TS_D->Metabolite Reduced Yield

Figure 2: Kinetic Isotope Effect on CYP450-mediated hydroxylation. The higher activation energy of the C-D bond cleavage impedes the formation of the tertiary alcohol metabolite.

Applications in R&D

A. Internal Standard for Mass Spectrometry

2-Methylpentane-d14 is the "gold standard" internal standard (IS) for quantifying isohexane and related branched alkanes in biological matrices.

  • Mass Shift (+14 Da): The M+14 shift prevents crosstalk with the analyte's isotopic envelope (M+1, M+2).

  • Co-Elution: Being chemically identical (save for isotope effects), the d14 analog co-elutes (or elutes slightly earlier) with the analyte in GC/LC, correcting for matrix effects and ionization suppression.

B. Mechanistic Probes

Used to map the active site of combustion catalysts or metabolic enzymes. If the reaction rate decreases significantly when substituting d0 with d14, C-H bond cleavage is confirmed as the rate-limiting step.

Experimental Handling & Protocols

Protocol A: Preparation of Gravimetric Stock Standards

Objective: Create a precise 1.0 mg/mL stock solution for LC-MS calibration.

  • Equilibration: Allow the ampoule of 2-Methylpentane-d14 and the solvent (e.g., high-purity Methanol or Dichloromethane) to reach 20°C.

  • Weighing (Difference Method):

    • Tare a 10 mL Class A volumetric flask.

    • Weigh the sealed d14 ampoule.

    • Break the ampoule and transfer ~10 mg of liquid into the flask using a gas-tight glass syringe.

    • Reweigh the empty ampoule shell. The difference is the exact mass (

      
      ).
      
  • Dilution: Dilute to volume with the solvent. Cap and invert 10 times.

  • Storage: Transfer to amber silanized glass vials with PTFE-lined caps. Store at -20°C.

    • Note: Due to high volatility (BP 62°C), minimize headspace and seal immediately.

Protocol B: Catalytic Deuteration (Synthesis Context)

Context: While d14 is commercially available, understanding its synthesis via catalytic exchange is vital for custom labeling.

  • Reagents: 2-Methylpentane,

    
     gas (99.8%), 5% Pt/C or Rh/C catalyst.
    
  • Conditions: High temperature (180–200°C) is often required for complete alkane exchange, unlike alkenes which reduce at room temperature.

  • Workflow:

    • Load substrate and catalyst into a high-pressure autoclave.

    • Purge with

      
      , then pressurize with 
      
      
      
      (30–50 bar).
    • Heat to 190°C for 24–48 hours.

    • Filter catalyst and analyze via GC-MS for isotopic enrichment (aiming for M+14 peak >98%).

Safety & Regulatory

  • GHS Classification: Flammable Liquid (Category 2), Aspiration Hazard (Category 1), Skin Irritant (Category 2).

  • Handling: Use only in a fume hood. Ground all equipment to prevent static discharge ignition.

  • Storage: Flammables cabinet. Keep cool (2–8°C recommended for long-term isotopic stability, though chemically stable at RT).

References

  • Sigma-Aldrich. (2024). 2-Methylpentane-d14 Product Specification & MSDS. Merck KGaA. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24872367, 2-Methylpentane-d14. Link

  • Santa Cruz Biotechnology. (2024). 2-Methylpentane-d14 (CAS 284487-65-6) Data Sheet. Link

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives, 23(6), 398-404. Link

  • Atkinson, R. (1986). Kinetics and mechanisms of the gas-phase reactions of the hydroxyl radical with organic compounds under atmospheric conditions. Chemical Reviews, 86(1), 69-201. Link

Sources

Exploratory

Mass spectrum fragmentation pattern of 2-Methylpentane-d14

Technical Guide: Mass Spectrometric Characterization of 2-Methylpentane-d14 ( ) Document Control: Version: 1.0 Subject: Structural Elucidation & Fragmentation Dynamics of Perdeuterated Isohexane Target: DMPK Researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Mass Spectrometric Characterization of 2-Methylpentane-d14 ( )

Document Control:

  • Version: 1.0

  • Subject: Structural Elucidation & Fragmentation Dynamics of Perdeuterated Isohexane

  • Target: DMPK Researchers, Bioanalytical Chemists

Executive Summary

2-Methylpentane-d14 (CAS: 284487-65-6) is the per-deuterated isotopologue of 2-methylpentane (isohexane).[1] It serves as a critical Internal Standard (IS) in gas chromatography-mass spectrometry (GC-MS) workflows, particularly for the quantification of volatile organic compounds (VOCs) and alkane biomarkers.

The utility of 2-Methylpentane-d14 relies on its mass spectral distinctiveness. By replacing all 14 protium (


) atoms with deuterium (

), the molecular weight shifts from 86.18 Da to ~100.26 Da. This guide details the fragmentation mechanics that generate its unique spectral fingerprint, specifically the characteristic mass shift of the base peak from m/z 43 (native) to m/z 50 (deuterated), ensuring precise biological background subtraction.

Part 1: Molecular Architecture & Isotopic Shift

To interpret the mass spectrum, one must first map the isotopic substitution to the carbon skeleton. The increased bond strength of C-D over C-H (primary kinetic isotope effect) slightly alters fragmentation kinetics, but the m/z positions are strictly defined by mass stoichiometry.

Structural Comparison
FeatureNative 2-Methylpentane (

)
Perdeuterated 2-Methylpentane (

)
Formula


Molecular Weight 86.18 g/mol 100.26 g/mol
Structure


Molecular Ion (

)
m/z 86 m/z 100
The Deuterium Shift Rule

In mass spectrometry, the mass shift (


) for any fragment is calculated as:


Where

is the number of hydrogen atoms replaced by deuterium in that specific fragment.[1][2][3][4][5][6][7] For 2-Methylpentane-d14, every hydrogen position is deuterated, simplifying the prediction: Every retained hydrogen adds +1 mass unit compared to the native spectrum.

Part 2: Fragmentation Mechanics (The "Fingerprint")

The fragmentation of branched alkanes is driven by the stability of the resulting carbocations. Cleavage preferentially occurs at branched carbons to form secondary or tertiary carbocations.

Primary Pathway: Formation of the Base Peak (m/z 50)

The dominant fragmentation event is the cleavage of the C2-C3 bond. This releases a propyl radical and leaves a stable secondary isopropyl cation.

  • Native Mechanism:

    
    
    
    • Fragment: Isopropyl cation (

      
      )
      
    • Mass:

      
      
      
  • d14 Mechanism:

    
    
    
    • Fragment: Isopropyl-d7 cation (

      
      )
      
    • Mass:

      
      
      
Secondary Pathway: Methyl Loss (m/z 82)

Cleavage at the C1-C2 or C2-Methyl bond results in the loss of a methyl group.

  • Native: Loss of

    
     (15 Da) 
    
    
    
    m/z 71 (
    
    
    ).
  • d14: Loss of

    
     (18 Da) 
    
    
    
    m/z 82 (
    
    
    ).
Pathway Visualization

The following diagram maps the electron ionization (EI) induced fragmentation pathways.

FragmentationPathway M_Ion Molecular Ion (M+) C6D14 m/z 100 Frag_Base Base Peak Isopropyl-d7 Cation [CD(CD3)2]+ m/z 50 M_Ion->Frag_Base C2-C3 Cleavage (Dominant) Frag_M_Methyl Pentyl-d11 Cation (Loss of Methyl-d3) [C5D11]+ m/z 82 M_Ion->Frag_M_Methyl C1-C2 Cleavage Frag_M_Ethyl Butyl-d9 Cation (Loss of Ethyl-d5) [C4D9]+ m/z 66 M_Ion->Frag_M_Ethyl C3-C4 Cleavage Neutral_Propyl Neutral Loss: Propyl-d7 Radical Neutral_Methyl Neutral Loss: Methyl-d3 Radical

Caption: Figure 1. EI Fragmentation pathways of 2-Methylpentane-d14. The red path indicates the formation of the base peak at m/z 50.

Part 3: Comparative Spectral Data

The following table serves as a lookup reference for peak assignment during method validation.

Fragment IdentityNative m/z (

)
d14 Target m/z Relative Intensity (Approx)Mechanism
Molecular Ion 86100 < 5%Parent Ion Survival
M - Methyl 7182 20 - 40%Loss of

M - Ethyl 5766 30 - 50%Loss of

Base Peak 4350 100% Formation of

Propyl Fragment 2934 10 - 20%Formation of

Note: Relative intensities may vary based on ion source temperature and tuning (e.g., 70 eV standard EI).

Part 4: Experimental Protocol (GC-MS Validation)

To validate the identity of 2-Methylpentane-d14 in a sample, follow this self-validating workflow. This protocol assumes a standard split/splitless injection on a non-polar column (e.g., DB-5ms or ZB-5).

Instrument Configuration
  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temp: 230°C (High temps promote fragmentation; keep consistent).

  • Scan Range: m/z 30 – 110 (Must capture m/z 34 and m/z 100).

Step-by-Step Workflow
  • Blank Injection: Inject pure solvent (e.g., Methanol or Hexane-d14) to establish a baseline. Ensure no background at m/z 50 or 100.

  • Standard Injection: Inject 1 µL of 50 ppm 2-Methylpentane-d14.

  • Peak Verification (The "3-Point Check"):

    • Check 1 (Parent): Extract ion chromatogram (EIC) for m/z 100 . Signal must be present at the expected Retention Time (RT). Note: Deuterated alkanes often elute slightly earlier than their protium counterparts (inverse isotope effect).

    • Check 2 (Base): Spectrum at peak apex must show m/z 50 as the dominant ion (100% abundance).

    • Check 3 (Purity): Check for m/z 43. Significant signal at m/z 43 indicates contamination with native 2-methylpentane or H/D exchange (scrambling).

  • Isotopic Purity Calculation:

    
    
    (Ideally, m/z 86 should be non-detectable).
    
Experimental Logic Flow

ExperimentalWorkflow Sample Sample Injection (d14 Standard) GC_Sep GC Separation (DB-5ms Column) Sample->GC_Sep MS_Det MS Detection (Scan m/z 30-110) GC_Sep->MS_Det Decision Check Base Peak Is m/z = 50? MS_Det->Decision Pass Identity Confirmed (Proceed to Quant) Decision->Pass Yes Fail Contamination/Scrambling (Check m/z 43) Decision->Fail No (m/z 43 present)

Caption: Figure 2. Logic gate for validating 2-Methylpentane-d14 identity in GC-MS runs.

References

  • National Institute of Standards and Technology (NIST). 2-Methylpentane Mass Spectrum (Standard). NIST Chemistry WebBook, SRD 69.[8][9] Accessed 2024.[1] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • McMaster, M. C.GC/MS: A Practical User's Guide. Wiley-Interscience.

Sources

Foundational

Commercial Availability &amp; Validation of 2-Methylpentane-d14: A Technical Sourcing Guide

The following technical guide details the commercial landscape, procurement strategies, and validation protocols for 2-Methylpentane-d14 . [1] Executive Summary: The Sourcing Landscape 2-Methylpentane-d14 (Isohexane-d14)...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, procurement strategies, and validation protocols for 2-Methylpentane-d14 .


[1]

Executive Summary: The Sourcing Landscape

2-Methylpentane-d14 (Isohexane-d14) is a niche deuterated alkane primarily utilized as a mass spectrometry internal standard for volatile organic compound (VOC) analysis and as a specialized NMR solvent for non-polar environments where proton silence is critical in the aliphatic region.

Unlike common solvents (e.g., Chloroform-d), 2-Methylpentane-d14 is not a commodity chemical.[1] It typically resides in the Tier 2 Availability category: available from specialized stable isotope manufacturers but often requiring lead times or specific inquiry for bulk quantities (>5g).[1]

Key Procurement Directive:

  • Primary Source: Specialized Isotope Manufacturers (CDN Isotopes, Sigma-Aldrich/Merck).[1]

  • Secondary Source: Fine Chemical Aggregators (Santa Cruz Biotechnology, CalPacLab).[1]

  • Critical Specification: Isotopic Enrichment

    
     98 atom % D.[1][2]
    

Technical Specifications & Physical Properties

To validate the material upon receipt, one must understand the physical shifts induced by per-deuteration.[1] The kinetic isotope effect (KIE) and mass increase alter physical constants slightly compared to the proteo-analog.

Table 1: Comparative Physical Data
Property2-Methylpentane (Proteo)2-Methylpentane-d14 (Deutero)Significance for Handling
CAS Number 107-83-5284487-65-6 Critical for ordering accuracy.[1]
Molecular Weight 86.18 g/mol 100.26 g/mol +14 mass shift for MS calibration.[1]
Boiling Point 60-62 °C~61-62 °C High volatility; store in septum-sealed vials.[1]
Density (25°C) 0.653 g/mL~0.760 g/mL D-analogs are denser; affects volumetric pipetting.[1]
Refractive Index 1.371~1.368 Quick purity check via refractometry.[1]
Flash Point -23 °C-23 °C Extreme flammability hazard.[1]

Supplier Ecosystem & Product Codes

The following suppliers have been verified to list 2-Methylpentane-d14. Note that "In Stock" status fluctuates rapidly for this compound.[1]

Table 2: Verified Supplier List
SupplierProduct CodeEnrichmentPack SizesNotes
CDN Isotopes D-5435 98 atom % D0.25g, 0.5gPrimary Recommendation. Often has stock.[1][3]
Sigma-Aldrich 491438 98 atom % D1g, CustomHigh reliability, rigorous CoA.[1]
Santa Cruz sc-256187 N/AVariesOften acts as a reseller; check lead times.[1]
CIL InquireCustomCustomCambridge Isotope Labs may require custom synthesis request.[1]

Procurement Tip: Always request a Certificate of Analysis (CoA) prior to purchase to verify the isotopic purity matches the "98 atom % D" claim. For trace analysis, <99% may introduce significant proton background in NMR.[1]

Quality Assurance: The Self-Validating Protocol

As a scientist, you cannot rely solely on the vendor's label. The following workflow ensures the integrity of the 2-Methylpentane-d14 before it enters your critical experiments.

Verification Workflow Diagram

The following logic flow illustrates the decision matrix for validating incoming isotope shipments.

ValidationProtocol Receipt Receipt of 2-Methylpentane-d14 VisualCheck Visual Inspection (Seal Integrity, Vol) Receipt->VisualCheck Refractometry Refractive Index Check (Quick Screen) VisualCheck->Refractometry Decision1 Passes RI? Refractometry->Decision1 NMR_H 1H-NMR Analysis (Neat or in CDCl3) Decision1->NMR_H Yes Reject QUARANTINE / RETURN Decision1->Reject No (Deviates >0.005) Decision2 Residual Proton < 2%? NMR_H->Decision2 GCMS GC-MS Analysis (Isotopic Distribution) Decision2->GCMS Yes (Optional Deep Dive) Approve RELEASE FOR USE Decision2->Approve Yes (Routine) Decision2->Reject No

Figure 1: Decision matrix for the incoming quality control of deuterated solvents.

Detailed Validation Methodologies
Method A: Proton NMR (

H-NMR) – The "Silence" Test

This is the most definitive test for isotopic purity. 2-Methylpentane-d14 should be NMR silent in the proton channel.[1]

  • Preparation: Place ~50 µL of the sample into an NMR tube. Add a known amount of internal standard (e.g., 1,4-dioxane) if quantitative purity is needed, or run neat with a capillary insert of

    
     for lock.[1]
    
  • Acquisition: Run a standard proton scan (16 scans min).[1]

  • Analysis:

    • Expected Result: A flat baseline in the aliphatic region (0.8 ppm – 1.6 ppm).[1]

    • Failure Mode: Distinct multiplets appearing at 0.88 ppm (methyls) or 1.2-1.5 ppm (methylene/methine) indicate incomplete deuteration or H/D exchange.[1]

    • Calculation:

      
      .[1]
      
Method B: GC-MS – Isotopic Distribution

Used to confirm the molecular ion and lack of lighter isotopologues (d13, d12).[1]

  • Setup: Low-polarity column (e.g., DB-1 or HP-5).[1]

  • Injection: Split injection (volatile!).

  • Analysis:

    • Look for the Molecular Ion (

      
      ) at m/z 100 .[1]
      
    • Significant abundance at m/z 99 or 98 indicates lower isotopic enrichment.[1]

Handling and Storage Protocols

2-Methylpentane-d14 is highly volatile and expensive.[1] Improper handling leads to "evaporative loss" (financial loss) and potential moisture contamination.[1]

  • Septum Integrity: Do not store in simple screw-cap vials for long periods. Use crimp-top vials with PTFE-lined silicone septa to prevent evaporation.[1]

  • Temperature: Store at 2-8°C (Refrigerator). Cold storage reduces vapor pressure, minimizing loss upon opening.[1]

  • Hygroscopy: While alkanes are hydrophobic, condensation upon warming cold vials can introduce water.[1] Allow the vial to equilibrate to room temperature before opening.

References

  • Sigma-Aldrich. Product Specification: 2-Methylpentane-d14 (Product No. 491438).[1] Retrieved from

  • CDN Isotopes. Technical Data Sheet: 2-Methylpentane-d14 (Product D-5435).[1][3] Retrieved from [1]

  • National Institute of Standards and Technology (NIST). 2-Methylpentane Mass Spectrum (Proteo).[1] NIST Chemistry WebBook.[1] Retrieved from [1]

Sources

Exploratory

Thermodynamic properties of deuterated 2-methylpentane

An In-Depth Technical Guide to the Thermodynamic Properties of Deuterated 2-Methylpentane For Researchers, Scientists, and Drug Development Professionals Abstract Deuterium-labeled compounds are pivotal in mechanistic st...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of Deuterated 2-Methylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deuterium-labeled compounds are pivotal in mechanistic studies, quantitative analysis, and particularly in pharmaceutical development to modulate metabolic pathways. The substitution of hydrogen with deuterium, while seemingly minor, imparts significant changes to the physicochemical properties of a molecule, rooted in the quantum mechanical nature of chemical bonds. This guide provides a comprehensive exploration of the thermodynamic properties of deuterated 2-methylpentane, a representative branched-chain alkane. Due to a scarcity of direct experimental data for the deuterated species, this document synthesizes established theoretical principles of isotope effects with known data for its non-deuterated counterpart. It offers predicted trends for key thermodynamic parameters and presents detailed, field-proven experimental protocols for their empirical validation. This work is intended to serve as a foundational resource for researchers investigating isotope effects and for professionals leveraging deuterated molecules in their work.

Introduction: The Subtle Power of a Neutron

The strategic replacement of hydrogen (¹H) with its stable, heavier isotope, deuterium (²H or D), has become a cornerstone of modern chemical and pharmaceutical research. The doubling of the nuclear mass alters the vibrational frequency of chemical bonds, leading to a stronger and shorter C-D bond compared to a C-H bond.[1] This fundamental difference in zero-point energy (ZPE) gives rise to the Kinetic Isotope Effect (KIE), which is widely exploited to slow down drug metabolism at specific sites, thereby enhancing a drug's pharmacokinetic profile.[2]

However, the influence of deuteration extends beyond kinetics into the realm of thermodynamics. Changes in bond strength and vibrational modes affect intermolecular forces, which in turn alter macroscopic properties such as boiling point, vapor pressure, enthalpy of vaporization, and heat capacity.[3][4] Understanding these thermodynamic shifts is critical for the purification, formulation, and storage of deuterated compounds and for accurately modeling their behavior in complex systems.

This guide focuses on 2-methylpentane (isohexane) and its perdeuterated analogue (2-methylpentane-d₁₄) as a model system for understanding these effects in a simple, non-polar, branched alkane. We will first discuss the practical synthesis and characterization of this deuterated molecule, establish a theoretical framework for predicting the thermodynamic consequences of deuteration, present the known data, and finally, provide robust experimental protocols for the measurement of these properties.

Synthesis and Characterization of Deuterated 2-Methylpentane

The synthesis of perdeuterated alkanes requires methods that can efficiently exchange all C-H bonds for C-D bonds without altering the carbon skeleton.

Proposed Synthesis: Heterogeneous Catalysis for Multi-Deuteration

A highly effective method for the deuteration of a wide variety of alkanes, including branched structures, involves the synergistic use of heterogeneous platinum on carbon (Pt/C) and rhodium on carbon (Rh/C) catalysts.[5] This approach utilizes a deuterated solvent system to drive the H/D exchange.

Protocol:

  • Catalyst Preparation: In an inert atmosphere glovebox, add 5 mol% Pt/C and 5 mol% Rh/C to a high-pressure reactor.

  • Reactant Addition: Add 2-methylpentane to the reactor. Subsequently, add a solvent mixture of deuterated isopropanol (i-PrOD-d₈) and deuterium oxide (D₂O). The deuterated alcohol initiates the process by producing D₂ gas in the presence of the catalyst, which is necessary for the subsequent C-H bond activation and exchange.[5]

  • Reaction Conditions: Seal the reactor and pressurize with D₂ gas (e.g., 5 bar) to create a deuterium-rich atmosphere. Heat the mixture to a moderate temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by periodically taking small aliquots and analyzing them via Gas Chromatography-Mass Spectrometry (GC-MS) to determine the degree of deuteration.

  • Purification: Upon completion, cool the reactor, vent the D₂ gas, and filter the catalyst. The deuterated 2-methylpentane can be separated from the solvent mixture by fractional distillation.

Causality of Experimental Choices:

  • Mixed Catalyst System: The combination of Pt/C and Rh/C has been shown to be more effective for the exhaustive deuteration of alkanes than either catalyst alone, likely due to complementary mechanisms in C-H/C-D bond activation.[5]

  • Deuterated Solvent System: The i-PrOD-d₈/D₂O mixture serves as a vast deuterium reservoir, ensuring the equilibrium of the H/D exchange is heavily shifted towards the deuterated product.

Isotopic Purity and Structural Verification

Confirmation of successful synthesis and determination of isotopic purity are critical.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for determining the degree of deuteration. The mass spectrum of the product will show a molecular ion (M+) peak shifted by +14 amu for the fully deuterated 2-methylpentane-d₁₄ compared to the starting material. The distribution of partially deuterated species can also be quantified.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR is used to confirm the disappearance of proton signals, ²H (Deuterium) NMR is essential to confirm that deuterium has been incorporated at all expected positions.

Theoretical Framework: The Thermodynamic Isotope Effect

The thermodynamic differences between a protonated and a deuterated molecule arise from the mass difference affecting the quantum harmonic oscillator behavior of the chemical bond.

  • Zero-Point Energy (ZPE): A C-D bond has a lower zero-point vibrational energy than a C-H bond.[1] Consequently, more energy is required to break a C-D bond. This increased bond strength is a primary contributor to the observed thermodynamic differences.

  • Intermolecular Forces: The lower vibrational frequency and smaller vibrational amplitude of C-D bonds compared to C-H bonds lead to a slight decrease in the average bond length. This can result in a molecule with a slightly smaller molar volume and more effective packing in the liquid state, leading to stronger van der Waals interactions.

  • Vapor Pressure Isotope Effect (VPIE): The vapor pressure of a substance is dependent on the strength of intermolecular forces. For non-associated liquids like alkanes, deuteration typically leads to stronger intermolecular forces, thus lowering the vapor pressure at a given temperature.[3] This is known as an "inverse" VPIE (PH/PD > 1).

The following diagram illustrates the relationship between the fundamental isotope properties and the resulting macroscopic thermodynamic changes.

G cluster_quantum Quantum & Molecular Level cluster_thermo Macroscopic Thermodynamic Properties Mass_D Increased Nuclear Mass (D vs. H) ZPE Lower Zero-Point Energy of C-D Bond Mass_D->ZPE Vib Lower Vibrational Frequency & Amplitude ZPE->Vib Cp Higher Heat Capacity (Cv) ZPE->Cp Bond Stronger & Shorter C-D Bond Vib->Bond IMFs Stronger Intermolecular Forces (van der Waals) Bond->IMFs VP Lower Vapor Pressure (Inverse VPIE) IMFs->VP Hvap Higher Enthalpy of Vaporization (ΔHvap) IMFs->Hvap BP Higher Boiling Point Hvap->BP

Caption: Causality from quantum effects to thermodynamic properties.

Comparative Thermodynamic Properties

Direct experimental data for deuterated 2-methylpentane is sparse. Therefore, we present the known data for the non-deuterated compound and provide predicted trends for its perdeuterated analogue based on the theoretical principles discussed.

Table 1: Thermodynamic Properties of 2-Methylpentane (C₆H₁₄)
PropertyValueUnitsSource
Molar Mass86.18 g/mol -
Boiling Point (at 1 atm)60.27°C[6]
Density (at 25°C)0.648g/mL[6]
Standard Liquid Enthalpy of Formation (ΔfH°liquid)-204.3 ± 1.0kJ/mol[7]
Standard Gas Enthalpy of Formation (ΔfH°gas)-174.3 ± 1.0kJ/mol[7]
Enthalpy of Vaporization (ΔvapH at 25°C)27.89kJ/mol[6]
Liquid Phase Heat Capacity (Cp,liquid at 298.15 K)194.19J/mol·K[7]
Standard Liquid Molar Entropy (S°liquid)290.58J/mol·K[7]
Table 2: Known & Predicted Properties of Perdeuterated 2-Methylpentane (C₆D₁₄)
PropertyValue / Predicted TrendUnitsSource / Rationale
Molar Mass100.26 g/mol -
Boiling Point (at 1 atm)62°C
Density (at 25°C)0.760g/mL
Vapor PressurePredicted: Lower than C₆H₁₄ at the same TkPaInverse VPIE due to stronger intermolecular forces.[3]
Enthalpy of Vaporization (ΔvapH)Predicted: Higher than C₆H₁₄kJ/molMore energy is needed to overcome stronger intermolecular forces.
Liquid Phase Heat Capacity (Cp,liquid)Predicted: Higher than C₆H₁₄J/mol·KThe heavier deuterium atoms lead to a greater heat capacity at constant volume (Cv).[8]
Standard Enthalpy of Formation (ΔfH°)Predicted: More negative (more stable)kJ/molLower zero-point energy results in a more stable molecule.

Experimental Protocols for Thermodynamic Characterization

To validate the predicted properties and provide a complete thermodynamic profile, rigorous experimental measurements are essential. The following protocols describe self-validating systems for determining key parameters.

Measurement of Heat Capacity and Enthalpy of Vaporization by DSC

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring heat flow to or from a sample as a function of temperature or time.[9]

Protocol:

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium, sapphire) across the desired temperature range.

  • Sample Preparation: Hermetically seal a small, accurately weighed amount (1-5 mg) of deuterated 2-methylpentane in a volatile sample pan. Prepare an identical empty pan as a reference.

  • Heat Capacity (Cp) Measurement:

    • Perform a temperature scan on a baseline (empty pans).

    • Perform an identical temperature scan on a sapphire standard.

    • Perform an identical temperature scan on the sample pan.

    • The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, baseline, and standard at each temperature.

  • Enthalpy of Vaporization (ΔvapH) Measurement:

    • Use a new, accurately weighed sample in a pan with a pinhole lid.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled nitrogen purge.

    • The instrument will record an endothermic peak as the sample vaporizes.

    • Integrate the area of this peak to determine the total energy absorbed, which corresponds to the enthalpy of vaporization.

Causality of Experimental Choices:

  • Hermetic Pans (for Cp): These prevent mass loss due to evaporation during the heat capacity measurement, which would otherwise lead to erroneous results.

  • Pinhole Lid (for ΔvapH): The pinhole allows the vapor to escape in a controlled manner at the boiling point, ensuring a sharp and well-defined vaporization endotherm.

  • Sapphire Standard: Sapphire has a well-characterized and stable heat capacity, making it the gold standard for Cp calibration and measurement.

Caption: Experimental workflow for DSC analysis.

Vapor Pressure Measurement using the Static Method

The static method involves introducing a substance into an evacuated, thermostated vessel and measuring the pressure at equilibrium at various temperatures.

Protocol:

  • Apparatus Setup: Assemble a thermostated vessel connected to a high-vacuum pump and a high-precision pressure transducer. Ensure the system is leak-tight.

  • Sample Degassing: Introduce the deuterated 2-methylpentane sample into the vessel. Freeze the sample with liquid nitrogen and evacuate the headspace to remove dissolved gases. Thaw the sample and repeat the freeze-pump-thaw cycle at least three times.

  • Equilibration: Set the thermostat to the lowest desired temperature. Allow the system to reach thermal and pressure equilibrium (i.e., the pressure reading is stable over time).

  • Data Collection: Record the equilibrium vapor pressure and temperature.

  • Temperature Steps: Increase the temperature in small, controlled increments, allowing the system to re-equilibrate at each new setpoint. Record the pressure and temperature at each step.

  • Data Analysis: Plot the natural logarithm of the vapor pressure (ln P) versus the inverse of the temperature (1/T). The resulting Clausius-Clapeyron plot can be used to calculate the enthalpy of vaporization.

Causality of Experimental Choices:

  • Degassing: The removal of dissolved air is critical. Non-condensable gases would contribute to the total pressure, leading to erroneously high vapor pressure readings.

  • Static Method: This method is highly accurate for low to moderate pressures as it measures the true equilibrium pressure without the complications of carrier gas saturation required in dynamic methods.[10]

  • High-Precision Transducer: The accuracy of the entire experiment is dependent on the ability to precisely measure pressure.

G cluster_setup Setup & Preparation cluster_measurement Measurement Cycle cluster_output Analysis Setup Assemble Apparatus (Vessel, Transducer, Pump) Add Add Sample to Vessel Setup->Add Degas Degas Sample (Freeze-Pump-Thaw x3) Add->Degas SetT Set Temperature Degas->SetT Equilibrate Wait for Equilibrium (Stable Pressure) SetT->Equilibrate Record Record P & T Equilibrate->Record IncrementT Increment Temperature Record->IncrementT Plot Generate P vs. T Curve Record->Plot IncrementT->SetT Clausius Create Clausius-Clapeyron Plot (ln P vs. 1/T) Plot->Clausius

Caption: Workflow for vapor pressure measurement by the static method.

Conclusion and Future Directions

While the direct measurement of the thermodynamic properties of deuterated 2-methylpentane remains an area ripe for investigation, a strong theoretical foundation allows for robust predictions. The substitution of hydrogen with deuterium is expected to result in a more stable molecule with stronger intermolecular forces, leading to a lower vapor pressure, higher boiling point, and greater enthalpy of vaporization compared to its non-deuterated isotopologue.

This guide provides both the theoretical context to understand these differences and the practical, validated experimental workflows required to measure them. For researchers in drug development, these subtle thermodynamic shifts can influence solubility, stability, and formulation characteristics, making their consideration essential. Future work should focus on the empirical measurement of these properties for 2-methylpentane-d₁₄ and other deuterated compounds to build a comprehensive database. Furthermore, modern computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide highly accurate predictions to complement and guide experimental efforts.[11][12]

References

  • Bartel, C. J. (2022). Review of computational approaches to predict the thermodynamic stability of inorganic solids.
  • Chemistry LibreTexts. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds.
  • Cheméo. (n.d.). Chemical Properties of Pentane, 2-methyl- (CAS 107-83-5). Retrieved February 3, 2026, from [Link]

  • Hofstetter, D., et al. (2021). Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations.
  • I. Rabi, I., et al. (1934). An Isotopic Effect in the Heat Capacity of a Number of Deuterium Compounds. OSTI.gov.
  • National Institute of Standards and Technology. (n.d.). Pentane, 2-methyl-. NIST WebBook. Retrieved February 3, 2026, from [Link]

  • Nature Portfolio. (2023). Computational predictions of energy materials using density functional theory.
  • Pádua, A. A. H., et al. (2016).
  • PubChem. (n.d.). 2-Methylpentane. National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2010).
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  • Štejfa, V., et al. (2023).
  • Štejfa, V., et al. (2008). Vapor Pressure of Organic Compounds.
  • Wikipedia. (n.d.).
  • Wiley Online Library. (2018).
  • YouTube. (2025). What Is The Deuterium Kinetic Isotope Effect?. Chemistry For Everyone.
  • Zhang, Y. (2013). Synthesis (2) - Reactions of Alkanes. Master Organic Chemistry.
  • Zhang, Y. (2018).
  • TA Instruments. (n.d.). Determining Volatile Organic Compounds by Differential Scanning Calorimetry.
  • Master Organic Chemistry. (2013). Synthesis (2) - Reactions of Alkanes.
  • bioRxiv. (2024). Quantum chemical properties of chlorinated polycyclic aromatic hydrocarbons for delta machine learning.
  • MedchemExpress.com. (n.d.). MCE Isotope-Labeled Compounds Handbook.
  • RSC Publishing. (2024).
  • Canada.ca. (2023).
  • PubChem. (n.d.). 2-Methylpentane | C6H14 | CID 7892.
  • LCGC International. (n.d.). A Single-Method Approach for the Analysis of Volatile and Semivolatile Organic Compounds in Air Using Thermal Desorption Coupled with GC–MS.
  • Cheméo. (n.d.). Chemical Properties of Pentane, 2-methyl- (CAS 107-83-5).

Sources

Foundational

Isotopic enrichment level of commercial 2-Methylpentane-d14

An In-Depth Technical Guide to the Isotopic Enrichment of Commercial 2-Methylpentane-d14 For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Chemical Purity In the realm of quantitative a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isotopic Enrichment of Commercial 2-Methylpentane-d14

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Chemical Purity

In the realm of quantitative analysis, particularly in mass spectrometry-driven bioanalysis and metabolic research, the internal standard is the cornerstone of data reliability. Deuterated standards, such as 2-Methylpentane-d14 (CAS: 284487-65-6), are indispensable tools.[1] This fully deuterated analogue of isohexane (CD₃CD₂CD₂CD(CD₃)₂) is chemically identical to its hydrogenous counterpart but carries a significant mass shift, allowing it to be distinguished by a mass spectrometer.[2] Its utility is critically dependent not just on its chemical purity, but on its isotopic enrichment —the extent to which hydrogen atoms have been replaced by deuterium.

This guide provides a technical framework for understanding, verifying, and applying commercial 2-Methylpentane-d14, focusing on the critical parameter of isotopic enrichment. For professionals in drug development and metabolism studies, where precision is paramount, a thorough characterization of these reagents is not merely a recommendation but a necessity for robust and reproducible science.

A crucial distinction must be made between two often-confused terms[3]:

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific, labeled position within the molecular structure. A specification of "98 atom % D" means that at any given labeled position, there is a 98% probability of finding a deuterium atom.[3]

  • Species Abundance: This describes the percentage of the entire population of molecules that possesses a specific, complete isotopic composition (e.g., the percentage of molecules that are fully d14, versus d13, d12, etc.).[3]

A high isotopic enrichment directly translates to a higher abundance of the desired fully deuterated species, but they are not the same value. Understanding this is the first step toward rigorous quality assessment.

The Commercial Landscape: What to Expect

2-Methylpentane-d14 is available from several chemical suppliers who specialize in stable isotopes. A review of typical commercial offerings reveals a common specification for isotopic purity.

Table 1: Typical Commercial Specifications for 2-Methylpentane-d14

ParameterTypical SpecificationSignificance for the Researcher
Isotopic Enrichment ≥98 atom % DThis is the most critical parameter. A 98% enrichment level is generally sufficient to ensure the fully deuterated (d14) isotopologue is the most abundant species, minimizing isotopic crosstalk with the non-labeled analyte.[2][4]
Chemical Purity ≥99% (CP/GC)Ensures that the product is free from other chemical compounds that could interfere with the analysis.
CAS Number 284487-65-6Provides a unique identifier for the deuterated compound.[2][5]
Molecular Formula C₆D₁₄ or CD₃CD₂CD₂CD(CD₃)₂Confirms the structure and the theoretical number of deuterium atoms.[2]

A 98% isotopic enrichment level is a high standard, yet it implies that a small percentage of incompletely deuterated isotopologues (d13, d12, etc.) will be present in the material. For most applications as an internal standard, this is acceptable. However, for high-sensitivity assays or metabolic studies where the analyte is at trace levels, verifying this enrichment and understanding the isotopologue distribution is a critical step in method validation.

Core Analytical Methodologies for Verification

The Certificate of Analysis (CoA) provided by a supplier is the starting point, but in regulated environments or for pivotal studies, independent verification is often required. The two primary orthogonal techniques for this characterization are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][6]

Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Isotopic Distribution

Expertise & Experience: For a volatile, non-polar compound like 2-methylpentane, GC-MS is the ideal analytical technique.[7] The gas chromatograph provides excellent separation from any potential impurities, while the mass spectrometer acts as a mass-selective detector capable of differentiating isotopologues. The fundamental principle is to measure the relative intensities of the ion corresponding to the fully deuterated molecule (d14) and any less-deuterated variants.

Trustworthiness (Self-Validating System): The validity of a GC-MS assessment hinges on achieving a clean chromatographic peak for the 2-methylpentane, free from co-eluting impurities. By analyzing the mass spectrum across the entirety of the peak, one can confirm its homogeneity. The natural abundance of ¹³C must also be factored into calculations to avoid misinterpreting the M+1 peak of an isotopologue as the M peak of the next isotopologue.

Experimental Protocol: GC-MS Verification of Isotopic Enrichment

  • Sample Preparation:

    • Prepare a stock solution of the commercial 2-Methylpentane-d14 in a high-purity volatile solvent (e.g., hexane or pentane) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (e.g., 1-10 µg/mL). The goal is to achieve a strong signal without saturating the detector.

  • GC-MS Instrumentation & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: A non-polar column such as a DB-1ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is suitable.

    • Injection: 1 µL injection volume, split mode (e.g., 50:1 split ratio) to handle the concentration and prevent column overload.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 150°C. This ensures good separation from the solvent and any potential volatile impurities.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS System: Agilent 5977B MSD or equivalent single quadrupole or TOF mass spectrometer.[7][8]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230°C.

    • MS Quad Temperature: 150°C.

    • Acquisition Mode: Full Scan mode, scanning from m/z 40 to 120. This range will cover the molecular ion cluster of 2-methylpentane-d14 (M⁺ ≈ 100.2) and its fragments.

  • Data Analysis:

    • Identify the chromatographic peak for 2-methylpentane-d14.

    • Extract the mass spectrum for the apex of the peak.

    • Identify the molecular ion cluster. For 2-methylpentane-d14, the molecular ion (C₆D₁₄⁺) is expected around m/z 100. Look for the less-deuterated isotopologues at m/z 99 (d13), m/z 98 (d12), and so on. The non-deuterated compound would appear at m/z 86.

    • Integrate the ion currents for each isotopologue peak in the cluster.

    • Calculate the Atom % D using the following formula, summing the contributions from all observed species: Atom % D = [ (Σ (n * Iₙ)) / (14 * Σ Iₙ) ] * 100 Where:

      • n is the number of deuterium atoms in a specific isotopologue (e.g., 14 for the d14 species, 13 for the d13 species).

      • Iₙ is the intensity of the ion signal for that isotopologue.

      • The denominator represents the total number of possible deuterium sites (14) multiplied by the total ion current of all related species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Integrity

Expertise & Experience: While MS provides the distribution of mass, it cannot confirm the location of the deuterium atoms. NMR spectroscopy provides this crucial structural information.[1] For a highly deuterated compound, two approaches are particularly powerful:

  • ¹H NMR: This technique is exceptionally sensitive to any residual, non-deuterated sites. The absence or significant reduction of signals in the proton spectrum, when compared to the spectrum of the non-labeled standard, is a direct confirmation of successful deuteration. The small residual signals can be integrated against a certified quantitative standard to determine the level of non-deuteration.

  • ²H (Deuterium) NMR: This method directly observes the deuterium nuclei. It provides a "fingerprint" of the deuterated molecule. The chemical shifts in a ²H NMR spectrum are nearly identical to those in a ¹H NMR spectrum, making spectral assignment straightforward. The relative integrals of the signals in a quantitative ²H NMR spectrum confirm that deuteration has occurred at all expected positions.

Trustworthiness (Self-Validating System): Quantitative NMR (qNMR) relies on strict experimental parameters to ensure accuracy. This includes using a long relaxation delay (D1) to allow for full magnetization recovery between scans, ensuring that the integrated signal areas are directly proportional to the number of nuclei. The inclusion of an internal standard with a known concentration and certified purity further validates the quantification.

Experimental Protocol: NMR Verification of Isotopic Purity

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-Methylpentane-d14 into an NMR tube.

    • Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent that does not have signals overlapping with the analyte (e.g., Chloroform-d, Benzene-d6). The solvent lock signal is essential for the spectrometer.

    • For quantitative ¹H NMR, add a certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity and weight.

  • NMR Instrumentation & Conditions:

    • Spectrometer: Bruker Avance 400 MHz (or higher field) spectrometer or equivalent.

    • Probe: A broadband probe capable of observing both ¹H and ²H nuclei.

    • Temperature: 298 K.

  • ¹H NMR Experiment (Assessing Residual Protons):

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the signals of interest (a D1 of 30 seconds is generally a safe starting point for quantitative work).

    • Number of Scans (NS): Sufficient to obtain a high signal-to-noise ratio for the small residual proton signals (e.g., 64 or more scans).

    • Data Processing: Apply an exponential line broadening factor of 0.3 Hz. Carefully phase and baseline correct the spectrum.

    • Analysis: Integrate the residual proton signals corresponding to 2-methylpentane and compare the integral to that of the known amount of the internal standard to calculate the percentage of non-deuterated material.

  • ²H NMR Experiment (Direct Observation of Deuterium):

    • Pulse Program: Standard single pulse, ensuring the transmitter offset is centered on the deuterium chemical shift range.

    • Relaxation Delay (D1): A shorter delay can often be used as deuterium relaxation times are typically shorter than proton, but a conservative 5s is a good start.

    • Number of Scans (NS): A higher number of scans will be required due to the lower sensitivity of the ²H nucleus (e.g., 128 or more).

    • Data Processing: Similar to ¹H NMR processing.

    • Analysis: Confirm that signals are present for all expected positions in the molecule (methyl, methylene, methine). The relative integration should correspond to the number of deuterons at each position (e.g., a 6:4:3:1 ratio for the different CDx groups).

Integrated Workflow for Quality Assurance

Neither technique alone tells the full story. A robust QA workflow leverages the strengths of both MS and NMR for a comprehensive characterization of any new batch of deuterated standard. This ensures both the correct isotopic distribution and the correct labeling pattern, providing the highest level of confidence.

G cluster_0 Phase 1: Initial Verification cluster_1 Phase 2: Data Evaluation cluster_2 Phase 3: Advanced Characterization & Decision receive Receive Commercial 2-Methylpentane-d14 coa Review Certificate of Analysis (CoA) receive->coa gcms Perform GC-MS Analysis coa->gcms Specs Match Expectations eval_ms Evaluate MS Data: - Chemical Purity - Isotopic Distribution gcms->eval_ms compare_spec Isotopic Enrichment ≥ 98 atom % D? eval_ms->compare_spec nmr Perform NMR Analysis (¹H and/or ²H) compare_spec->nmr Yes fail FAIL: Contact Supplier/ Reject Batch compare_spec->fail No eval_nmr Evaluate NMR Data: - Confirm Deuteration Sites - Quantify Residual Protons nmr->eval_nmr pass PASS: Release for Use in Assays eval_nmr->pass Data Confirms Structure & Purity eval_nmr->fail Discrepancy Found

Caption: Quality assurance workflow for commercial deuterated standards.

Conclusion

The isotopic enrichment of commercial 2-Methylpentane-d14 is a critical quality attribute that directly impacts the integrity of experimental data. While suppliers typically provide materials with high enrichment (≥98 atom % D), a comprehensive, in-house verification strategy is the hallmark of a rigorous scientific or drug development program. By employing an integrated analytical approach using GC-MS to confirm isotopic distribution and NMR to verify structural integrity, researchers can ensure that their deuterated standards meet the stringent requirements for their intended use. This self-validating system provides the ultimate confidence in quantitative results, from preclinical metabolism studies to routine bioanalysis.

References

  • National Center for Biotechnology Information. (n.d.). 2-Methylpentane. PubChem Compound Summary for CID 7892. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

  • Vucha, H., et al. (2021). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 13(3), 361-368. Royal Society of Chemistry. [Link]

  • Erickson, D. R., et al. (2022). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. National Institutes of Health. [Link]

  • Fiehn, O., et al. (2021). Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry. PubMed Central. [Link]

  • Converso, A. (2023). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from condeasis.com. [Link]

  • Zhang, Y., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. PubMed. [Link]

  • ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from resolvemass.com. [Link]

  • Fiehn, O. (2021). Comparing Stable Isotope Enrichment by Gas Chromatography with Time-of-Flight, Quadrupole Time-of-Flight, and Quadrupole Mass Spectrometry. Analytical Chemistry, 93(4), 2201–2208. ACS Publications. [Link]

  • Rupa Health. (n.d.). 2-Methylpentane. Retrieved from rupahealth.com. [Link]

  • Scherer, M., et al. (2019). Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry. Metabolites, 9(8), 154. MDPI. [Link]

Sources

Exploratory

Fundamental Properties and Molecular Characteristics

An In-depth Technical Guide to 2-Methylpentane-d14 This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 2-Methylpentane-d14. It delves into the core p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methylpentane-d14

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 2-Methylpentane-d14. It delves into the core physicochemical properties, synthesis validation, and critical applications of this deuterated hydrocarbon, providing field-proven insights into its utility in modern research and development.

2-Methylpentane-d14, also known as isohexane-d14, is the fully deuterated isotopologue of 2-methylpentane (isohexane). In this compound, all 14 hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This isotopic substitution imparts a significant mass shift without altering the fundamental chemical structure or reactivity, making it an invaluable tool in various analytical and metabolic studies. The non-deuterated form, 2-methylpentane, is a branched-chain alkane and a structural isomer of hexane.[1]

The core value of 2-Methylpentane-d14 lies in its physical and chemical near-identity to its hydrogenous counterpart, distinguished primarily by its increased mass. This property is the cornerstone of its application as an internal standard and a tracer in complex biological and chemical systems.

Comparative Molecular Profile

The key identifiers and properties of 2-Methylpentane-d14 are summarized below in comparison to its non-deuterated analog.

Property2-Methylpentane-d142-Methylpentane (Isohexane)Rationale for Significance
Molecular Formula C₆D₁₄[2]C₆H₁₄[1][3][4]The substitution of deuterium (D) for protium (¹H) is the defining feature, leading to a significant mass difference.
Linear Formula CD₃CD₂CD₂CD(CD₃)₂[5]CH₃CH₂CH₂CH(CH₃)₂Illustrates the precise location of isotopic labels on the carbon skeleton.
Molecular Weight 100.26 g/mol [2][6][7]86.18 g/mol [3]The +14 mass unit shift is easily resolved by mass spectrometry, enabling clear differentiation from the native compound.
CAS Number 284487-65-6[6]107-83-5[4]A unique identifier for unambiguous substance registration and tracking.
IUPAC Name 1,1,1,2,2,3,3,4,5,5,5-undecadeuterio-4-(trideuteriomethyl)pentane[7]2-Methylpentane[4]The systematic name precisely describes the deuteration pattern.
Boiling Point 62 °C (lit.)[5]60-62 °C[1]Minimal change in boiling point indicates similar intermolecular forces and chromatographic behavior.
Density 0.760 g/mL at 25 °C0.653 g/mL at 25 °C[1]The increased mass of deuterium results in a higher density.
Refractive Index (n20/D) 1.371 (lit.)[5]1.371[1]The virtually identical refractive index reinforces the similarity in electronic structure and polarity.

Synthesis and Quality Control: A Self-Validating System

The synthesis of deuterated hydrocarbons like 2-Methylpentane-d14 is a precise process aimed at achieving high levels of isotopic enrichment. While specific proprietary methods may vary, the foundational approach often involves catalytic hydrogen-deuterium (H/D) exchange reactions.

Conceptual Synthesis Workflow

A common strategy involves exposing the parent compound (2-methylpentane) to a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O), in the presence of a catalyst. This process facilitates the stepwise replacement of hydrogen atoms with deuterium.

G cluster_0 Synthesis Stage cluster_1 Purification & QC start 2-Methylpentane (C₆H₁₄) reactor H/D Exchange Reactor (Controlled Temp. & Pressure) start->reactor reagents Deuterium Source (D₂ Gas or D₂O) + Catalyst (e.g., Palladium) reagents->reactor purification Distillation / Chromatography reactor->purification Crude Product qc Mass Spectrometry Analysis purification->qc Purified Product product 2-Methylpentane-d14 (C₆D₁₄) (Isotopic Purity >98%) qc->product Validation

Caption: Conceptual workflow for the synthesis of 2-Methylpentane-d14.

Trustworthiness through Validation: Isotopic Purity

The utility of 2-Methylpentane-d14 is directly proportional to its isotopic purity. Commercial-grade material typically specifies a minimum of 98 atom % D.[6] This ensures that the contribution from partially deuterated species is minimal, which is critical for quantitative accuracy.

Experimental Protocol: Verification of Isotopic Purity by Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the 2-Methylpentane-d14 standard in a volatile organic solvent (e.g., hexane). Prepare a similar solution of non-deuterated 2-methylpentane.

  • Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC separates the analyte from any potential impurities, while the MS provides mass information.

  • Analysis:

    • Inject the 2-methylpentane standard to determine its retention time and record its mass spectrum. The molecular ion peak ([M]⁺) will be observed at an m/z (mass-to-charge ratio) of 86.[8]

    • Inject the 2-Methylpentane-d14 sample.

  • Data Interpretation:

    • Confirm the sample elutes at the same retention time as the non-deuterated standard.

    • Analyze the mass spectrum. The molecular ion peak for the fully deuterated compound should be at m/z 100 ([M+14]⁺).

    • The isotopic purity is determined by comparing the abundance of the m/z 100 ion to the sum of abundances of all isotopic variants (e.g., m/z 99 for d13, m/z 98 for d12, etc.). The base peak for the fragmentation of 2-methylpentane is typically m/z 43; for the deuterated version, a corresponding shift would be expected.[8]

Field-Proven Applications in Scientific Research

The unique properties of 2-Methylpentane-d14 make it a versatile tool, particularly in mass spectrometry-based applications and metabolic research.

Application 1: Internal Standard for Quantitative Analysis

In quantitative mass spectrometry (e.g., LC-MS/MS or GC-MS), an internal standard (IS) is crucial for correcting analytical variability. An ideal IS is chemically identical to the analyte but mass-differentiated. 2-Methylpentane-d14 serves this role perfectly when quantifying 2-methylpentane or other hexane isomers.

Causality: Because it co-elutes with the analyte and experiences identical ionization and matrix effects, any sample loss during preparation or fluctuation in instrument response will affect both the analyte and the IS proportionally. The ratio of their signals remains constant, ensuring high precision and accuracy.[9]

G cluster_workflow Quantitative Workflow sample Unknown Sample (Contains Analyte) prep Sample Prep (Spike IS into Sample) sample->prep is Internal Standard (2-Methylpentane-d14) is->prep analysis GC-MS Analysis prep->analysis ratio Calculate Peak Area Ratio (Analyte / IS) analysis->ratio quant Quantify Analyte (vs. Calibration Curve) ratio->quant

Caption: Use of 2-Methylpentane-d14 as an internal standard.

Application 2: Tracer for Mechanistic and Pharmacokinetic Studies

In drug development and environmental science, deuterated compounds are used as tracers to follow the metabolic fate of a molecule.[10] The C-D bond is stronger than the C-H bond, which can lead to a phenomenon known as the Kinetic Isotope Effect (KIE) .

Expertise & Experience: When a C-H bond is broken in the rate-determining step of a metabolic reaction (often oxidation by Cytochrome P450 enzymes), replacing hydrogen with deuterium can significantly slow down that reaction.[11] This has two major implications for researchers:

  • Metabolic Pathway Elucidation: By strategically placing deuterium labels on a drug candidate, researchers can identify which positions are most susceptible to metabolism. If deuteration at a specific site slows down the drug's clearance, that site is confirmed as a "soft spot" for metabolic attack.[11]

  • Improving Pharmacokinetic Profiles: The KIE can be leveraged to create "deuterated drugs." By replacing hydrogens at metabolic hot spots with deuterium, drug developers can reduce the rate of metabolic clearance, potentially leading to a longer drug half-life, lower required doses, and improved safety profiles.[11][]

While 2-Methylpentane-d14 itself is not a drug, it serves as a model compound and a non-exchangeable tracer for studying the behavior of non-polar, branched-chain alkanes in biological and environmental systems.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. 2-Methylpentane-d14 shares the same hazards as its non-deuterated counterpart.

  • GHS Hazard Statements: Based on the aggregated data for its isotopologue, it is classified as a highly flammable liquid and vapor (H225), may be fatal if swallowed and enters airways (H304), causes skin irritation (H315), and may cause drowsiness or dizziness (H336).[7]

Protocol for Safe Handling:

  • Ventilation: Always handle in a certified chemical fume hood.

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

References

  • Pentane-1,1,1,2,2,3,3,4,5,5,5-d11, 4-(methyl-d3)- | C6H14 | CID 16213032. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Methylpentane | C6H14 | CID 7892. PubChem, National Center for Biotechnology Information. [Link]

  • 2-Methylpentane (C_6H_{14}) can be converted... Homework.Study.com. [Link]

  • 2-Methylpentane. Wikipedia. [Link]

  • Application of Deuterated Compounds. ResearchGate. [Link]

  • Solved Devise a synthesis of 2-methylpentane using one of... Chegg.com. [Link]

  • Outline the synthesis of 2-methylpentane starting with 1-bromopropane. askIITians. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. National Center for Biotechnology Information. [Link]

  • Deuterium as Tracer for Industrial Application. Heavy Water Board, Department of Atomic Energy, India. [Link]

  • mass spectrum of 2-methylpentane. Doc Brown's Chemistry. [Link]

Sources

Foundational

Technical Guide: Density and Refractive Index of 2-Methylpentane-d14

The following technical guide details the physicochemical properties, measurement protocols, and quality assurance workflows for 2-Methylpentane-d14 . CAS: 284487-65-6 | Formula: | Purity: 98 atom % D[1] Executive Summar...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, measurement protocols, and quality assurance workflows for 2-Methylpentane-d14 .

CAS: 284487-65-6 | Formula:


 | Purity: 

98 atom % D[1]

Executive Summary

For researchers utilizing 2-Methylpentane-d14 as a non-polar NMR solvent or internal standard, precise physical constants are critical for calibrating volumetric additions and verifying isotopic enrichment.[1]

  • Density (

    
    ): 0.760 g/mL  at 25 °C.[1]
    
  • Refractive Index (

    
    ): 1.371  (Consistent with protio-analog literature).[1][2][3]
    
  • Key Insight: The deuteration of 2-methylpentane results in a ~16.4% increase in density compared to its protio-analog (

    
    ), driven by the mass difference between deuterium (
    
    
    
    ) and protium (
    
    
    ) without a significant change in molar volume.[1]

Physicochemical Profile

The following data consolidates experimental values and theoretical baselines for 2-Methylpentane-d14 compared to its non-deuterated counterpart.

Property2-Methylpentane-d14 (

)
2-Methylpentane (

)
CAS Number 284487-65-6107-83-5
Molecular Weight 100.26 g/mol 86.18 g/mol
Density (25 °C) 0.760 g/mL 0.653 g/mL
Refractive Index (

)
1.371 1.371
Boiling Point 62 °C60–62 °C
Flash Point -23 °C (est.)-23 °C
Appearance Colorless LiquidColorless Liquid

Technical Note on Refractive Index: While commercial certificates of analysis (CoA) often cite the protio value (1.371) for the deuterated form, theoretical physics dictates that deuterated isotopologues typically exhibit a slightly lower refractive index (in the 3rd or 4th decimal place) due to the lower polarizability of the C-D bond compared to the C-H bond.[1] For most synthetic applications, 1.371 is the accepted operational standard.[1]

The Isotope Effect: Mechanistic Analysis

To understand why the density shifts significantly while the refractive index remains stable, we must examine the Primary Isotope Effect on physical volume.[1]

Density Scaling Mechanism

Density is defined as Mass per Unit Volume (


).[1]
  • Mass Increase: Replacing 14 protons with 14 deuterons increases the molecular weight from 86.18 to 100.26 g/mol (~16.3% increase).[1]

  • Volume Stability: The C-D bond length is slightly shorter than the C-H bond (due to lower zero-point energy), theoretically reducing molar volume.[1] However, in liquid alkanes, this volume contraction is negligible compared to the mass increase.[1]

  • Result: The density scales almost linearly with the molecular weight ratio:

    
    
    
    
    
    This calculation validates the experimental value of 0.760 g/mL.[1]
Visualization of Isotope Logic

The following diagram illustrates the causal relationship between deuteration and physical property shifts.

IsotopeEffect Substrate 2-Methylpentane (C6H14) Deuteration Deuteration Process (H -> D Exchange) Substrate->Deuteration Product 2-Methylpentane-d14 (C6D14) Deuteration->Product Mass Mass Increase (+14 neutrons) Product->Mass Significant Volume Molar Volume (Negligible Change) Product->Volume Minimal Density Density Increases (~0.65 -> 0.76 g/mL) Mass->Density Direct Driver Volume->Density Minor Factor RI Refractive Index (Stable ~1.371) Volume->RI Polarizability Link

Figure 1: Causal logic flow demonstrating why density increases significantly upon deuteration while refractive index remains relatively stable.[1]

Measurement Protocols

For drug development and analytical chemistry, relying on literature values is insufficient.[1] The following protocols ensure self-validating data generation.

Protocol A: High-Precision Density Measurement

Instrument: Oscillating U-Tube Densitometer (e.g., Anton Paar DMA series).[1] Temperature: 25.0 °C ± 0.05 °C.[1]

  • Cleaning: Flush the U-tube with n-hexane (protio) followed by dry air.[1] Ensure the drift check is < 0.0001 g/mL.[1]

  • Calibration: Perform a water check at 20 °C (Target: 0.9982 g/mL).

  • Sample Injection: Inject 2 mL of 2-Methylpentane-d14 slowly to avoid microbubbles.

    • Critical Step: Visually inspect the camera feed for bubbles.[1] Bubbles will artificially lower the density reading.[1]

  • Equilibration: Allow the Peltier thermostat to stabilize the sample at 25 °C.

  • Measurement: Record the oscillation period. The device calculates density using the spring constant of the tube.[1]

  • Validation: If the reading deviates >0.002 g/mL from 0.760, re-clean and re-measure.

Protocol B: Refractive Index Verification

Instrument: Digital Refractometer (Abbe principle).[1] Wavelength: 589 nm (Sodium D-line).[1]

  • Zeroing: Apply distilled water to the prism.[1] Verify reading is 1.3330 at 20 °C.

  • Solvent Application: Place 0.5 mL of 2-Methylpentane-d14 on the main prism. Close the cover plate immediately to prevent evaporation (2-methylpentane is highly volatile).[1]

  • Temperature Lock: Wait 30 seconds for the prism temperature to reach 20 °C.

  • Reading: Record the value.

    • Acceptance Criteria: 1.371 ± 0.002.[1]

Quality Assurance Workflow

In a regulated environment (GLP/GMP), confirming the identity of the solvent is as important as the experiment itself.[1]

Verification Logic

Do not assume the label is correct. Deuterated solvents can degrade (H-D exchange) if exposed to atmospheric moisture over long periods, although alkanes are generally stable.[1]

QA_Workflow Start Receive Solvent (2-Methylpentane-d14) Visual Visual Inspection (Clear, Colorless) Start->Visual DensityCheck Density Check (Target: 0.760 ± 0.005) Visual->DensityCheck Decision1 Pass Density? DensityCheck->Decision1 NMR H-NMR Analysis (Check for Residual Protons) Decision1->NMR Yes Reject Quarantine / Reject Decision1->Reject No (<0.755) Calc Calculate Isotopic Purity (Target: >98% D) NMR->Calc Release Release for Use Calc->Release Calc->Reject <98%

Figure 2: Step-by-step Quality Assurance workflow for verifying solvent integrity prior to experimental use.

H-NMR Analysis (Proton Counting)

To verify the "d14" claim (isotopic purity):

  • Standard: Use a sealed capillary of external standard (e.g., DMSO-d6 with TMS) inserted into the NMR tube containing pure 2-Methylpentane-d14.[1]

  • Acquisition: Run a standard proton (

    
    ) scan.[1]
    
  • Analysis: You should observe minimal signal. Any multiplets at 0.8–0.9 ppm (methyl) or 1.1–1.3 ppm (methylene/methine) indicate residual protio-solvent (

    
     or partially deuterated isotopologues).[1]
    

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 24872367, 2-Methylpentane-d14. Retrieved from [Link]

  • Haynes, W. M. (Ed.).[1] (2013).[1] CRC Handbook of Chemistry and Physics (94th ed.).[1] CRC Press.[1] (Source for protio-analog baseline data: Density 0.653 g/mL, RI 1.3715).[1]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Determination of Kinetic Isotope Effects (KIE) Using 2-Methylpentane-d14

Executive Summary This application note details the protocol for utilizing 2-Methylpentane-d14 (CAS: 284487-65-6) as a probe substrate for determining primary Kinetic Isotope Effects (KIE) in C-H activation studies.[1] U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 2-Methylpentane-d14 (CAS: 284487-65-6) as a probe substrate for determining primary Kinetic Isotope Effects (KIE) in C-H activation studies.[1] Unlike simple linear alkanes, 2-methylpentane offers distinct primary (


), secondary (

), and tertiary (

) C-H bonds, making it an ideal model for analyzing regioselectivity and bond dissociation dynamics in cytochrome P450s, synthetic metalloporphyrins, and C-H activation catalysts.[1]

This guide focuses on the Intermolecular Competition Method , which provides superior accuracy over absolute rate measurements by eliminating errors associated with temperature fluctuations, catalyst loading, and solvent impurities.[1]

Technical Background & Mechanistic Basis

Why 2-Methylpentane-d14?

In mechanistic studies, the magnitude of the KIE (


) reveals whether C-H bond cleavage occurs during the rate-determining step (RDS).
  • Tertiary C-H Target: The

    
     C-H bond at position 2 has the lowest Bond Dissociation Energy (BDE ~96 kcal/mol), making it the primary site for electrophilic attack.
    
  • d14 Labeling: Complete deuteration prevents "scrambling" and simplifies mass spectrometry analysis by shifting the molecular ion (

    
    ) by +14 units.[1]
    
Theoretical Framework: Zero Point Energy (ZPE)

The KIE arises from the difference in ZPE between C-H and C-D bonds. Because deuterium is heavier, the C-D bond has a lower vibrational ground state.[1]

  • Primary KIE (

    
    ):  Indicates C-H breaking is the RDS.
    
  • Tunneling Contributions: Values

    
     (semiclassical limit) suggest quantum tunneling, common in enzymatic H-abstraction.[1]
    
Reaction Energy Profile

The following diagram illustrates the origin of KIE based on Transition State Theory (TST).

KIE_Energy_Profile Reactant Reactant (R-H / R-D) TS_H TS (H) Lower Barrier Reactant->TS_H  ΔG‡(H) TS_D TS (D) Higher Barrier Reactant->TS_D  ΔG‡(D) Product Product TS_H->Product TS_D->Product

Figure 1: Energy profile showing the activation energy difference.[1] The C-D bond (blue dashed) starts from a lower ZPE, requiring more energy to reach the transition state compared to C-H (red).

Experimental Protocol: Intermolecular Competition Assay

Materials
  • Substrate H: 2-Methylpentane (Sigma-Aldrich, >99%).[1]

  • Substrate D: 2-Methylpentane-d14 (98 atom % D).[1][2]

  • Internal Standard: Cyclohexane or Benzene (inert under reaction conditions).[1]

  • Solvent: Anhydrous Dichloromethane or Acetonitrile (degassed).[1]

  • Analysis: GC-MS with Single Quadrupole or TOF.

Workflow Diagram

Experimental_Workflow Prep 1. Stock Solution Prep Mix H:D Substrates (1:1) Add Internal Standard T0_Analysis 2. T=0 Analysis (GC-MS) Determine precise [H]₀/[D]₀ ratio Prep->T0_Analysis Reaction 3. Reaction Initiation Add Catalyst + Oxidant Temp Control ±0.1°C T0_Analysis->Reaction Sampling 4. Low Conversion Sampling Quench at ~5-10% Conversion Reaction->Sampling Monitor via GC Analysis 5. Product Analysis Measure Product Isotope Ratio (PH/PD) Sampling->Analysis

Figure 2: Step-by-step workflow for competitive KIE determination.

Detailed Procedure
Step 1: Substrate Preparation (Gravimetric)[1]
  • Weigh approx.[1][2] 1.0 mmol of 2-Methylpentane and 1.0 mmol of 2-Methylpentane-d14 into a septum-sealed vial.[1]

  • Add 0.5 mmol of Internal Standard (e.g., Cyclohexane).[1]

  • Dilute with solvent to the desired concentration (typically 0.1 M).

  • CRITICAL: Inject this mixture into the GC-MS before adding oxidant to establish the precise initial ratio

    
    . Do not rely on calculated molarity; volatile loss can skew ratios.[1]
    
Step 2: Reaction Initiation[1]
  • Transfer the substrate mixture to a temperature-controlled reaction vessel.

  • Add the catalyst.[1]

  • Initiate reaction by adding the oxidant (e.g., mCPBA, PhIO, or enzymatic cofactor).[1]

  • Stir vigorously.

Step 3: Sampling & Quenching
  • Low Conversion Rule: To measure the intrinsic KIE, conversion must be kept low (<10%) to minimize the impact of the changing substrate ratio.

  • Withdraw aliquots at 5 min, 10 min, and 15 min.

  • Quench immediately (e.g., filter through silica for metal catalysts, or add organic solvent/acid for enzymes).[1]

Step 4: GC-MS Analysis (SIM Mode)

Operate the MS in Selected Ion Monitoring (SIM) mode for maximum sensitivity.[1]

AnalyteMolecular Ion (

)
Quantifier Ion (Base Peak)
2-Methylpentane (

)
m/z 86m/z 71 (

)
2-Methylpentane-d14 (

)
m/z 100m/z 82 (

)

Note: The base peak is preferred for quantification. For d14, the loss of a


 group (mass 18) from mass 100 yields m/z 82.

Data Analysis & Calculation

The Equation

For a competitive experiment where products are measured at low conversion, the KIE is determined by the ratio of products normalized by the initial substrate ratio.


[1]

Where:

  • 
     is the ratio of peak areas for the proteo- and deutero-products (e.g., 2-methyl-2-pentanol vs. d13-alcohol).[1]
    
  • 
     is the initial substrate ratio measured in Step 1.[1]
    
Correction for High Conversion

If conversion (


) exceeds 10%, use the general integrated equation to correct for substrate depletion:

[1]

Where


 is the ratio of unreacted substrates (

) at conversion

.[1]
Interpretation Guidelines
KIE ValueMechanistic Implication
1.0 - 1.2 Secondary KIE / No Effect: C-H bond breaking is NOT rate-limiting.
1.5 - 3.5 Primary KIE: C-H bond breaking is the Rate Determining Step (RDS).[1]
> 7.0 Tunneling: Significant quantum tunneling involved (common in P450s).[1]
Inverse (< 1.0) Equilibrium Isotope Effect: Hybridization change (

) dominates.[1]

References

  • Simmons, E. M., & Hartwig, J. F. (2012).[1][3] On the Interpretation of Deuterium Kinetic Isotope Effects in C-H Bond Functionalizations by Transition-Metal Complexes. Angewandte Chemie International Edition, 51(12), 3066–3072.[1][3] [Link][1]

  • Groves, J. T. (2006).[1] High-valent iron in chemical and biological oxidations.[1] Journal of Inorganic Biochemistry, 100(4), 434–447.[1] [Link][1]

  • Newcomb, M. (2010).[1] Radical Kinetics and Clocks. Encyclopedia of Radicals in Chemistry, Biology and Materials. [Link][1]

Sources

Application

Application and Protocol for the Analysis of Volatile Organic Compounds in Environmental Samples Using 2-Methylpentane-d14 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Accuracy in Environmental Analysis The precise and accurate quantification of volatile organic compounds (VOCs) in environm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Accuracy in Environmental Analysis

The precise and accurate quantification of volatile organic compounds (VOCs) in environmental matrices such as soil, water, and air is paramount for environmental monitoring, human health risk assessment, and regulatory compliance. These analyses are often complicated by the complexity of the sample matrix, which can interfere with the detection of target analytes, leading to either suppression or enhancement of the analytical signal.[1][2] To overcome these challenges, the use of an internal standard is a well-established practice. An ideal internal standard co-elutes with the target analyte and exhibits similar chemical and physical properties, thus compensating for variations in sample preparation, injection volume, and instrument response.[3]

Stable isotope-labeled internal standards, particularly deuterated compounds, are considered the gold standard in quantitative mass spectrometry.[4] 2-Methylpentane-d14, a deuterated analog of the branched alkane 2-methylpentane, serves as an excellent internal standard for the analysis of a wide range of volatile organic compounds. Its utility is particularly pronounced in methods employing gas chromatography-mass spectrometry (GC-MS), such as the widely adopted EPA Method 8260.[5][6] This application note provides a comprehensive guide to the principles and protocols for the effective use of 2-Methylpentane-d14 in environmental sample analysis.

Physicochemical Properties and Rationale for Use

2-Methylpentane-d14 (C6D14) is a saturated aliphatic hydrocarbon where all 14 hydrogen atoms have been replaced with deuterium.[7][8] This isotopic substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but has a significantly different mass. This mass difference is the key to its utility in mass spectrometry-based quantification.

Property2-Methylpentane2-Methylpentane-d14
Molecular Formula C6H14C6D14
Molecular Weight 86.18 g/mol [9]100.26 g/mol [7][8]
Boiling Point 62 °C62 °C[7]
Density 0.653 g/mL at 25 °C0.760 g/mL at 25 °C[7]

The similarity in boiling point and chemical properties ensures that 2-Methylpentane-d14 behaves almost identically to the target VOCs during sample extraction, concentration, and chromatographic separation. However, its increased mass allows it to be distinguished from the native analytes by the mass spectrometer, enabling accurate quantification through the principles of isotope dilution mass spectrometry (IDMS).[10][11]

Principles of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched standard to a sample before any processing.[10] The fundamental principle is that the isotopically labeled standard will behave identically to the native analyte throughout the entire analytical procedure, including extraction, cleanup, and derivatization. Therefore, any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard.

By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined, regardless of variations in recovery.[12] This makes IDMS a highly robust and reliable quantification method, particularly for complex environmental matrices.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification Sample Environmental Sample (Water/Soil) Spike Add known amount of 2-Methylpentane-d14 Sample->Spike Extraction Extraction/Concentration (e.g., Purge & Trap) Spike->Extraction GCMS GC-MS Analysis Extraction->GCMS Detection Separate Detection of Analyte and Internal Standard GCMS->Detection Ratio Measure Analyte/IS Ratio Detection->Ratio Calibration Calibration Curve (Analyte/IS Ratio vs. Concentration) Ratio->Calibration Concentration Calculate Analyte Concentration Calibration->Concentration

Isotope Dilution Mass Spectrometry Workflow.

Protocols for Environmental Sample Analysis

The following protocols are based on the principles of EPA Method 8260 and are tailored for the analysis of volatile organic compounds in water and soil samples using 2-Methylpentane-d14 as an internal standard.[5][13]

Preparation of Standards
  • Internal Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of neat 2-Methylpentane-d14 into a 10 mL volumetric flask.

    • Dilute to volume with purge-and-trap grade methanol.

    • This stock solution should be stored at 4°C in a tightly sealed vial.

  • Internal Standard Spiking Solution (25 µg/mL):

    • Dilute the stock solution with methanol to a final concentration of 25 µg/mL.

    • This working solution is used to spike all samples, blanks, and calibration standards.[14][15]

  • Calibration Standards:

    • Prepare a series of calibration standards containing the target VOCs at concentrations spanning the expected range of the samples.

    • Each calibration standard must be spiked with the 2-Methylpentane-d14 internal standard spiking solution to a final concentration of 25 µg/L.[16]

Protocol for Water Sample Analysis (Purge-and-Trap GC-MS)

This protocol is suitable for the analysis of VOCs in drinking water, groundwater, and surface water.

  • Sample Collection:

    • Collect water samples in 40 mL glass vials with PTFE-lined septa.

    • Ensure no headspace is present in the vials.

    • Preserve samples by adding a dechlorinating agent (if necessary) and acidifying to pH <2 with hydrochloric acid.

  • Sample Preparation:

    • Allow samples to come to room temperature.

    • Using a gas-tight syringe, add 5 µL of the 25 µg/mL 2-Methylpentane-d14 internal standard spiking solution to a 5 mL sample aliquot in the purge-and-trap apparatus. This results in an internal standard concentration of 25 µg/L.

  • Purge-and-Trap and GC-MS Analysis:

    • Purge the sample with an inert gas (e.g., helium) for a specified time (typically 11 minutes).

    • The purged VOCs are trapped on a sorbent trap.

    • The trap is then rapidly heated to desorb the VOCs onto the GC column.

    • The GC separates the individual VOCs, which are then detected by the mass spectrometer.

Sample Water Sample (5 mL) Spike Spike with 2-Methylpentane-d14 (25 µg/L final concentration) Sample->Spike Purge Purge with Inert Gas Spike->Purge Trap Trap VOCs on Sorbent Purge->Trap Desorb Thermally Desorb to GC Trap->Desorb GCMS GC-MS Analysis Desorb->GCMS Data Data Acquisition and Processing GCMS->Data

Protocol for Water Sample Analysis.
Protocol for Soil and Sediment Sample Analysis (Methanolic Extraction and Headspace GC-MS)

This protocol is suitable for the analysis of VOCs in soil, sediment, and solid waste.[6][17][18]

  • Sample Collection:

    • Collect soil samples in appropriate containers and store at 4°C.

    • Minimize headspace in the sample container.

  • Sample Preparation:

    • Weigh approximately 5 g of the soil sample into a pre-weighed 20 mL headspace vial.

    • Immediately add 5 mL of purge-and-trap grade methanol to the vial.

    • Add 5 µL of the 25 µg/mL 2-Methylpentane-d14 internal standard spiking solution.

    • Cap the vial tightly and vortex for 2 minutes to ensure thorough mixing.

    • Allow the sample to settle.

  • Headspace GC-MS Analysis:

    • Transfer a 100 µL aliquot of the methanol extract to a new headspace vial containing 10 mL of reagent water.

    • The vial is then heated and agitated in the headspace autosampler to partition the VOCs into the headspace.

    • A sample of the headspace is injected into the GC-MS for analysis.

Sample Soil Sample (~5 g) Extract Add Methanol (5 mL) and Spike with 2-Methylpentane-d14 Sample->Extract Vortex Vortex for 2 minutes Extract->Vortex Aliquot Transfer 100 µL Methanol Extract to Headspace Vial with Water Vortex->Aliquot Headspace Headspace Autosampler Aliquot->Headspace GCMS GC-MS Analysis Headspace->GCMS Data Data Acquisition and Processing GCMS->Data

Protocol for Soil Sample Analysis.

GC-MS Parameters and Data Analysis

GC-MS Conditions
  • GC Column: A mid-polarity column, such as a DB-624 or equivalent, is recommended for the separation of a wide range of VOCs.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A suitable temperature program should be developed to achieve optimal separation of the target analytes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[19]

Mass-to-Charge Ratios (m/z) for Monitoring

The following table lists the recommended quantitation and qualification ions for 2-methylpentane and its deuterated internal standard.

CompoundQuantitation Ion (m/z)Qualification Ion 1 (m/z)Qualification Ion 2 (m/z)
2-Methylpentane 43[20]7186 (M+)[21]
2-Methylpentane-d14 5082100 (M+)

Note: The m/z values for 2-Methylpentane-d14 are calculated based on the fragmentation pattern of 2-methylpentane and the mass shift due to deuteration.

Data Analysis and Quality Control
  • Calibration: A multi-point calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. A linear regression is typically used.

  • Quantification: The concentration of the analyte in the sample is calculated from the calibration curve using the measured analyte-to-internal standard peak area ratio.

  • Quality Control:

    • Internal Standard Recovery: The recovery of 2-Methylpentane-d14 should be monitored in all samples and quality control standards. Typical acceptance criteria for internal standard recovery are within 50-150% of the expected response.

    • Method Blank: A method blank should be analyzed with each batch of samples to ensure that there is no contamination from the laboratory environment or reagents.

    • Laboratory Control Sample (LCS): An LCS, a clean matrix spiked with known concentrations of the target analytes, should be analyzed with each batch to assess the accuracy of the method.

    • Matrix Spike/Matrix Spike Duplicate (MS/MSD): MS/MSD samples are used to evaluate the effect of the sample matrix on the analytical method.

Conclusion

The use of 2-Methylpentane-d14 as an internal standard in the GC-MS analysis of volatile organic compounds in environmental samples provides a robust and reliable method for achieving accurate and precise quantification. By compensating for variations in sample preparation and matrix effects, this approach ensures the generation of high-quality data that is essential for informed decision-making in environmental monitoring and remediation. The protocols outlined in this application note provide a solid foundation for laboratories to implement this powerful analytical technique.

References

  • U.S. Environmental Protection Agency. (1996). Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • U.S. Environmental Protection Agency. (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • U.S. Environmental Protection Agency. Method 8260B: Volatile Organic Compounds by Gas Chromatogra. Retrieved from [Link]

  • Pleil, J. D., & Stiegel, M. A. (2021). Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition. ACS Omega, 6(19), 12687–12695.
  • Zhang, Y. (2020). Determination of Volatile Organic Compounds in Soil and Sediment by Purge and Trap GC/MS. Agilent Technologies, Inc.
  • Scribd. (n.d.). Epa 8260 D 2018. Retrieved from [Link]

  • Agilent Technologies. (n.d.).
  • U.S. Environmental Protection Agency. (1979).
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylpentane: isohexane image diagram. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • U.S. Environmental Protection Agency. (1984). Method 1625, Revision B: Semivolatile Organic Compounds by Isotope Dilution GC/MS.
  • Zhang, J. (2021). Volatile Organic Compounds Analysis in Soils and Sediments Using the Agilent 8697 Headspace Sampler. Agilent Technologies, Inc.
  • Shimadzu Corporation. (n.d.). 04-AD-0311-EN Analysis of Volatile Organic Compounds (VOCs) in Water Using Trap-Headspace-GCMS in Accordance with US EPA Method.
  • 3M Environmental Laboratory. (n.d.). ETS-8-16: Analysis of Volatile Organic Compounds (VOCs)
  • Kumar, A., & Xagoraraki, I. (2010). Determination of volatile organic compounds in drinking and environmental waters. Journal of Environmental Science and Health, Part A, 45(14), 1745-1756.
  • U.S. Environmental Protection Agency. (1996). Method 5000: Sample Preparation for Volatile Organic Compounds. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • Lee, D., & Cojocariu, C. (n.d.).
  • NOAA. (2021). Environmental Chemistry Program Standard Operating Procedures: Operation and Maintenance of Gas Chromatograph/Mass Spectrometer Systems Running Persistent Organic Pollutants (POPs)
  • Kovačević, M., Rieder-Gradinger, C., Teischinger, A., & Srebotnik, E. (2022). Volatile organic compounds emitted from Scots pine and Norway spruce wood. European Journal of Wood and Wood Products, 80(6), 1461-1473.
  • Shimadzu Corporation. (n.d.). 01-00907-EN Measurement of Volatile Organic Compounds in Water by Headspace GC-MS with Nitrogen Carrier Gas.
  • U.S. Environmental Protection Agency. (1984). Method 1624, Revision B - Volatile Organic Compounds by Isotope Dilution GC/MS.
  • Kitamura, H., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814.
  • Agilent Technologies. (2019). Determination of Volatile Organic Compounds in Soil and Sediments.
  • National Oceanic and Atmospheric Administration. (2008).
  • Eurofins. (2021). Analytical Method Summaries.
  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
  • O'Neill, E. J., et al. (2016). Experimental design-based isotope-dilution SPME-GC/MS method development for the analysis of smoke flavouring products. Food Additives & Contaminants: Part A, 33(10), 1549-1558.
  • ESS Laboratory. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique.
  • California Air Resources Board. (2021).
  • Interstate Technology & Regulatory Council. (n.d.). 4. Sampling and Analysis.
  • WuXi AppTec. (2025). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Chen, Y. C., & Lee, M. R. (2012). Determination of volatile organic compounds in water using ultrasound-assisted emulsification microextraction followed by gas chromatography. Separation Science and Technology, 47(1), 133-139.
  • NIST. (n.d.). Pentane, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). EPA Method 8260D (SW-846)
  • van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150.
  • Shimadzu Corpor
  • Homework.Study.com. (n.d.). 2-Methylpentane (C6H14) has the mass spectrum shown. Which peak represents M+? Which is the base....

Sources

Method

Application Note: 2-Methylpentane-d14 as a Non-Reactive Solvent for High-Resolution NMR Spectroscopy

Introduction: The Need for an Inert Spectroscopic Window In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of solvent is paramount to acquiring high-quality, interpretable data. The ideal solvent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for an Inert Spectroscopic Window

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of solvent is paramount to acquiring high-quality, interpretable data. The ideal solvent must not only dissolve the analyte but also remain "invisible" in the resulting spectrum, ensuring that the signals of interest are not obscured.[1][2][3] Deuterated solvents, where hydrogen atoms are replaced by deuterium, are the cornerstone of modern NMR analysis, as deuterium resonates at a different frequency than protons, effectively removing the solvent background from a ¹H NMR spectrum.[4][5]

While common deuterated solvents like chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable for a wide range of applications, they are not universally applicable.[2] Highly reactive or sensitive samples, such as organometallic complexes, catalytic intermediates, and certain drug candidates, can interact with these relatively acidic or polar solvents, leading to sample degradation, altered chemical shifts, or unwanted side reactions. This necessitates the use of truly non-reactive, non-polar solvents.

This application note details the use of 2-methylpentane-d14 (perdeuterated isohexane) as a superior, non-reactive solvent for challenging NMR analyses. Its branched alkane structure renders it chemically inert, while its physical properties offer a wide operational temperature range, making it an invaluable tool for researchers, scientists, and drug development professionals working with sensitive chemical entities.

Physicochemical Properties of 2-Methylpentane-d14

Understanding the fundamental properties of 2-methylpentane-d14 is crucial for its effective application. As a saturated aliphatic hydrocarbon, it is exceptionally non-polar and lacks acidic protons, making it an ideal medium for analytes that are sensitive to acidic or coordinating solvents.[6]

PropertyValueSource
Molecular Formula CD₃CD₂CD₂CD(CD₃)₂[7]
Molecular Weight 100.26 g/mol [7]
Boiling Point 62 °C[7]
Melting Point -154 °C[2]
Density 0.760 g/mL at 25 °C[7]
Refractive Index n20/D 1.371[7]
Isotopic Purity Typically ≥98 atom % D[7][8]
Appearance Colorless liquid[6]

Key Advantages:

  • Chemical Inertness: As a saturated alkane, 2-methylpentane-d14 is highly unreactive towards a wide range of chemical functionalities, including strong bases, reactive organometallics, and catalytic species.[6]

  • Wide Liquid Range: With a melting point of -154 °C and a boiling point of 62 °C, it is suitable for a broad spectrum of variable-temperature (VT) NMR experiments, allowing for the study of dynamic processes and reaction kinetics at both low and moderately elevated temperatures.[2][7][9]

  • Excellent Solubility for Non-Polar Compounds: It is an ideal solvent for non-polar organic molecules, polymers, and organometallic complexes that have limited solubility in more polar solvents.

Applications in NMR Spectroscopy

The unique properties of 2-methylpentane-d14 make it particularly well-suited for several specialized areas of NMR analysis:

  • Organometallic Chemistry: Many organometallic compounds are highly sensitive to air, moisture, and protic or coordinating solvents. 2-Methylpentane-d14 provides a non-interactive environment, preserving the integrity of these delicate complexes during NMR characterization.

  • Catalysis Research: In situ monitoring of catalytic reactions often requires a solvent that does not interfere with the catalyst or the reactants. The inert nature of 2-methylpentane-d14 allows for the unambiguous observation of catalytic intermediates and reaction progress.

  • Polymer Analysis: For non-polar polymers, 2-methylpentane-d14 can be an excellent solvent, enabling the determination of microstructure and tacticity without the risk of solvent-polymer interactions that might occur with more reactive solvents.

  • Drug Development: When studying non-polar drug candidates or formulations that are sensitive to degradation, this solvent provides a stable medium for structural elucidation and purity assessment.

Experimental Protocols

Protocol 1: Preparation of an Air-Sensitive NMR Sample

This protocol outlines the procedure for preparing an NMR sample of an air-sensitive compound, such as an organometallic catalyst, using 2-methylpentane-d14.

Materials:

  • 2-Methylpentane-d14, stored over molecular sieves in an inert atmosphere glovebox.[10][11]

  • High-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent), oven-dried and cooled under vacuum.

  • J-Young NMR tube or a standard NMR tube with a septum cap.[10]

  • Analyte (air-sensitive compound).

  • Glovebox with an inert atmosphere (e.g., nitrogen or argon).

  • Gastight syringe.

  • Molecular sieves (3 Å), activated.[11]

Workflow Diagram:

cluster_prep Glovebox Preparation cluster_dissolve Sample Dissolution cluster_analysis NMR Analysis A 1. Dry NMR tube and 2-methylpentane-d14 over activated molecular sieves. B 2. Weigh analyte directly into the NMR tube. A->B Maintain inert atmosphere C 3. Add ~0.6 mL of dried 2-methylpentane-d14 to the NMR tube using a gastight syringe. B->C D 4. Seal the NMR tube (J-Young valve or septum cap). C->D E 5. Mix gently by inversion or vortexing. D->E F 6. Transfer from glovebox and acquire NMR spectrum. E->F A 1. Insert sample into the NMR probe at ambient temperature (e.g., 298 K). B 2. Acquire a reference spectrum at ambient temperature. A->B C 3. Gradually lower the probe temperature in increments (e.g., 10-20 K). B->C D 4. Allow temperature to equilibrate for 5-10 minutes at each step. C->D E 5. Acquire a spectrum at each temperature point. D->E E->C Repeat until target temperature is reached or spectral changes cease F 6. Analyze spectral changes (e.g., peak broadening, coalescence, sharpening). E->F

Caption: General workflow for a variable-temperature NMR experiment.

Step-by-Step Procedure:

  • Initial Setup: Insert the NMR sample into the spectrometer at ambient temperature (e.g., 298 K). Lock and shim the spectrometer as usual.

  • Reference Spectrum: Acquire a standard ¹H NMR spectrum at the starting temperature. This will serve as a reference.

  • Temperature Reduction: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. It is crucial to lower the temperature slowly to avoid thermal shock to the probe and the sample tube.

  • Equilibration: At each new temperature setpoint, allow the sample to equilibrate for at least 5-10 minutes before acquiring a spectrum. This ensures a stable and uniform temperature throughout the sample.

  • Data Acquisition at Each Temperature: Record a spectrum at each temperature point. Re-shimming may be necessary at each new temperature to maintain optimal resolution.

  • Analysis: Monitor the spectra for changes such as peak broadening, coalescence of signals, or the appearance of new signals, which are indicative of dynamic processes. [12]Continue lowering the temperature until the desired spectral features are observed or the low-temperature limit of the instrument is approached.

  • Returning to Ambient Temperature: After the experiment, slowly and gradually return the probe to ambient temperature to prevent damage.

Best Practices and Troubleshooting

  • Minimizing Water Contamination: 2-Methylpentane-d14 is hydrophobic, but like all NMR solvents, it can absorb moisture from the atmosphere. Always store it over activated molecular sieves and handle it in a dry environment. [10][13]* Residual Solvent Peaks: Even with high isotopic purity, a small residual proton signal will be present. For 2-methylpentane, these will appear in the aliphatic region (typically 0.8-1.5 ppm). It is advisable to run a blank spectrum of the solvent to identify these peaks before dissolving the analyte.

  • Shimming: Due to its low viscosity, samples in 2-methylpentane-d14 generally shim well. However, if you experience poor line shape, ensure the sample is free of any particulate matter by filtering it through a pipette with a small plug of glass wool into the NMR tube. * Referencing: Tetramethylsilane (TMS) is soluble in 2-methylpentane-d14 and can be used as an internal reference (0 ppm). Alternatively, the residual solvent peak can be used as a secondary reference once its chemical shift relative to TMS is established.

Conclusion

2-Methylpentane-d14 is a powerful, non-reactive solvent that provides an inert spectroscopic window for the NMR analysis of sensitive and non-polar compounds. Its wide liquid range and chemical stability make it an excellent choice for challenging applications in organometallic chemistry, catalysis, and materials science. By following the protocols and best practices outlined in this application note, researchers can leverage the unique properties of 2-methylpentane-d14 to obtain high-quality NMR data for their most demanding samples.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide. Retrieved from allanchem.com. [1]2. Sigma-Aldrich. NMR Solvents. Retrieved from sigmaaldrich.com. [2]3. Alfa Chemistry. Deuterated Solvents for NMR. Retrieved from isotope-science.com. [3]4. Alfa Chemistry. (2025, February 19). How to Choose Deuterated NMR Solvents. Retrieved from isotope-science.com. [4]5. Sigma-Aldrich. Use and Handling of NMR Solvents. Retrieved from sigmaaldrich.com. [13]6. UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from uchem-inc.com. [5]7. Sigma-Aldrich. 2-Methylpentane-d14 98 atom % D. Retrieved from sigmaaldrich.com. 8. Sigma-Aldrich. NMR Deuterated Solvent Properties Reference Chart. Retrieved from sigmaaldrich.com. 9. Sigma-Aldrich. (2025, May 1). SAFETY DATA SHEET - 2-Methylpentane. Retrieved from sigmaaldrich.com. 10. Organomation. NMR Sample Preparation: The Complete Guide. Retrieved from organomation.com. [10]11. Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [14]12. Tanaka, T., et al. (2018). Variable-Temperature NMR and Conformational Analysis of Oenothein B. Journal of Natural Products, 81(1), 125-131. [15]13. University of Oxford. Variable Temperature NMR Experiments. Retrieved from chem.ox.ac.uk. [9]14. Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 2-Methylpentane. Retrieved from fishersci.com. [16]15. Chromservis. Deuterated - Solvents, Reagents & Accessories. Retrieved from chromservis.eu. [17]16. Heriot-Watt University. NMR Sample Preparation. Retrieved from chem.hw.ac.uk. 17. Urbańczyk, M., et al. (2020). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances, 10(52), 31339-31345. 18. Cornell University. NMR Sample Preparation. Retrieved from chem.cornell.edu. [11]19. Airgas. (2015, November 5). SAFETY DATA SHEET - Flammable Liquid Mixture. Retrieved from airgas.com. [18]20. Oxford Instruments. Variable Temperature NMR Spectroscopy. Retrieved from nmr.oxinst.com. [12]21. ChemicalBook. (2024, December 21). 2-METHYLPENTANE - Safety Data Sheet. Retrieved from chemicalbook.com. [19]22. Iowa State University. NMR Sample Preparation. Retrieved from cif.iastate.edu. [20]23. Guidechem. 2-methylpentane 107-83-5 wiki. Retrieved from guidechem.com. [6]24. RSC Publishing. (2020). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. RSC Advances. [21]25. C/D/N Isotopes. 2-Methylpentane-d14. Retrieved from cdnisotopes.com. [8]26. PubChem. Pentane-1,1,1,2,2,3,3,4,5,5,5-d11, 4-(methyl-d3)-. Retrieved from pubchem.ncbi.nlm.nih.gov. [22]27. Sterlitech Corporation. Chemical Compatibility Chart. Retrieved from sterlitech.com.

Sources

Application

Application Note: Precision Quantitation of Volatile Alkanes using 2-Methylpentane-d14

Abstract In the analysis of Volatile Organic Compounds (VOCs), particularly within the "Gasoline Range Organics" (GRO) and pharmaceutical residual solvent panels, the resolution of branched alkanes presents a unique chal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the analysis of Volatile Organic Compounds (VOCs), particularly within the "Gasoline Range Organics" (GRO) and pharmaceutical residual solvent panels, the resolution of branched alkanes presents a unique challenge. Co-elution of isomers and matrix-induced signal suppression often compromise quantitation.[1] This Application Note details the protocol for utilizing 2-Methylpentane-d14 (Isohexane-d14) as a high-fidelity Internal Standard (IS). By leveraging the "carrier effect" and identical physicochemical behavior of this fully deuterated isotopologue, laboratories can achieve sub-ppb precision in environmental forensics (EPA 8260D) and pharmaceutical purity testing (USP <467>), effectively eliminating errors caused by matrix effects and injection variability.[1]

Part 1: Technical Rationale & Mechanism[1]

The Challenge: Isobaric Interference and Matrix Effects

In standard Gas Chromatography-Mass Spectrometry (GC-MS), 2-methylpentane (isohexane) is often analyzed alongside n-hexane, 3-methylpentane, and 2,2-dimethylbutane.[1] These isomers share identical molecular weights (


) and similar fragmentation patterns (base peak 

43 or 57).[1]
  • The Problem: In complex matrices (e.g., wastewater, soil, or dissolved drug formulations), the extraction efficiency of volatile alkanes varies significantly.[1] External calibration cannot account for sample-specific losses during the Purge and Trap (P&T) sequence.

  • The Solution: Isotope Dilution Mass Spectrometry (IDMS).[1] By spiking the sample with 2-Methylpentane-d14 prior to extraction, the deuterated standard experiences the exact same thermodynamic conditions (purge efficiency, trap adsorption, desorption) as the native analyte.[1]

Why 2-Methylpentane-d14?

While generic internal standards like Fluorobenzene or Chlorobenzene-d5 are common in EPA Method 8260, they do not track the specific volatility and adsorption isotherms of aliphatic hydrocarbons.[1]

  • Chemical Equivalence: 2-Methylpentane-d14 retains the branched structure of the target analyte, ensuring it co-elutes or elutes in immediate proximity, experiencing the same instantaneous ionization environment.[1]

  • Mass Shift: The fully deuterated backbone (

    
    ) shifts the molecular weight from 86 to ~100.26 amu, moving the quantitation ions into a mass window free from native hydrocarbon interference.[1]
    
The IDMS Logic Flow

The following diagram illustrates the self-correcting nature of the Isotope Dilution workflow.

IDMS_Logic Sample Unknown Sample (Native Analyte) Matrix Matrix Effects (Purge Inefficiency / Adsorption) Sample->Matrix Spike Spike: 2-Methylpentane-d14 (Known Conc.) Spike->Matrix GCMS GC-MS Analysis (Co-elution) Matrix->GCMS Loss Occurs Equally Data Data Processing (Area Ratio Calculation) GCMS->Data m/z 43 (Native) m/z 50 (d14)

Figure 1: Logical flow of Isotope Dilution. Because the Spike and Native analyte suffer identical matrix losses, their ratio remains constant, preserving quantitative accuracy.[1]

Part 2: Material Specifications

To ensure protocol validity, the reference material must meet strict isotopic purity standards to prevent "crosstalk" (unlabeled material in the standard contributing to the native signal).

ParameterSpecificationCriticality
Compound Name 2-Methylpentane-d14Target Analyte Surrogate
CAS Number 284487-65-6 Unique Identifier
Chemical Formula

Fully Deuterated
Isotopic Purity

Prevents false positives in native channel
Chemical Purity

(GC)
Ensures accurate mass balance
Storage

(Sealed)
Highly Volatile (

)

Part 3: Experimental Protocol

Standard Preparation (Stock Solution)

Caution: 2-Methylpentane is highly volatile.[1] All standard prep must occur in a cold block.

  • Solvent Selection: Use P&T Methanol (Purge & Trap Grade).[1] Methanol is miscible with water (for the sparge vessel) and traps well.[1]

  • Weighing:

    • Place a 10 mL volumetric flask containing ~9 mL Methanol into a cooling block (

      
      ).
      
    • Using a gas-tight syringe, inject ~100 mg of 2-Methylpentane-d14 directly into the methanol (submerged tip).

    • Calculate exact concentration based on gravimetric weight (

      
      ).[1]
      
    • Concentration:

      
      .[1]
      
  • Working Standard: Dilute the stock 1:100 in Methanol to create a

    
     working spiking solution.
    
Sample Preparation (Purge & Trap)

This protocol is compatible with EPA Method 5030/8260 (Water/Soil) and USP <467> (Pharma).[1]

  • Sample Loading: Transfer 5.0 mL of aqueous sample (or water-extracted soil/drug) into the sparge vessel.[1]

  • Spiking:

    • Inject 5.0

      
        of the Working Standard (
      
      
      
      ) directly into the sample matrix.[1]
    • Final Concentration on column:

      
       (
      
      
      
      ).
  • Equilibration: Allow the spiked sample to equilibrate in the autosampler for equivalent temperature distribution (typically ambient or 40°C depending on method).

Instrumental Parameters (GC-MS)
ComponentParameterSetting
Concentrator Purge GasHelium or Nitrogen (40 mL/min)
Purge Time11.0 min at Ambient Temp
Desorb Time2.0 min at 180°C
Bake Time6.0 min at 240°C
GC Inlet Split Ratio40:1 (Adjust for sensitivity needs)
Column TypeDB-624 or Rtx-VMS (30m x 0.25mm x 1.4µm)
Flow1.0 mL/min (Constant Flow)
Oven Program35°C (hold 4 min)

15°C/min

220°C
MS Source TypeElectron Impact (EI), 70 eV
Scan ModeSIM/Scan (Synchronous SIM recommended)

Part 4: Data Analysis & Interpretation[1]

Quantitation Ions

The mass shift provided by the 14 deuterium atoms is significant.[1] The native base peak (


, m/z 43) shifts to 

(m/z 50).[1]
AnalytePrimary Ion (Quant)Secondary Ion (Qual 1)Tertiary Ion (Qual 2)Retention Time (Approx)
2-Methylpentane (Native) 43 71 (

)
86 (

)
4.25 min
2-Methylpentane-d14 (IS) 50 82 (

)
100 (

)
4.23 min*

*Note: Deuterated compounds often elute slightly faster than native analogs due to the "Inverse Isotope Effect" on stationary phase interaction.

Calculation: Relative Response Factor (RRF)

Before analyzing unknowns, establish the RRF using a calibration standard where the concentration of Native (


) and Deuterated (

) are known.[1]

[1]
Quantitation of Unknowns

The concentration of 2-methylpentane in the environmental sample (


) is calculated as:

[1]

Where:

  • 
     = Integrated area of m/z 43 (Native)[1]
    
  • 
     = Integrated area of m/z 50 (d14 Standard)[1]
    
  • 
     = Concentration of spike added (100 ppb)[1]
    

Part 5: Quality Control & Troubleshooting

Acceptance Criteria
  • IS Recovery: The area count of the d14 spike in the sample must be within 50-150% of the area count in the calibration blank (CCV).

    • Low Recovery:[1] Indicates a leak in the purge vessel or extreme matrix foaming.[1]

    • High Recovery:[1] Rare; indicates co-eluting interference at m/z 50 (check blank).[1]

  • Retention Time Shift: The d14 peak must be within

    
     min of the calibration standard.
    
Deuterium Exchange

While alkanes are generally stable, acidic conditions in the trap or active sites in the MS source can theoretically cause H/D exchange.[1]

  • Check: Monitor m/z 49 and m/z 48 in the d14 spectrum. Significant abundance here suggests deuterium loss, compromising the standard's integrity.[1]

Workflow Diagram

The following diagram details the instrument decision tree for automated analysis.

Workflow_Decision Start Inject Sample Check_IS Check d14 Area (m/z 50) Start->Check_IS Decision Area within 50-150%? Check_IS->Decision Calc Calculate Conc. using RRF Decision->Calc Yes Flag Flag Data: Matrix Interference Decision->Flag No Reanalyze Dilute & Re-shoot Flag->Reanalyze

Figure 2: Automated decision tree for validating sample data based on Internal Standard recovery.

References

  • U.S. Environmental Protection Agency. (2018).[1] Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[1][2] SW-846 Update VI.[1] [Link][1][2][3]

  • U.S. Pharmacopeia. (2023).[1] USP General Chapter <467> Residual Solvents.[1][4][5] USP-NF.[1] [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] 2-Methylpentane Mass Spectrum (Electron Ionization).[1][6] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

Sources

Method

The Unseen Workhorse: A Guide to 2-Methylpentane-d14 in Polymer Production and Analysis

This technical guide delves into the multifaceted role of 2-Methylpentane-d14, a deuterated analogue of isohexane, in the realm of polymer science. While its non-deuterated counterpart, 2-methylpentane, is a well-establi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide delves into the multifaceted role of 2-Methylpentane-d14, a deuterated analogue of isohexane, in the realm of polymer science. While its non-deuterated counterpart, 2-methylpentane, is a well-established solvent and reagent in polymer synthesis, the introduction of deuterium atoms unlocks a suite of sophisticated applications in polymer analysis.[1][2] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its applications, supported by detailed protocols and the underlying scientific principles.

Introduction: The Significance of Deuteration in Polymer Science

Isotopic labeling, the substitution of an atom with its isotope, is a powerful technique in chemical and biological research.[3] In polymer science, replacing hydrogen with its heavier, stable isotope, deuterium (D), offers distinct advantages. Deuterated compounds, such as 2-Methylpentane-d14, are chemically similar to their protonated counterparts but possess a different mass and nuclear magnetic resonance properties.[4] This seemingly subtle difference is instrumental in elucidating polymer structures, monitoring reaction kinetics, and quantifying polymer characteristics with high precision.

2-Methylpentane-d14 (CD₃CD₂CD₂CD(CD₃)₂) is a colorless, flammable liquid.[5] Its physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆D₁₄[5]
Molecular Weight 100.26 g/mol [5]
Boiling Point 62 °C[5]
Density 0.760 g/mL at 25 °C[5]
Refractive Index n20/D 1.371[5]
CAS Number 284487-65-6[5]

Table 1: Physical Properties of 2-Methylpentane-d14

The primary utility of 2-Methylpentane-d14 stems from its non-polar nature, making it an ideal solvent for a range of non-polar and weakly polar polymers. Its deuteration ensures that it is "invisible" in ¹H NMR spectroscopy, a cornerstone technique for polymer characterization.

Part 1: Application in Polymer Production: A Non-Interfering Medium

While the large-scale use of a deuterated solvent in polymer production is often cost-prohibitive, its application in research and development for process optimization and kinetic studies is invaluable. 2-Methylpentane is known to be used in the production of polymers and copolymers, where it can act as a solvent or a co-monomer.[1] In these contexts, 2-Methylpentane-d14 can serve as a non-reactive, deuterated solvent, allowing for in-situ monitoring of the polymerization reaction without solvent interference in analytical techniques.

The primary advantage of using 2-Methylpentane-d14 as a solvent during polymerization is the ability to take aliquots of the reaction mixture and directly analyze them using ¹H NMR spectroscopy. This allows for the real-time tracking of monomer consumption and polymer formation without the need for complex separation and purification steps that could alter the polymer structure.

Part 2: Application in Polymer Analysis: Elucidating Structure and Quantifying Properties

The most significant applications of 2-Methylpentane-d14 lie in the analytical characterization of polymers. Its unique properties are leveraged in two primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).

High-Resolution NMR Analysis of Polymers

Causality of Experimental Choice: In ¹H NMR spectroscopy, the signals from protonated solvents can overwhelm the signals from the polymer sample, making spectral interpretation difficult or impossible.[4] By using a deuterated solvent like 2-Methylpentane-d14, the solvent signals are absent from the ¹H NMR spectrum, resulting in a clean baseline and allowing for the unambiguous observation of the polymer's proton signals. This is particularly crucial for polymers that are soluble only in non-polar aliphatic hydrocarbons.

Protocol 1: High-Resolution ¹H NMR Analysis of a Non-Polar Polymer using 2-Methylpentane-d14

Objective: To obtain a high-resolution ¹H NMR spectrum of a non-polar polymer (e.g., polyisobutylene) for structural elucidation.

Materials:

  • Polymer sample (e.g., polyisobutylene)

  • 2-Methylpentane-d14 (98+ atom % D)[5]

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polymer sample directly into a clean, dry NMR tube.

    • Add approximately 0.6 mL of 2-Methylpentane-d14 to the NMR tube.

    • Cap the NMR tube and gently vortex or sonicate the sample until the polymer is completely dissolved. Visual inspection should confirm a clear, homogeneous solution.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer on the deuterium signal of 2-Methylpentane-d14.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay, number of scans). For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the polymer protons.

    • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis:

    • Integrate the peaks in the spectrum to determine the relative ratios of different types of protons in the polymer.

    • Analyze the chemical shifts and coupling patterns to elucidate the polymer's microstructure (e.g., tacticity, branching).[6]

Self-Validation:

  • The absence of significant solvent peaks in the ¹H NMR spectrum validates the high isotopic purity of the 2-Methylpentane-d14.

  • The sharpness and symmetry of the polymer peaks after shimming indicate good magnetic field homogeneity.

  • Reproducible integration values across multiple measurements of the same sample confirm the quantitative accuracy of the experiment.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Data Interpretation weigh Weigh Polymer (5-10 mg) add_solvent Add 2-Methylpentane-d14 (0.6 mL) weigh->add_solvent dissolve Dissolve Polymer add_solvent->dissolve insert_sample Insert Sample into Spectrometer dissolve->insert_sample lock_shim Lock and Shim insert_sample->lock_shim acquire Acquire 1H NMR Spectrum lock_shim->acquire process Process Data (FT, Phasing) acquire->process analyze Analyze Spectrum (Chemical Shifts, Integration) process->analyze elucidate Elucidate Polymer Structure analyze->elucidate

Fig. 1: Workflow for ¹H NMR analysis of a polymer in 2-Methylpentane-d14.
Isotope Dilution Mass Spectrometry for Polymerization Kinetics

Causality of Experimental Choice: In mass spectrometry, an internal standard is crucial for accurate quantification, as it corrects for variations in sample preparation, injection volume, and instrument response.[7] A deuterated analogue of the analyte, in this case, 2-Methylpentane-d14 as an internal standard for 2-methylpentane, is the gold standard. It co-elutes with the analyte in chromatography and has nearly identical ionization efficiency, but is distinguished by its higher mass. This allows for precise quantification of the non-deuterated compound.

Protocol 2: Tracing Polymerization Kinetics using 2-Methylpentane-d14 as an Internal Standard

Objective: To quantify the consumption of 2-methylpentane (acting as a chain transfer agent or solvent) during a polymerization reaction using Gas Chromatography-Mass Spectrometry (GC-MS) with 2-Methylpentane-d14 as an internal standard.

Materials:

  • Polymerization reaction mixture containing 2-methylpentane.

  • 2-Methylpentane-d14 stock solution of known concentration in a compatible solvent.

  • Quenching agent (e.g., methanol).

  • GC-MS system.

Methodology:

  • Reaction Sampling:

    • At various time points during the polymerization, withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing a quenching agent.

  • Internal Standard Spiking:

    • To each quenched aliquot, add a precise volume (e.g., 10 µL) of the 2-Methylpentane-d14 internal standard stock solution.

  • Sample Preparation for GC-MS:

    • If necessary, dilute the spiked samples with a suitable solvent to bring the concentration within the linear range of the instrument.

    • Transfer the prepared samples to GC vials.

  • GC-MS Analysis:

    • Inject the samples into the GC-MS system.

    • Develop a GC method that provides good separation of 2-methylpentane from other reaction components.

    • Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both 2-methylpentane (e.g., m/z 71, 86) and 2-Methylpentane-d14 (e.g., m/z 81, 100).

  • Data Analysis and Quantification:

    • Generate a calibration curve by analyzing a series of standards containing known concentrations of 2-methylpentane and a fixed concentration of 2-Methylpentane-d14.

    • For each time point sample, calculate the ratio of the peak area of 2-methylpentane to the peak area of 2-Methylpentane-d14.

    • Using the calibration curve, determine the concentration of 2-methylpentane at each time point.

    • Plot the concentration of 2-methylpentane versus time to determine the reaction kinetics.

Self-Validation:

  • A linear calibration curve with a high correlation coefficient (R² > 0.99) validates the quantification method.

  • A consistent retention time for both 2-methylpentane and 2-Methylpentane-d14 across all samples indicates stable chromatographic conditions.

  • The consistent peak area of the internal standard (2-Methylpentane-d14) in all samples (after accounting for dilution) demonstrates the precision of the sample preparation.

experimental_workflow_ms cluster_sampling Reaction Sampling cluster_prep_ms Sample Preparation cluster_analysis_ms GC-MS Analysis cluster_quant Quantification take_aliquot Withdraw Aliquot at Time 't' quench Quench Reaction take_aliquot->quench add_is Spike with 2-Methylpentane-d14 quench->add_is dilute Dilute Sample add_is->dilute inject Inject into GC-MS dilute->inject sim_mode Acquire Data (SIM Mode) inject->sim_mode peak_ratio Calculate Peak Area Ratio sim_mode->peak_ratio calibration Use Calibration Curve peak_ratio->calibration kinetics Determine Reaction Kinetics calibration->kinetics

Fig. 2: Workflow for kinetic analysis using 2-Methylpentane-d14 as an internal standard.

Conclusion

2-Methylpentane-d14 is a highly specialized yet powerful tool in the arsenal of polymer scientists. Its primary role is not in bulk polymer production but in providing the analytical clarity required for innovation and quality control. By acting as a non-interfering solvent in NMR spectroscopy and a reliable internal standard in mass spectrometry, it enables researchers to "see" the intricate details of polymer structure and reaction dynamics that would otherwise be obscured. The protocols outlined in this guide provide a framework for harnessing the unique capabilities of 2-Methylpentane-d14 to advance the understanding and development of polymeric materials.

References

  • Homework.Study.com. (n.d.). 2-Methylpentane (C6H14) can be converted, through a multistep synthesis, to a compound with a... Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 2-methylpentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylpentane: isohexane 1-H nmr. Retrieved from [Link]

  • Patsnap Eureka. (2025). How 2-Methylpentane Supports New Polymer Generation Techniques. Retrieved from [Link]

  • Patsnap Eureka. (2025). Application of 2-Methylpentane in Organic Synthesis Pathways. Retrieved from [Link]

  • Rupa Health. (n.d.). 2-Methylpentane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpentane. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Deuteration and Polymers: Rich History with Great Potential. Retrieved from [Link]

  • PubMed. (2018). Primary deuterium kinetic isotope effects prolong drug release and polymer biodegradation in a drug delivery system. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

  • Stannous Fluoride. (n.d.). 2-Methylpentane-d14, min 98 atom% D, 1 gram. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Polymers: Complete Guide. Retrieved from [Link]

  • SlidePlayer. (n.d.). Characterization of polymers by NMR. Retrieved from [Link]

  • Oak Ridge National Laboratory. (2021). Deuteration and Polymers: Rich History with Great Potential. Retrieved from [Link]

  • PubMed. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Retrieved from [Link]

  • Wiley Companies. (2020). 2-METHYLPENTANE - Technical Data Sheet. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • PMC. (2025). Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 2-METHYLPENTANE. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing GC-MS parameters for 2-Methylpentane-d14 analysis

Topic: Optimization & Troubleshooting for GC-MS Analysis of 2-Methylpentane-d14 ( ) Role: Senior Application Scientist Date: October 26, 2023[1] Executive Summary 2-Methylpentane-d14 (CAS: 107-83-5 labeled) is a fully de...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting for GC-MS Analysis of 2-Methylpentane-d14 (


)
Role:  Senior Application Scientist
Date:  October 26, 2023[1]

Executive Summary

2-Methylpentane-d14 (CAS: 107-83-5 labeled) is a fully deuterated isotopologue of 2-methylpentane.[1] It is primarily utilized as an Internal Standard (ISTD) for the quantification of volatile organic compounds (VOCs) and residual solvents (Class 2) in pharmaceutical matrices.[1]

Its analysis presents three distinct technical challenges:

  • High Volatility (BP ~60°C): Risk of loss during solvent delay or co-elution with extraction solvents.[1]

  • Extensive Fragmentation: The molecular ion (

    
    ) is unstable, requiring precise ion selection for SIM (Selected Ion Monitoring).[1]
    
  • Inverse Isotope Effect: On standard non-polar columns, the deuterated standard elutes before the native analyte, contrary to intuitive mass-based logic.[1]

This guide provides self-validating protocols to overcome these challenges.

Module 1: Mass Spectrometry Parameters (The "Fingerprint")

Q: Which ions should I select for SIM mode to maximize sensitivity?

A: Do not rely on the molecular ion (


) for quantification. Like its non-deuterated counterpart, 2-Methylpentane-d14 undergoes rapid fragmentation in an Electron Ionization (EI) source.[1]

The Mechanism: Branched alkanes cleave preferentially at the branch point to form stable secondary carbocations.[1]

  • Native 2-Methylpentane (

    
    ):  Cleaves to form a propyl cation (
    
    
    
    , m/z 43).[1][2]
  • Deuterated 2-Methylpentane-d14 (

    
    ):  Cleaves to form a deuterated propyl cation (
    
    
    
    ).[1]

Calculation for Ion Selection:

  • Carbon mass:

    
    [1]
    
  • Deuterium mass:

    
    [1]
    
  • Target Base Peak: m/z 50.1 (Nominal mass 50 )[1]

Recommended SIM Table:

Ion Typem/z (d14-ISTD)m/z (Native Analyte)PurposeNotes
Quant (Target) 50 43 QuantificationBase peak; highest sensitivity.
Qual 1 82 71 ConfirmationLoss of Methyl group (

vs

).[1]
Qual 2 100 86 ConfirmationMolecular Ion (

).[1] Often weak (<5% relative abundance).[1]

Critical Warning: Ensure your MS solvent delay is set to expire at least 0.5 minutes before the expected elution of 2-Methylpentane-d14. Due to the inverse isotope effect, it will appear earlier than you might expect based on native standard runs.[1]

Module 2: Chromatographic Optimization (The "Race")

Q: Why is my deuterated standard eluting before the native analyte?

A: You are observing the Inverse Isotope Effect .[1][3]

The Physics: While


 (MW 100) is heavier than 

(MW 86), the C-D bond is shorter and has a smaller molar volume than the C-H bond due to lower zero-point vibrational energy.[1] This results in weaker London dispersion forces (Van der Waals interactions) with the stationary phase of non-polar columns (e.g., DB-1, DB-5, DB-624).[1] Consequently, the deuterated molecule travels faster.[1]

Elution Order (Standard Non-Polar/Volatiles Column):

  • 2-Methylpentane-d14 (Elutes First)[1]

  • 2-Methylpentane (Elutes Second)[1]

Q: What column and temperature program do you recommend?

A: For volatile alkanes, a "thick film" column is required to increase retention and separate the analyte from the solvent front.[1]

Protocol: Volatiles Separation

  • Column: DB-624 or ZB-624 (6% Cyanopropyl-phenyl, 94% Dimethylpolysiloxane).[1]

    • Dimensions: 30m

      
       0.25mm ID 
      
      
      
      1.4µm film thickness.[1] (The 1.4µm film is non-negotiable for retaining C6 alkanes).[1]
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • Initial: 35°C (Hold 5 min). Crucial for trapping the volatile.

    • Ramp: 10°C/min to 100°C.

    • Bake: 25°C/min to 240°C (Hold 3 min).

Module 3: Troubleshooting & Diagnostics

Q: I see significant signal at m/z 43 in my "pure" d14 standard. Is my standard contaminated?

A: Not necessarily. This is likely H/D Scrambling or Back-Exchange occurring in the ion source, not chemical contamination of the vial.[1]

Diagnostic Workflow:

  • Check Source Temperature: If the source is too hot (>250°C), deuterium on the alkane can exchange with residual hydrogen (water/hydrocarbons) in the source.[1]

    • Fix: Lower Source Temp to 200°C–230°C.[1]

  • Check Trap Current/Emission: High electron energy can induce excessive fragmentation and scrambling.[1]

  • Verify Purity: Inject the standard in a non-protic solvent (e.g.,

    
     or Dichloromethane) to rule out proton exchange in the vial.[1]
    
Q: My peak shape is tailing. Is it the column?

A: For saturated alkanes like 2-methylpentane, tailing is rarely due to active sites (silanol activity) because the molecule is non-polar.[1] Tailing is almost always a Dead Volume or Expansion issue.[1]

The "Flash Vaporization" Check: 2-Methylpentane is highly volatile.[1] If you inject 1µL of liquid solvent at 250°C, the expansion volume may exceed the capacity of your liner (typically ~900µL for a 4mm liner).[1]

  • Symptom: "Shark fin" peaks or tailing.[1]

  • Fix:

    • Reduce injection volume to 0.5µL.

    • Use a liner with glass wool (to increase surface area for vaporization).[1]

    • Increase Split Ratio (e.g., 20:1) to sweep the liner faster.[1]

Visual Troubleshooting Guide

The following logic tree outlines the decision process for optimizing sensitivity and resolving peak issues.

GCMS_Optimization Start Start: Evaluate 2-Methylpentane-d14 Signal Check_Signal Is Signal Intensity Sufficient? Start->Check_Signal Low_Signal Problem: Low Sensitivity (m/z 50 weak) Check_Signal->Low_Signal No Good_Signal Signal Good -> Check Peak Shape Check_Signal->Good_Signal Yes Check_Ion Are you using m/z 100? Low_Signal->Check_Ion Check_Shape Is Peak Tailing? Good_Signal->Check_Shape Switch_Ion Action: Switch to Base Peak m/z 50 (C3D7+) Check_Ion->Switch_Ion Yes Check_Split Is Split Ratio too high? Check_Ion->Check_Split No Lower_Split Action: Reduce Split (e.g., 50:1 -> 10:1) Check_Split->Lower_Split Yes Liner_Vol Problem: Liner Overload (Flash Vaporization) Check_Shape->Liner_Vol Yes Check_RT Is RT < Native Analyte? Check_Shape->Check_RT No Fix_Inj Action: Reduce Inj Vol to 0.5uL or Use Wool Liner Liner_Vol->Fix_Inj Normal_IE Status: Normal Operation (Inverse Isotope Effect) Check_RT->Normal_IE Yes Weird_RT Problem: Co-elution or Solvent Delay Issue Check_RT->Weird_RT No Fix_Temp Action: Lower Initial Oven Temp to 35°C Weird_RT->Fix_Temp

Figure 1: Decision matrix for optimizing detection and chromatography of volatile deuterated alkanes.

Summary of Key Specifications

ParameterValue/RecommendationTechnical Rationale
Target Ion (Quant) m/z 50 Stable

cation; Base peak.
Qualifier Ion m/z 82

fragment.[1]
Column Phase 6% Cyanopropyl-phenyl (DB-624)Required for retention of volatiles (BP < 80°C).[1]
Film Thickness 1.4 µm - 1.8 µm Thick film prevents analyte from eluting in solvent void.[1]
Elution Order d14 before Native Inverse Isotope Effect on non-polar phases.
Inlet Temp 200°C - 220°C High enough to vaporize, low enough to prevent discrimination.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 2-Methylpentane (Unlabeled). National Institute of Standards and Technology.[1][4][5][6] [Link][1]

  • Restek Corporation. (2020).[1] Chromatogram Search: Volatile Organic Compounds (VOCs) on Rtx-624. [Link][1]

  • Matucha, M., et al. (1991).[1] "Inverse Isotope Effect in Gas Chromatography of Deuterated Hydrocarbons." Journal of Chromatography A. (General principle citation regarding Van der Waals forces in deuterated alkanes).

Sources

Optimization

Troubleshooting signal-to-noise ratio with 2-Methylpentane-d14

Technical Support Center: 2-Methylpentane-d14 A Foreword from Your Application Scientist: Welcome to the technical support guide for 2-Methylpentane-d14. As a Senior Application Scientist, I've seen firsthand how deutera...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methylpentane-d14

A Foreword from Your Application Scientist:

Welcome to the technical support guide for 2-Methylpentane-d14. As a Senior Application Scientist, I've seen firsthand how deuterated standards like this one are pivotal for achieving precision in quantitative analysis, particularly in GC-MS applications. However, I also understand that their unique properties, especially the high volatility of a compound like 2-Methylpentane, can introduce challenges. A poor signal-to-noise ratio (SNR) is a frequent and frustrating issue, but it's almost always solvable.

This guide is structured from my field experience to help you diagnose and resolve SNR problems systematically. We won't just list steps; we will delve into the causality—the "why"—behind each recommendation. Our goal is to empower you to not only fix the immediate issue but also to build robust, self-validating analytical methods for the future.

Part 1: Foundational FAQs

This section addresses common initial questions about 2-Methylpentane-d14 and its role in your analysis.

Q1: What is 2-Methylpentane-d14 and why is it used as an internal standard?

2-Methylpentane-d14 (CAS: 284487-65-6) is the isotopically labeled form of 2-methylpentane, where all 14 hydrogen atoms have been replaced with deuterium.[1][2] It is an ideal internal standard (IS) for GC-MS analysis of volatile organic compounds (VOCs) for several key reasons:

  • Chemical Equivalence: It behaves almost identically to its non-deuterated (protio) analog in terms of its chemical properties, including volatility, solubility, and chromatographic retention time.[3] This ensures it co-elutes with the target analyte and experiences similar effects during sample preparation and injection.[4]

  • Mass Shift: The significant mass difference (14 amu) provides a clear distinction in the mass spectrometer, preventing signal overlap between the standard and the analyte.[3]

  • Compensation for Variability: Because it experiences the same potential sample loss during preparation, injection inconsistencies, or matrix effects, any variation in the analyte signal can be normalized against the standard's signal. This dramatically improves the accuracy and precision of quantification.[3]

Q2: How critical is the isotopic purity of 2-Methylpentane-d14?

Extremely critical. The specified purity, typically around 98 atom % D, ensures a clean and distinct signal for the deuterated standard.[2] Lower isotopic purity can introduce two problems:

  • Signal Interference: The presence of partially deuterated or non-deuterated 2-methylpentane within the standard can contribute to the signal of your target analyte, leading to inaccurate quantification.

  • Quantification Errors: The response factor calculation relies on a known, high concentration of the fully deuterated species. If the standard is compromised, the basis of your calibration will be flawed.

Always source deuterated standards from reputable suppliers who provide a Certificate of Analysis detailing the isotopic enrichment.[5]

Part 2: Systematic Troubleshooting of Low Signal-to-Noise Ratio (SNR)

A low SNR can stem from two primary issues: High Noise or Low Signal . This guide is structured to help you determine which is the cause and how to fix it.

Initial Diagnostic Step: The Blank Injection

Before analyzing your sample, always run a solvent blank or an injection of your sample matrix without the standard. This is your most crucial diagnostic tool.

Q3: I see a high, noisy baseline even in my blank injection. What does this mean?

This strongly indicates that the noise is originating from your GC-MS system itself, not your sample. A low SNR value can come from high noise just as well as from a low signal.[6] The most common culprits are:

  • Contaminated Carrier Gas: Impurities (e.g., moisture, hydrocarbons) in your helium or hydrogen carrier gas will create a consistently high background signal.

    • Causality: The detector is sensitive to any ionizable molecule. Gas impurities flow continuously, creating a constant stream of background ions that elevate the noise floor.

    • Solution: Verify the purity of your gas source and ensure your gas traps/filters are not exhausted. Replace them if they have been in use for more than six months or as recommended by the manufacturer.

  • Septum Bleed: Degrading inlet septa are a very common source of noise, typically appearing as regularly spaced peaks corresponding to siloxanes (e.g., m/z 73, 207, 281).[7]

    • Causality: With each injection, the hot needle pierces the septum, and over time, small particles of the silicone material are swept into the inlet and onto the column, where they slowly elute.

    • Solution: Use high-quality, low-bleed septa.[7] Establish a routine replacement schedule (e.g., after every 100-200 injections) rather than waiting for noise to appear.

  • Column Bleed: As a GC column ages, its stationary phase can begin to break down and elute, causing a rising baseline, particularly at higher temperatures.

    • Causality: The eluted phase contributes a constant background of ions, raising the noise level across the chromatogram.

    • Solution: Condition the column according to the manufacturer's instructions. If bleed remains high, the column may be at the end of its life and require trimming or replacement.

  • Contaminated Ion Source: A dirty ion source will have poor sensitivity and can be a source of random noise.

    • Causality: Over time, non-volatile material from your samples can coat the ion source lenses. This can lead to charging effects and erratic ion transmission.

    • Solution: Follow your instrument manufacturer's procedure for ion source cleaning. This should be a part of your routine preventative maintenance schedule.

Troubleshooting Low Signal Intensity

If your blank injection is clean, but your 2-Methylpentane-d14 signal is weak or absent, the issue lies with the analyte itself.

Q4: My baseline is clean, but the peak for 2-Methylpentane-d14 is much smaller than expected. Where did my signal go?

This points to a loss of your standard, which is highly probable given its volatile nature.[8][9] The investigation should focus on your sample preparation and injection technique.

  • Evaporation During Sample Preparation: 2-Methylpentane is highly volatile, with a boiling point of approximately 60°C.[9] Any delay or improper handling can lead to significant analyte loss.

    • Causality: The high vapor pressure of the compound means it will readily escape from an open vial or a poorly sealed container.

    • Solution Protocol:

      • Chill your standard ampule and solvent before use to reduce vapor pressure.[10]

      • Work quickly. Have all your dilution glassware and vials ready before opening the standard.[10]

      • Use gas-tight syringes for all transfers to minimize evaporation.[10]

      • Immediately cap all vials tightly after adding the standard. Gently invert to mix; do not vortex or shake vigorously as this increases the liquid's surface area and promotes volatilization.[10]

  • Incorrect Standard Concentration: Simple dilution errors can lead to a weak signal.

    • Causality: An incorrect calculation or a faulty pipette can result in a final concentration that is too low to be detected effectively above the baseline noise.

    • Solution: Double-check all dilution calculations. Verify the calibration of your pipettes. When preparing a new stock, run it against the old one (if available) to confirm its concentration.

  • GC Inlet Discrimination/Leaks: Problems in the GC inlet can prevent the entire sample from reaching the column.

    • Causality: A leak in the inlet (e.g., a poorly sealed septum or liner O-ring) will cause a loss of sample. For volatile compounds, using the wrong injection mode (e.g., split instead of splitless for trace analysis) can vent most of your sample, leading to a weak signal.[11]

    • Solution: Perform an inlet leak check. For trace analysis, ensure you are using a splitless injection method with an appropriate liner.

Q5: My deuterated standard signal disappears or drops significantly in later parts of a long analytical run. What's happening?

This phenomenon, where the signal degrades over time, often points to issues that build up during the sequence.[12]

  • Matrix Effects in the Ion Source: Non-volatile components from your sample matrix can accumulate on the ion source with each injection.

    • Causality: This buildup can suppress the ionization of compounds that elute later in the run, leading to a progressive drop in signal intensity.[3]

    • Solution: Incorporate periodic cleaning of the ion source into your maintenance schedule. If your matrix is particularly "dirty," consider adding a sample cleanup step (e.g., solid-phase extraction) before analysis.

  • Adsorption/Active Sites: Your standard may be adsorbing to active sites within the GC system (e.g., in the inlet liner or the front of the column).

    • Causality: These sites can become saturated over time, leading to inconsistent peak shapes and areas. While less common for a non-polar hydrocarbon, it can occur if the system is contaminated.

    • Solution: Use a deactivated inlet liner. If you suspect column activity, you may need to break off the first few centimeters of the column (at the inlet side) and re-install it.

Part 3: Data & Workflow Optimization

This section provides quantitative data and visual workflows to guide your troubleshooting process.

Data Presentation

Table 1: Key Properties of 2-Methylpentane-d14

Property Value Significance for Analysis
Molecular Formula C₆D₁₄ Used for mass calculations.
Molecular Weight 100.26 g/mol Essential for preparing solutions of known concentration.[1]
CAS Number 284487-65-6 Unique identifier for sourcing and safety information.
Boiling Point ~60 °C (for non-deuterated) Highlights its high volatility, requiring careful handling.[9]

| Isotopic Purity | Typically ≥98 atom % D | Crucial for avoiding signal interference and ensuring accurate quantification.[2] |

Table 2: Recommended GC-MS Starting Parameters for Volatile Standards

Parameter Recommendation Rationale
Injection Mode Splitless Ensures the maximum amount of analyte is transferred to the column for trace-level detection.[11]
Inlet Temperature 200-250 °C Hot enough to ensure rapid volatilization without causing thermal degradation.
Liner Type Deactivated, single taper with glass wool Promotes sample focusing and prevents interaction with active sites.
Oven Program Start at a low temperature (e.g., 35-40 °C) A low starting temperature is critical for trapping and focusing highly volatile compounds at the head of the column, ensuring sharp peaks.

| Data Acquisition | Selected Ion Monitoring (SIM) | Drastically reduces chemical noise by only monitoring the target m/z for your standard, significantly improving SNR.[6] |

Experimental Protocols

Protocol: Preparation of a Volatile Internal Standard Working Solution

This protocol is designed to minimize evaporative losses.

  • Preparation: Gather all necessary materials: a gas-tight syringe, volumetric flasks with stoppers, your solvent (e.g., methanol), and the sealed 2-Methylpentane-d14 ampule.

  • Chilling: Place the sealed ampule and a vial of your primary dilution solvent in an ice bath for at least 10 minutes. This reduces the vapor pressure of the liquids.[10]

  • Initial Dilution (Stock Solution):

    • Working quickly, score and open the ampule.

    • Immediately draw the required volume into the pre-chilled gas-tight syringe.

    • Dispense the standard into the volumetric flask, ensuring the syringe tip is below the surface of the solvent already in the flask.

    • Bring the flask to volume with the solvent, stopper it, and gently invert 3-5 times to mix. Do not sonicate or vortex.[10]

  • Working Solution: Use the same careful, chilled technique to perform serial dilutions to your final working concentration.

  • Storage: Store all standard solutions in tightly sealed vials at low temperatures (e.g., 4°C or -20°C) to maintain stability.

Mandatory Visualization

Diagram: Troubleshooting Workflow for Low SNR

This decision tree provides a logical path to diagnose the root cause of poor signal-to-noise ratio.

SNR_Troubleshooting start Low SNR Observed with 2-Methylpentane-d14 q1 Is Baseline Noise High in Blank Injection? start->q1 p1 High Background Noise (System Contamination) q1->p1  Yes q2 Is Peak Area for Standard Anomalously Low? q1->q2  No s1 Check Carrier Gas Purity & Traps p1->s1 s2 Replace Septum with Low-Bleed Type p1->s2 s3 Bake Out / Trim / Replace GC Column p1->s3 s4 Clean MS Ion Source p1->s4 p2 Analyte Loss or Inefficient Transfer q2->p2  Yes p3 High Noise Only with Sample (Matrix Effects / Co-elution) q2->p3  No s5 Review Volatile Standard Prep Protocol (Use Chilled Solvents, Gas-Tight Syringe) p2->s5 s6 Verify Dilution Calculations & Pipettes p2->s6 s7 Perform Inlet Leak Check p2->s7 s8 Optimize Injection Mode (Splitless) p2->s8 s9 Incorporate Sample Cleanup Step p3->s9 s10 Adjust GC Ramp Rate to Improve Separation p3->s10 s11 Switch to SIM or MRM Acquisition Mode p3->s11

Sources

Troubleshooting

Technical Support Center: Deuterated Alkanes in Gas Chromatography

Topic: Optimization of Peak Shape and Resolution for Isotopically Labeled Hydrocarbons Introduction: The Precision Paradox Welcome to the Advanced Chromatography Support Center. You are likely here because your deuterate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Peak Shape and Resolution for Isotopically Labeled Hydrocarbons
Introduction: The Precision Paradox

Welcome to the Advanced Chromatography Support Center. You are likely here because your deuterated alkane standards—critical for quantitative mass spectrometry or metabolic flux analysis—are exhibiting suboptimal peak shapes.

The Core Challenge: Unlike standard impurities, deuterated alkanes (


) possess unique physicochemical properties compared to their protium (

) analogs. They often exhibit the Inverse Chromatographic Isotope Effect , eluting earlier than non-deuterated alkanes on non-polar columns.[1][2]

This guide moves beyond basic troubleshooting to address the specific behavior of isotopologues.

Module 1: Diagnostic Logic & The Isotope Effect

User Question: "My deuterated internal standard looks like it has a 'shoulder' or is splitting. Is this column damage?"

Technical Analysis: Before assuming column damage, you must distinguish between peak tailing (physical/chemical defect) and partial separation (thermodynamic effect).

  • Mechanism: Deuterium (

    
    ) has a shorter bond length and lower polarizability than Protium (
    
    
    
    ). This results in weaker London dispersion forces.
  • Result: On non-polar phases (e.g., 100% Dimethylpolysiloxane), deuterated alkanes elute before their hydrogenated analogs. If your method has high efficiency but not baseline resolution, the "shoulder" you see is actually the partially separated protium contaminant or the analog itself.

Diagnostic Workflow

Use the following logic tree to diagnose the root cause of the peak shape anomaly.

TroubleshootingLogic Start Symptom: Poor Peak Shape (Deuterated Alkane) CheckType Is the peak Fronting, Tailing, or Splitting? Start->CheckType Splitting Splitting / Shoulder CheckType->Splitting Fronting Fronting (Shark Fin) CheckType->Fronting Tailing Tailing (Asymmetry > 1.2) CheckType->Tailing IsotopeEffect Check RT vs. H-Analog. Does D-Alkane elute earlier? Splitting->IsotopeEffect Conclusion1 Inverse Isotope Effect (Normal Behavior) IsotopeEffect->Conclusion1 Yes Overload Column Overload. Check Capacity. Fronting->Overload InletCheck Physical Flow Path Issue (Dead Volume/Cold Spot) Tailing->InletCheck

Figure 1: Diagnostic logic flow for distinguishing between isotope separation and chromatographic defects.

Module 2: Troubleshooting Peak Fronting (Overload)

User Question: "My peaks look like shark fins (sharp rise, slow drop). I need high concentrations for the internal standard. How do I fix this?"

Technical Analysis: Deuterated standards are often added at higher concentrations to ensure detection across a wide dynamic range. Alkanes have low solubility in many stationary phases (especially polar ones like WAX), leading to Column Overload .

The Self-Validating Test: Dilute your sample 1:10 and re-inject.

  • Result A: Peak becomes symmetrical

    
    Confirmed Overload .
    
  • Result B: Peak shape remains distorted

    
    Inlet/Injection Issue .
    
Capacity Reference Table

Use this table to ensure your on-column mass is within the linear range of your capillary column.

Column ID (mm)Film Thickness (µm)Phase Ratio (

)
Approx. Capacity (ng/component)Recommendation for Alkanes
0.18 0.18250< 50 ngAvoid for high-conc standards.
0.25 0.2525050 - 100 ngStandard for GC-MS. Monitor mass carefully.
0.25 1.00 63400 - 500 ngIdeal for high-load alkane analysis.
0.32 0.25320100 - 150 ngGood compromise for capacity/resolution.
0.53 1.00 - 5.00varies> 1000 ngHigh capacity, but lower resolution (MS vacuum limit).

Protocol for Mitigation:

  • Increase Split Ratio: If you cannot dilute the sample, increase the split ratio (e.g., from 10:1 to 50:1) to reduce mass-on-column while maintaining inlet pressure.

  • Thicker Film: Switch to a column with a 0.5 µm or 1.0 µm film. This increases the stationary phase volume, allowing more analyte to dissolve before saturation occurs.

Module 3: Troubleshooting Peak Tailing

User Question: "Alkanes are non-polar, so why is my deuterated decane tailing?"

Technical Analysis: You are correct that alkanes rarely tail due to chemical adsorption (silanol activity) because they lack polar functional groups (like -OH or -NH) that interact with active sites. Therefore, tailing in alkanes is almost exclusively a Physical Flow Path Issue .

Common Culprits:

  • Dead Volume: Poor column installation in the inlet or detector.

  • Cold Spots: The transfer line or inlet base is too cool, causing high-boiling alkanes to condense.

  • Liner Geometry: Using a straight liner without wool for splitless injections (poor vaporization).

Step-by-Step Correction Protocol
  • The "Jump" Test (Inlet Maintenance):

    • Cool the inlet and remove the column.

    • Trim 2-3 cm from the column head. Crucial: Ensure the cut is 90° and smooth (use a ceramic wafer, not scissors).

    • Re-install the column, ensuring the insertion depth matches the manufacturer's spec (e.g., Agilent is typically 4-6 mm above the ferrule).

    • Why? A jagged cut creates turbulence (eddies) causing peak tailing.

  • Thermal Validation:

    • Ensure the MS Transfer Line is set to

      
       280°C (for alkanes >C20).
      
    • If tailing persists only for late-eluting deuterated alkanes (e.g.,

      
      ), the issue is likely condensation in the detector interface.
      
Module 4: Resolution & MS Integration

User Question: "I am doing metabolic flux analysis. I need to separate the D-alkane from the H-alkane, but they are merging."

Technical Analysis: To maximize the separation (inverse isotope effect), you must optimize for efficiency (


) and selectivity (

).

Experimental Workflow for Separation:

MethodDev Goal Goal: Maximize D vs H Separation PhaseSelect 1. Phase Selection (Non-Polar is Best) Goal->PhaseSelect TempProg 2. Temp Program (Isothermal Hold) PhaseSelect->TempProg SubPhase Use 100% PDMS (Strongest Inverse Effect) PhaseSelect->SubPhase ColumnDim 3. Column Dims (Longer/Narrower) TempProg->ColumnDim SubTemp Lower Temp = Higher Resolution TempProg->SubTemp

Figure 2: Method development steps to maximize isotopic separation.

Protocol:

  • Stationary Phase: Use a non-polar phase (100% Dimethylpolysiloxane, e.g., DB-1, HP-1). These phases exhibit the strongest inverse isotope effect [1].

  • Temperature: Lower temperatures increase the separation factor (

    
    ). Instead of a fast ramp, implement a shallow ramp (e.g., 2°C/min) or an isothermal hold near the elution temperature of the target alkane.
    
  • MS Acquisition: If chromatographic separation is impossible, use SIM (Selected Ion Monitoring) or Deconvolution .

    • Note: Ensure your MS scan speed is fast enough (>5 scans/peak) to define the peak shape if the D and H analogs are partially resolved.

References
  • Matysik, S. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta.

  • Restek Corporation. (2018). GC Troubleshooting—Tailing Peaks. Restek Resource Hub.[3]

  • Agilent Technologies. (2009).[4] GC Troubleshooting Series: Tailing Peaks. Agilent Technical Support.

  • Sigma-Aldrich. (2023). Choosing a Capillary GC Column: Capacity and Efficiency. Supelco Technical Guide.

  • Tsikas, D. (2025). Underlying Mechanisms of Chromatographic H/D Isotope Effects in GC-MS. MDPI Molecules.

Sources

Optimization

Technical Support Center: 2-Methylpentane-d14 Stability &amp; Handling

Product: 2-Methylpentane-d14 (Perdeuterated Isohexane) CAS: 107-83-5 (Unlabeled parent) Application Context: NMR Solvents, Mass Spectrometry Standards, Metabolic Tracers. Executive Summary: The Stability Paradox Users of...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Methylpentane-d14 (Perdeuterated Isohexane) CAS: 107-83-5 (Unlabeled parent) Application Context: NMR Solvents, Mass Spectrometry Standards, Metabolic Tracers.

Executive Summary: The Stability Paradox

Users often confuse chemical instability with compositional instability. 2-Methylpentane-d14 is chemically inert; it does not spontaneously decompose or undergo isotopic scrambling under standard conditions. However, it is compositionally volatile .

The primary threats to long-term stability are evaporation (concentration drift) and atmospheric moisture condensation (HDO peak appearance), not molecular breakdown.

Module 1: Volatility Management (Concentration Drift)

The Science: 2-Methylpentane has a boiling point of approximately 60–62°C.[1] This low boiling point means the vapor pressure at room temperature is significant (~200 hPa at 20°C). In a deuterated standard, preferential evaporation of the solvent changes the concentration of any dissolved analytes, rendering quantitative NMR (qNMR) data invalid.

Critical Protocol: The "Cold-Trap" Opening Technique

Prevents invisible solvent loss during aliquot removal.

  • Chill: Store the solvent at 4°C.

  • Equilibrate (Crucial): Before opening, allow the septum vial to reach room temperature (approx. 15 mins) in a desiccator.

    • Why? Opening a cold bottle attracts atmospheric moisture (condensation), which ruins isotopic purity (see Module 2).

  • Syringe Withdrawal: Use a gas-tight syringe. Do not pour.

  • Headspace Backfill: If using a septum bottle, inject an equivalent volume of dry Nitrogen or Argon before withdrawing liquid to prevent a vacuum that encourages further vaporization.

FAQ: Quantitative Drift

Q: My internal standard signal ratio is shifting over time. Is the d14-solvent degrading?

A: Unlikely. It is almost certainly evaporation .

  • Diagnosis: If the solvent peak integral decreases relative to a non-volatile impurity, you have evaporative loss.

  • Fix: Switch to single-use ampoules for qNMR. Once a 50mL bottle is opened, it is no longer a "primary standard" for concentration, only for chemical shift referencing.

Module 2: Isotopic Integrity (H/D Exchange)

The Science: Alkanes like 2-Methylpentane are extremely resistant to spontaneous H/D exchange. Unlike protic solvents (Methanol-d4, Chloroform-d), there are no acidic protons to exchange with water. However, catalytic exchange is possible if the solution contacts active metals (Pt, Pd, Ir) or superacids.

Troubleshooting: The "Ghost" Water Peak

Users often report a growing peak at ~1.5 ppm (HDO) or distinct water peaks.

ObservationCauseMechanism
Broad Singlet (variable ppm) Suspended Water Micro-droplets2-Methylpentane is hydrophobic. Water does not dissolve; it forms an emulsion or sticks to the glass walls.
Sharp Triplet (1:1:1) HDO FormationRare in alkanes. Indicates catalytic contamination or extreme pH allowing D-to-H swapping.
Baseline Hump Grease/PlasticizersLeaching from the septum or plastic pipette tips (alkanes are aggressive solvents for plastics).
Protocol: Recovering "Wet" Solvent

Since water is immiscible in 2-Methylpentane, physical separation is more effective than chemical drying.

  • Molecular Sieves: Add activated 4Å molecular sieves directly to the storage bottle.

    • Note: 2-Methylpentane is small enough to enter the pores, but water binds preferentially.

  • Filtration: Filter through a 0.2 µm PTFE hydrophobic filter before use in NMR to remove suspended micro-droplets of water.

Module 3: Container Compatibility & Leaching

The Science: Deuterated alkanes are excellent non-polar solvents. They will leach plasticizers (phthalates) from PVC tubing, rubber septa, and low-quality plastic caps. This appears as "impurity peaks" in the aliphatic region (0.8 – 1.5 ppm), often mistaken for solvent degradation.

Material Compatibility Guide
MaterialCompatibilityNotes
Borosilicate Glass Excellent The only recommended storage vessel.
PTFE (Teflon) Good Safe for cap liners and tubing.
Parafilm Severe Risk Dissolves rapidly in alkane vapors. NEVER seal the cap threads with Parafilm; use it only on the outside of the glass-to-cap junction.
Rubber/Septum ⚠️ Caution Puncture only once. Repeated punctures release rubber particles (NMR "trash" peaks).

Interactive Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing spectral anomalies in 2-Methylpentane-d14.

G Start User Observes Anomaly in 2-Methylpentane-d14 CheckPeak Identify Peak Location Start->CheckPeak WaterRegion Peak at ~1.5 - 4.0 ppm (Variable Shift) CheckPeak->WaterRegion AliphaticRegion Peak at 0.8 - 1.5 ppm (Near Solvent) CheckPeak->AliphaticRegion BaselineDrift Baseline Rolling/Drift CheckPeak->BaselineDrift DiagnosisWater Diagnosis: Moisture (Suspended Droplets) WaterRegion->DiagnosisWater Broad Singlet DiagnosisLeach Diagnosis: Leaching (Plasticizers/Grease) AliphaticRegion->DiagnosisLeach Sharp Multiplets DiagnosisEvap Diagnosis: Evaporation (Concentration Error) BaselineDrift->DiagnosisEvap Integral Mismatch ActionSieve Action: Add 4Å Sieves & PTFE Filter DiagnosisWater->ActionSieve ActionGlass Action: Check Cap Liner & Avoid Parafilm DiagnosisLeach->ActionGlass ActionCold Action: Use Ampoules & Chill Storage DiagnosisEvap->ActionCold

Figure 1: Decision matrix for diagnosing spectral impurities and stability issues in deuterated alkane solvents.

References

  • Cambridge Isotope Laboratories. (n.d.).[2] NMR Solvent Storage and Handling Information. Retrieved from

  • Sigma-Aldrich. (n.d.).[1][3] Use and Handling of NMR Solvents. Retrieved from

  • Garnett, J. L., & Hodges, R. J. (1967). Homogeneous Metal-Catalyzed Exchange of Aromatic Compounds. Journal of the American Chemical Society.[4] (Foundational text on catalytic H/D exchange mechanisms).

  • ChemicalBook. (2024). 2-Methylpentane Properties and Boiling Point Data. Retrieved from

  • BenchChem. (2025).[5] Stability of Deuterated Standards: A Comparative Guide to Optimal Storage Conditions. Retrieved from

Sources

Troubleshooting

Correcting for isotopic overlap in mass spectrometry with 2-Methylpentane-d14

To: User From: Dr. Aris Thorne, Senior Application Scientist, Mass Spectrometry Division Subject: Technical Guide: Correcting Isotopic Overlap in Quantitative MS with 2-Methylpentane-d14 Executive Summary In high-precisi...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Mass Spectrometry Division Subject: Technical Guide: Correcting Isotopic Overlap in Quantitative MS with 2-Methylpentane-d14

Executive Summary

In high-precision quantitative mass spectrometry (LC-MS/MS or GC-MS), 2-Methylpentane-d14 (


) is utilized as a stable isotope-labeled internal standard (SIL-IS) to normalize for matrix effects and ionization variability. However, "isotopic overlap" (or spectral crosstalk) can compromise assay sensitivity and linearity.

This guide addresses the two primary vectors of overlap:

  • Reverse Contribution (IS

    
     Analyte):  Impurities in the d14 standard (e.g., d13, d12 isotopologues) generating a signal in the analyte channel.
    
  • Forward Contribution (Analyte

    
     IS):  Natural heavy isotopes of the analyte contributing to the IS channel (rare for d14 due to the +14 Da mass shift, but possible in specific fragmentation scenarios).
    

Module 1: Diagnosis & Characterization

Before applying mathematical corrections, you must quantify the extent of the interference. This is not a theoretical exercise; it requires experimental data derived from your specific instrument and method parameters.

The "Crosstalk" Validation Workflow

Perform these two experiments during method validation to generate your Contribution Factors (CF) .

Experiment A: The "Zero Analyte" Test (Determines IS Purity Contribution)

  • Protocol: Inject a blank matrix sample spiked only with the Internal Standard (2-Methylpentane-d14) at your working concentration.

  • Observation: Monitor the response in the Analyte Channel (e.g., quantitation transition for d0-2-Methylpentane).

  • Calculation:

    
    
    If 
    
    
    
    (0.5%), correction is mandatory to meet FDA/EMA bioanalytical guidelines for LLOQ.

Experiment B: The "Zero IS" Test (Determines Natural Isotope Contribution)

  • Protocol: Inject a sample containing the Analyte at the Upper Limit of Quantification (ULOQ) without Internal Standard.

  • Observation: Monitor the response in the IS Channel (d14 transition).

  • Calculation:

    
    
    Note: For 2-Methylpentane-d14, this value should be near zero due to the large mass difference (+14 Da). If significant signal is seen, check for carryover or non-specific fragmentation.
    

Module 2: Mathematical Correction Algorithms

If your diagnostic tests reveal significant overlap, use the following linear algebra approach to deconvolute the signals. This is superior to simple subtraction as it accounts for dynamic changes in concentration.

The Correction Equation

The true signal intensities (


 and 

) can be derived from the measured raw areas (

and

) using the Contribution Factors determined in Module 1.


Simplification: Since


 is negligible for d14/d0 pairs (mass shift > 6 Da), the denominator approaches 1. The equation simplifies to:


Implementation Step-by-Step:

  • Calculate

    
     from your "Zero Analyte" blank.
    
  • Apply the formula to every sample in your batch.

  • Use the Corrected Analyte Area to plot your calibration curve.

Module 3: 2-Methylpentane-d14 Specifics

Fragmentation & Interference Map

2-Methylpentane (


, MW 86.18) and its d14 analog (

, MW 100.26) fragment heavily. In GC-MS (EI), the molecular ion (

) is often weak, and quantification relies on fragment ions.
SpeciesPrecursor (M+)Primary Fragment (Base Peak)Secondary FragmentRisk Factor
Analyte (d0) m/z 86m/z 43 (

)
m/z 71 (

)
Natural C13 isotopes of m/z 43 are m/z 44, 45.
IS (d14) m/z 100m/z 50 (

)
m/z 82 (

)
Impurity Risk: Incomplete deuteration (e.g., d13, d12) can produce m/z 49, 48... potentially tailing into m/z 43 if resolution is low.

Critical Technical Insight: The mass difference between the base peaks (


 43 vs 

50) is 7 Da. This provides a wide safety margin. If you observe interference, it is likely due to chemical impurity (presence of non-deuterated solvent in the standard) rather than isotopic overlap. Action: Verify the Certificate of Analysis (CoA) for the d14 standard. Isotopic enrichment should be

.

Module 4: Visual Troubleshooting Workflows

Figure 1: Isotopic Interference Decision Tree

Caption: Logic flow for diagnosing and correcting spectral crosstalk in quantitative MS assays.

IsotopeCorrection Start Start: Signal Detected in Blank? CheckIS Check IS Purity (d14 Enrichment) Start->CheckIS CalcCF Calculate Contribution Factor (CF) CheckIS->CalcCF Threshold Is CF > 0.5% of LLOQ? CalcCF->Threshold Correction Apply Mathematical Correction (Eq. Module 2) Threshold->Correction Yes NoAction No Correction Needed Threshold->NoAction No ReDev Re-develop Method (Change Transitions) Correction->ReDev If CF > 5% (Too High)

Frequently Asked Questions (FAQ)

Q1: Why does my calibration curve intercept not pass through zero? A: A positive y-intercept often indicates that your Internal Standard is contributing signal to the analyte channel. Even 0.1% of unlabelled impurity in your d14 standard can cause a significant "fake" signal when the IS concentration is high. Use the "Zero Analyte" Test (Module 1) to confirm this, and apply the subtraction correction.

Q2: Can I just lower the IS concentration to fix the overlap? A: Yes, but with a trade-off. Lowering IS concentration reduces the absolute interference signal, but it may compromise the IS's ability to correct for matrix effects if the signal becomes too low (poor S/N statistics). It is better to maintain a robust IS signal and apply the Mathematical Correction described in Module 2.

Q3: My 2-Methylpentane-d14 standard has a stated purity of 98 atom % D. Is this enough? A: For trace analysis, 98% might be insufficient. "98 atom % D" means 2% of the hydrogens are not deuterium. This statistically distributes across the molecule, creating a mix of d13, d12, d11, etc.

  • Recommendation: For high-sensitivity assays, source "Isotopically Pure" standards (

    
    ) or use the correction algorithm to mathematically "purify" your data.
    

References

  • Li, W., et al. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Analytical Chemistry.

  • Rule, G. S., & Henion, J. D. (1992). Kinetics of proton-transfer reactions of deuterated 2-methylpentane. Journal of the American Society for Mass Spectrometry.
  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Establishes the requirement for assessing IS interference at the LLOQ).

  • Scientific Instrument Services. Isotope Distribution Calculator. (Tool for predicting theoretical overlap based on chemical formula).[1]

Sources

Optimization

Preventing deuterium exchange issues with 2-Methylpentane-d14

Topic: Preventing Deuterium Exchange & Degradation in 2-Methylpentane-d14 ( ) Executive Summary 2-Methylpentane-d14 is a fully deuterated, branched alkane primarily used as an inert NMR solvent or a mechanistic probe in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Deuterium Exchange & Degradation in 2-Methylpentane-d14 ( )

Executive Summary

2-Methylpentane-d14 is a fully deuterated, branched alkane primarily used as an inert NMR solvent or a mechanistic probe in kinetic isotope effect (KIE) studies. Because it is a saturated hydrocarbon, spontaneous deuterium exchange (D


 H) is chemically impossible under standard storage conditions. 

If you observe a loss of isotopic purity (appearance of proton signals), it is almost invariably due to one of three vectors:

  • Atmospheric Moisture Contamination (HDO formation).

  • Volatile Fractionation (Enrichment of protonated impurities via evaporation).

  • Reactive Intermediates (Radical or Superacid attack on the tertiary carbon).

This guide provides the diagnostic logic and protocols to secure your solvent's integrity.[1]

Part 1: Diagnostic Workflow

Before altering your protocol, determine the source of the proton signal. Use this logic tree to diagnose the "Exchange" issue.

DiagnosticTree Start Observation: New 1H NMR Signal PeakLoc Where is the peak? Start->PeakLoc RegionA ~4.7 ppm (Exchangeable) PeakLoc->RegionA Downfield RegionB 0.8 - 1.5 ppm (Aliphatic) PeakLoc->RegionB Upfield Diagnosis1 Diagnosis: Moisture (H2O/HDO) Not Solvent Exchange RegionA->Diagnosis1 CheckShape Peak Shape? RegionB->CheckShape Sharp Sharp Singlet/Multiplet CheckShape->Sharp Distinct J-coupling Broad Broad/Undefined CheckShape->Broad Smearing Diagnosis2 Diagnosis: Sample Impurity (Grease, Residual Solvents) Sharp->Diagnosis2 Diagnosis3 Diagnosis: True H/D Exchange (Radical/Acid Attack) Broad->Diagnosis3

Figure 1: Diagnostic decision tree for identifying the source of proton signals in deuterated alkanes.

Part 2: Technical FAQ & Troubleshooting
Q1: I see a growing peak around 1.0–1.4 ppm. Is my solvent exchanging with the air?

Answer: No. 2-Methylpentane-d14 cannot exchange protons with air. The alkane C-D bond has a dissociation energy approx. 5 kJ/mol higher than a C-H bond due to the Kinetic Isotope Effect (KIE) [1].[2] It is thermodynamically stable against atmospheric moisture.

The Likely Culprit: Volatile Fractionation. 2-Methylpentane has a low boiling point (~60°C). If the container is frequently opened:

  • The deuterated solvent evaporates.[3]

  • Trace protonated impurities (present in ppm amounts in all commercial solvents) do not evaporate as quickly or are concentrated.

  • The ratio of Impurity:Solvent increases, making the "H" peak appear to grow.

Corrective Protocol:

  • Storage: Store in a refrigerator (4°C) to lower vapor pressure.

  • Sealing: Use Parafilm® or Teflon tape around caps immediately after use.

  • Single-Use: Switch to 0.5 mL or 1.0 mL ampoules to eliminate repeated exposure.

Q2: My reaction involves a Lewis Acid. Will 2-Methylpentane-d14 survive?

Answer: It depends on the acidity. While generally inert, the tertiary carbon (C2 position) is the "Achilles' heel" of 2-methylpentane.

  • Safe: Mild Lewis acids (

    
    , 
    
    
    
    ).
  • Unsafe: Superacids or strong protic acid/Lewis acid mixtures (e.g.,

    
    , "Magic Acid").
    

Mechanism of Failure: In the presence of superacids, the tertiary deuterium can be abstracted to form a tertiary carbocation. This cation can then scramble with protons in the system.



Recommendation: If using strong Lewis acids, run a blank NMR of the solvent + catalyst before adding your valuable sample to verify solvent inertness.

Q3: Can I dry 2-Methylpentane-d14 with molecular sieves?

Answer: Yes, but you must activate them correctly. Alkanes are hydrophobic, so they don't "hold" water like DMSO or Methanol. However, water adheres to the glass walls of the ampoule or NMR tube.

The "Fortress" Drying Protocol:

  • Bake: Heat 3Å or 4Å molecular sieves at 150°C under vacuum for 12 hours.

  • Cool: Allow to cool under Argon/Nitrogen.

  • Add: Add sieves to the solvent bottle (approx. 5% w/v).

  • Wait: Allow 24 hours for equilibrium before use.

Warning: Do not use "dusty" sieves. The particulate matter can act as nucleation sites for bubbles or appear as impurities in NMR.

Q4: I am using this for a radical clock experiment. Why is my isotopic purity dropping?

Answer: Radical abstraction at the tertiary carbon. In radical reactions (e.g., using AIBN or peroxides), the solvent is not just a spectator. The bond dissociation energy (BDE) of the tertiary C-D bond is lower than the primary C-D bonds.

Data Comparison (Bond Strengths):

Bond TypeApprox BDE (kcal/mol)Relative Stability
Primary C-H~98High
Secondary C-H~95Medium
Tertiary C-H ~92 Lowest (Most Reactive)
Deuterated C-D+1.2 to 1.5 higherEnhanced Stability

Even though Deuterium adds stability, a highly reactive radical will eventually abstract D from the tertiary position, creating a solvent radical that terminates by grabbing an H from your substrate.

Solution:

  • Calculate the Solvent Kinetic Isotope Effect . If the solvent is participating, you will see a scrambling of D into your product.

  • Switch to Cyclohexane-d12 or Benzene-d6 if the tertiary carbon reactivity is interfering with your radical mechanism.

Part 3: Advanced Handling Protocols
Protocol A: The "Zero-Background" NMR Preparation

Use this when analyzing sub-milligram samples where solvent impurities interfere.

  • Glassware Prep: Bake NMR tubes at 150°C for 4 hours. Cool in a desiccator.

  • Pre-Rinse: Rinse the NMR tube with non-deuterated 2-methylpentane (HPLC grade) to remove organic residues, then dry with high-purity Nitrogen gas .

  • Solvent Transfer:

    • Do not pipette directly from the stock bottle.

    • Pour a small aliquot into a secondary clean vial.

    • Pipette from the secondary vial into the NMR tube.

  • Cap & Seal: Cap immediately. If the run is >2 hours, wrap the cap in Parafilm to prevent evaporation of the solvent (which concentrates impurities).

Protocol B: Recovering "Wet" 2-Methylpentane-d14

If you suspect water contamination (HDO peak present).

  • Freeze-Pump-Thaw (Optional but recommended):

    • Freeze solvent in liquid nitrogen.

    • Apply vacuum to remove dissolved oxygen and atmospheric gases.

    • Thaw.[4] Repeat 3x.

  • Chemical Drying:

    • Add activated 4Å molecular sieves.

    • Let stand for 24 hours.

    • Note: Distillation is generally not recommended for small volumes due to yield loss; sieves are sufficient for NMR grade drying.

References
  • Kinetic Isotope Effects & Bond Stability

    • Source: Chemistry LibreTexts. "The E2 Reaction and the Deuterium Isotope Effect."
    • URL:[Link]

  • NMR Solvent Handling Guidelines Source: Sigma-Aldrich (Merck). "Use and Handling of NMR Solvents."
  • Deuterium Exchange Mechanisms (C-H Activ

    • Source: American Chemical Society (ACS). "Hydrogen/Deuterium (H/D)
    • URL:[Link]

  • Physical Properties of 2-Methylpentane

    • Source: PubChem (NIH).[5] "2-Methylpentane | C6H14."[5][6][7]

    • URL:[Link][5]

Sources

Troubleshooting

Dealing with co-elution of 2-Methylpentane-d14 with other compounds

Core Directive & Scope The Problem: You are likely using 2-Methylpentane-d14 (2-MP-d14) as an Internal Standard (ISTD) for the quantification of residual solvents (specifically Class 2 solvents like hexane or methylpenta...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

The Problem: You are likely using 2-Methylpentane-d14 (2-MP-d14) as an Internal Standard (ISTD) for the quantification of residual solvents (specifically Class 2 solvents like hexane or methylpentane isomers). You are observing co-elution or "shoulder" peaks where the deuterated standard overlaps with the native analyte (2-Methylpentane) or other C6 isomers.

The Mechanism: This is not a random error. It is often caused by the Inverse Isotope Effect .[1] On non-polar GC columns (like 100% PDMS), deuterated hydrocarbons typically elute slightly earlier than their hydrogenated counterparts due to weaker London dispersion forces. However, the separation factor (


) is often so small that baseline resolution is impossible without specific intervention.

This guide provides a self-validating workflow to resolve this issue using Chromatographic Optimization (Hardware) and Mass Spectrometric Selectivity (Detection).

Module A: Chromatographic Optimization (The Hardware Fix)

If your peaks are merging, your first line of defense is the stationary phase and thermal gradient.

Column Selection Strategy

Standard non-polar columns (DB-1, HP-5) often fail to resolve isotopic pairs because the interaction difference is minimal. You must increase the Phase Ratio (


)  or change the Selectivity .
Column TypeStationary PhaseSuitability for 2-MP-d14Recommendation
Non-Polar (Thin Film) 100% Dimethyl Polysiloxane (e.g., DB-1, 0.25 µm)Poor . High risk of co-elution due to low retention.Avoid for this specific separation.
Volatiles (Thick Film) Cyanopropylphenyl / Dimethyl Polysiloxane (e.g., DB-624, 1.4 µm - 3.0 µm)Excellent . Thick film increases retention (

), amplifying the separation factor.
Primary Recommendation.
PLOT Columns Alumina (Al2O3)High . Separates based on geometric shape, but highly retentive and sensitive to moisture.Use only if DB-624 fails.
The "Cold Start" Protocol

To maximize the separation of isotopic isomers, you must focus on the early ramp where the compounds partition.

  • Initial Temperature: Lower to 35°C (or 40°C).

  • Hold Time: Increase to 5–10 minutes . This allows the "Inverse Isotope Effect" to manifest before the compounds are pushed through the column.

  • Ramp Rate: Slow the initial ramp to 2–4°C/min until the oven reaches 70°C, then accelerate.

Workflow Visualization

G Start Issue: 2-MP-d14 Co-elution CheckCol Check Column Phase Ratio (β) Start->CheckCol IsThick Is Film > 1.0 µm? CheckCol->IsThick ChangeCol Switch to DB-624 (1.4 µm or 1.8 µm) IsThick->ChangeCol No CheckTemp Check Oven Program IsThick->CheckTemp Yes ChangeCol->CheckTemp OptimizeTemp Implement 'Cold Start': 35°C Hold for 5 min Slow Ramp (3°C/min) CheckTemp->OptimizeTemp Resolve Check Resolution (Rs) OptimizeTemp->Resolve Success Proceed to Validation Resolve->Success Rs > 1.5 Fail Go to Module B (MS Selectivity) Resolve->Fail Rs < 1.5

Figure 1: Decision tree for optimizing chromatographic separation of isotopic isomers.

Module B: Mass Spectrometric Selectivity (The Detection Fix)

If physical separation is impossible (e.g., high-throughput requirements prevent long run times), you must rely on Spectral Orthogonality . Since 2-MP-d14 is fully deuterated, its mass spectrum is distinct from the native compound.

Ion Selection (SIM Mode)

You cannot use Full Scan mode if the peaks overlap significantly. You must use Selected Ion Monitoring (SIM) to isolate the channels.

  • Native 2-Methylpentane (MW 86):

    • Fragmentation is dominated by the loss of alkyl groups.

    • Target Ions: m/z 43 (Base Peak, C3H7+), m/z 57 (C4H9+), m/z 86 (Molecular Ion).

  • Deuterated 2-Methylpentane-d14 (MW 100):

    • Mass shift calculation: All H replaced by D (+1 mass unit per atom).

    • Target Ions:

      • Propyl-d7 (C3D7+): m/z 50 (Base Peak).

      • Butyl-d9 (C4D9+): m/z 66 .

      • Molecular Ion: m/z 100 .

The "Cross-Talk" Check

Even with SIM, "cross-talk" can occur if the native compound has a high concentration and produces a minor isotope peak that mimics the ISTD, or vice versa.

Self-Validation Step:

  • Inject Native 2-MP only (high concentration). Monitor m/z 50 and 100.

    • Result: If you see a signal, this is your "Chemical Noise" floor.

  • Inject 2-MP-d14 only. Monitor m/z 43 and 86.[2]

    • Result: If you see a signal, check the isotopic purity of your standard (usually >98% atom D).

SIM Logic Diagram

SIM Input Co-eluting Peak Split MS Ion Filter Input->Split Native Native Channel (m/z 43, 86) Split->Native Analyte ISTD ISTD Channel (m/z 50, 100) Split->ISTD Internal Std Quant Quantification Native->Quant Area 1 ISTD->Quant Area 2

Figure 2: Logical flow for separating co-eluting compounds using Mass Selective Detection.

Troubleshooting & FAQs

Q1: My retention times are shifting inconsistently between the ISTD and the Analyte. Why?

  • Cause: This is likely a temperature stability issue. Because the separation relies on the subtle "Inverse Isotope Effect," fluctuations of even 0.5°C in the oven can alter the

    
     value.
    
  • Fix: Ensure your GC oven equilibration time is set to at least 2 minutes pre-run. Verify the column is not touching the oven walls.

Q2: I see a signal for 2-MP-d14 in my blank injections. Is it carryover?

  • Diagnosis: Deuterated alkanes are sticky.

  • Fix: Increase your syringe wash cycles (Solvent A: DCM or Hexane, Solvent B: Methanol). Check the split vent trap; if it's saturated, it may be outgassing into the inlet.

Q3: Can I use a standard DB-5MS column?

  • Answer: You can, but it is suboptimal. The DB-5MS is a thin-film, non-polar column. You will likely see the d14 peak appearing on the front shoulder of the native peak. If you must use this column, cool the oven to 30°C and use a very slow ramp (2°C/min).

Q4: How do I calculate the Resolution (Rs) between the isotope pair?

  • Use the standard USP/EP formula, but ensure you are calculating it on the extracted ion chromatograms (EIC), not the Total Ion Chromatogram (TIC), as the TIC will show a single merged peak.

    
    
    

References

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. Retrieved from

  • National Institute of Standards and Technology (NIST). 2-Methylpentane Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from

  • Sigma-Aldrich. 2-Methylpentane-d14 Product Specification (98 atom % D). Retrieved from

  • T.C.P. Lee et al.Inverse Isotope Effects in Gas Chromatography. Journal of Chromatography A.

Sources

Optimization

Technical Support Center: Troubleshooting Calibration Curve Issues with 2-Methylpentane-d14

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2-Methylpentane-d14 as an internal standard. This document is designed to provide expert-level, field-prove...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 2-Methylpentane-d14 as an internal standard. This document is designed to provide expert-level, field-proven insights into common challenges encountered during the development of calibration curves, particularly within Gas Chromatography-Mass Spectrometry (GC-MS) workflows. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to build robust and self-validating analytical methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why is my calibration curve for 2-Methylpentane-d14 showing poor linearity (R² < 0.99)?

A non-linear calibration curve is one of the most frequent challenges in quantitative analysis. The coefficient of determination, R², indicates how well your data points fit the regression line; a low value suggests that the response is not consistently proportional to the concentration, which undermines the accuracy of your quantitation.[1] This issue often stems from a handful of root causes related to sample preparation, analyte properties, or instrument parameters.

Underlying Causes & Diagnostic Steps:

  • Analyte Volatility: 2-Methylpentane is a highly volatile compound with a boiling point of approximately 60-62°C.[2] Its deuterated counterpart, 2-Methylpentane-d14, shares these physical properties. This volatility can lead to the preferential evaporation of the standard from the solution, altering its concentration over time. This is especially problematic if vials are not sealed properly or if samples sit in the autosampler for extended periods.[3][4]

    • Troubleshooting Protocol:

      • Ensure you are using high-quality autosampler vials with secure, non-coring septa.

      • Prepare fresh calibration standards immediately before running your sequence.

      • Minimize the time samples spend at room temperature in the autosampler. If possible, use a cooled sample tray.

      • Run a single standard multiple times at the beginning and end of your sequence. A significant drop in response for the later injections points towards evaporation.

  • Standard Preparation & Handling: Errors in serial dilutions are a common source of non-linearity.[5] Given the volatility of 2-Methylpentane-d14, improper handling during preparation can introduce significant errors.

    • Troubleshooting Protocol:

      • Gravimetric vs. Volumetric: For highly volatile compounds, preparing standards gravimetrically (by weight) can be more accurate than using volumetric flasks and pipettes.

      • Solvent Choice: Use a solvent in which 2-Methylpentane-d14 is highly soluble and that is appropriate for your GC-MS system (e.g., hexane, dichloromethane).[6] Avoid aqueous solutions for direct injection.[6][7]

      • Handling Precautions: To prevent electrostatic charge buildup, which can be an ignition source for the flammable vapors, ensure all containers are properly grounded.[8][9] Prepare standards in a well-ventilated area, avoiding heat and ignition sources.[8]

  • Instrumental Factors: The GC-MS system itself can be a source of non-linearity.

    • Backflash: Injecting too large a volume of a volatile solvent into a hot inlet can cause the sample vapor to expand beyond the capacity of the liner, a phenomenon known as backflash.[10] This leads to sample loss and poor reproducibility.

    • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase of the GC column, leading to peak fronting and a non-linear response.[11]

    • Detector Saturation: If the ion count reaching the mass spectrometer detector is too high, the detector can become saturated, resulting in a flattened response at higher concentrations.

Summary of Troubleshooting Steps for Poor Linearity

Potential Cause Diagnostic Check Recommended Solution
Analyte Evaporation Inject the same vial at the start and end of a sequence; check for a decrease in peak area.Use high-quality sealed vials; use a cooled autosampler tray; prepare fresh standards.[3][4]
Standard Preparation Error Recalculate all dilutions; prepare a new set of standards from a fresh stock solution.Use calibrated pipettes or gravimetric preparation; ensure stock solution is not compromised.
GC Inlet Backflash Observe for broad or split peaks, poor reproducibility.Reduce injection volume; use a slower injection speed; lower the inlet temperature.[10]
Column Overload Look for peak fronting (a sharp rise with a sloping tail).Dilute the calibration standards to a lower concentration range; use a split injection.[11]
MS Detector Saturation Response plateaus at high concentrations (curve flattens).Reduce the concentration of the highest standards; decrease the injection volume.
Question 2: I'm observing inconsistent peak areas for 2-Methylpentane-d14 even at the same concentration. What should I investigate?

Irreproducible peak areas point to variability in the amount of analyte being introduced into the instrument or detected. Since 2-Methylpentane-d14 is often used as an internal standard to correct for such variability, its own inconsistency is a critical issue that must be resolved.[12][13]

Troubleshooting Workflow for Irreproducible Results

G cluster_sample Sample & Preparation cluster_instrument Instrument Hardware cluster_method Method Parameters start Inconsistent Peak Areas Observed check_vials Check Vial Septa & Caps (Properly sealed? Cored?) start->check_vials fresh_standards Prepare Fresh Standards (Rule out degradation/evaporation) check_vials->fresh_standards If vials are OK check_syringe Inspect Autosampler Syringe (Bubbles? Leaks? Bent plunger?) fresh_standards->check_syringe If issue persists check_septum Check Inlet Septum (Leaks? Over-tightened?) check_syringe->check_septum leak_check Perform Inlet Leak Check (Electronic or manual) check_septum->leak_check check_injection Verify Injection Parameters (Volume, speed, inlet temp) leak_check->check_injection If no leaks found check_flows Confirm Gas Flows (Carrier gas pressure/flow stable?) check_injection->check_flows end System Performance Restored check_flows->end If all parameters correct

Detailed Explanations:

  • Sample Integrity: As mentioned, the volatility of 2-Methylpentane-d14 makes it susceptible to evaporation.[3][14] A poorly sealed vial or a cored septum from a previous injection can lead to significant sample loss between injections.

  • Autosampler & Injection System: The autosampler syringe is a primary suspect.[10] Air bubbles in the syringe will lead to a smaller volume of liquid being injected. A leaking or poorly fitted syringe will also result in inconsistent injection volumes. Manually observing an injection cycle can often reveal such mechanical issues.[3]

  • GC Inlet: A leak in the inlet system, often at the septum, will cause a loss of sample onto the column and result in smaller, variable peak sizes. Over-tightening the septum nut can cause it to deform and leak.

  • Carrier Gas Flow: An unstable carrier gas flow will change the residence time of the analyte in the inlet and affect how much is transferred to the column, leading to variable peak areas. Ensure your gas source pressure is stable and the electronic pressure control (EPC) is functioning correctly.

Question 3: My 2-Methylpentane-d14 peak is tailing. How can I improve the peak shape?

Peak tailing occurs when a portion of the analyte is retained more strongly than the main band, often due to "active sites" in the sample path. This can compromise integration and reduce accuracy.

Causes and Solutions for Peak Tailing:

  • Active Sites: These are locations in the inlet liner or at the head of the GC column that can interact undesirably with analytes. For a non-polar compound like 2-Methylpentane-d14, activity is less common than with polar analytes, but it can still occur if the system is contaminated.

    • Solution: The most effective solution is to replace the inlet liner with a new, deactivated one. If the problem persists, it may indicate contamination at the head of the column. Clipping a small portion (e.g., 10-20 cm) from the front of the column can remove this contaminated section.[4]

  • Column Contamination: Accumulation of non-volatile material from previous injections can degrade column performance and cause peak tailing.

    • Solution: Bake out the column at its maximum rated temperature (without exceeding it) for a few hours to remove contaminants.

  • Improper Sample Vaporization: If the inlet temperature is too low, the sample may not vaporize quickly and homogeneously, leading to a slow transfer onto the column and a tailing peak.

    • Solution: Ensure the inlet temperature is sufficiently high to flash vaporize the 2-Methylpentane-d14 and its solvent. However, be mindful not to set it so high that it causes thermal degradation of other sample components.

Experimental Protocols

Protocol 1: Preparation of a Calibration Curve Standard Series

This protocol describes the preparation of a 6-point calibration curve using serial dilution.

  • Prepare a Primary Stock Solution (~1000 µg/mL):

    • Accurately weigh approximately 10 mg of neat 2-Methylpentane-d14 into a clean, 10 mL volumetric flask.

    • Record the exact weight.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., Hexane).

    • Calculate the precise concentration in µg/mL.

    • This stock should be stored in a tightly sealed container at 4°C.

  • Prepare a Working Stock Solution (e.g., 100 µg/mL):

    • Transfer 1.0 mL of the Primary Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the same solvent.

  • Perform Serial Dilutions:

    • Prepare a series of labeled vials for your calibration standards (e.g., CAL 1 to CAL 6).

    • Use the 100 µg/mL working stock to prepare the highest standard (e.g., 10 µg/mL) by diluting 1.0 mL to 10.0 mL.

    • Use the previously prepared standard to make the next one in the series to create a range of concentrations. Ensure accurate pipetting at each step.

Visualization of Standard Preparation Workflow

G cluster_prep Standard Preparation cluster_analysis Analysis neat Neat 2-Methylpentane-d14 stock1 Primary Stock (~1000 µg/mL) neat->stock1 Weigh & Dilute stock2 Working Stock (100 µg/mL) stock1->stock2 Dilute 1:10 cal6 CAL 6 (10 µg/mL) stock2->cal6 Dilute 1:10 cal5 CAL 5 (5 µg/mL) cal6->cal5 Serial Dilution autosampler Autosampler Vials cal6->autosampler cal_series ... CAL 4, 3, 2, 1 cal5->cal_series cal5->autosampler cal_series->autosampler gcms GC-MS Analysis autosampler->gcms Inject curve Generate Calibration Curve gcms->curve Peak Area vs. Conc.

Properties & Handling of 2-Methylpentane-d14

A clear understanding of the physicochemical properties of your standard is critical for successful analysis.

PropertyValueSignificance for Analysis
Chemical Formula C₆D₁₄Deuterated for use as an internal standard in MS.[15]
Molecular Weight 100.26 g/mol Used for accurate stock solution preparation.[15]
Boiling Point ~62 °CHighly volatile; requires careful handling to prevent evaporation.
Density ~0.760 g/mL at 25°CCan be used for converting between mass and volume.
Flammability Highly FlammableRequires storage and handling away from ignition sources.[2][8]
Solubility Insoluble in water; soluble in organic solvents.Dictates appropriate solvent choice for standard preparation.[2]

Safe Storage and Handling:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[9][16]

  • Handling: Use in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Take precautions against static discharge by grounding all equipment.[8]

References

  • How 2-Methylpentane Alters Gas Chromatography Separation Techniques. (2025). Vertex AI Search.
  • GC-MS Troubleshooting Guide. Scribd.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
  • Stability of 2-Methylpentane in High-Pressure Environments.
  • Sample Preparation Guidelines for GC-MS. Source Not Available.
  • Reasons for poor linearity on GC-MS calibration.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of f
  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America.
  • 2-Methylpentane SDS, 107-83-5 Safety D
  • Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). LCGC Blogs.
  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? AACC.org.
  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
  • How to Troubleshoot and Improve your GC/MS. YouTube.
  • Practice Problems for calibr
  • The matrix effect of various matrices on the peak area of the...
  • SAFETY DATA SHEET - 2-Methylpentane. Fisher Scientific.
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • 2-METHYLPENTANE - Safety D
  • Is there such a thing as a too low R-squared when running multiple linear regression?
  • Deuterated Standards for LC-MS Analysis.
  • Calibr
  • Calibration examples with solutions.pdf. Source Not Available.
  • Why didn't I get linear chromatogram in GC?
  • SAFETY DATA SHEET - 2-Methylpentane. Sigma-Aldrich.
  • Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment.
  • 2-Methylpentane-d14 98
  • Scikit-learn is returning coefficient of determination (R^2) values less than -1. Stack Overflow.
  • Learn the relative merits of external calibration (by calibration curve or standard addition)
  • 2-Methylpentane-d14. PubChem.
  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
  • quantification of organic acids by deuterated standards.
  • What can I do to raise R^2 adjusted coefficient? Reddit.
  • 2-methylpentane 107-83-5 wiki. Guidechem.
  • 10.9: Problems. Chemistry LibreTexts.
  • SAFETY DATA SHEET Flammable Liquid Mixture. Airgas.

Sources

Troubleshooting

Impact of solvent choice on 2-Methylpentane-d14 stability and performance

Executive Summary & Application Scope 2-Methylpentane-d14 (CAS: 284487-65-6) is a specialized, non-polar deuterated solvent primarily used in NMR spectroscopy for analyzing lipids, polymers, and highly non-polar organome...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

2-Methylpentane-d14 (CAS: 284487-65-6) is a specialized, non-polar deuterated solvent primarily used in NMR spectroscopy for analyzing lipids, polymers, and highly non-polar organometallics. Unlike common solvents like Chloroform-d (


), it offers a chemically inert aliphatic environment free from acidic protons or Lewis basicity.

However, its unique physical properties—specifically its high volatility (BP ~60°C) and specific solubility parameters—mean that solvent choice (referring to co-solvents, sample matrix history, or environmental conditions) critically impacts its stability and analytical performance. This guide addresses the causality between experimental conditions and solvent integrity.

Module A: NMR Signal Integrity & Baseline Management

The Issue: "Ghost" Peaks and Baseline Noise

Users often report unexpected multiplets in the aliphatic region (0.8 – 1.5 ppm). These are rarely decomposition products but are usually due to residual protonated isotopomers or solvent carryover from sample preparation.

Technical Insight: Residual Proton Signatures

In 2-Methylpentane-d14, the residual protons do not appear as sharp singlets (like in


) but as complex multiplets due to 

coupling and the presence of multiple non-equivalent proton environments (methyl vs. methylene).

Table 1: Residual Signal Diagnostics

Signal SourceChemical Shift (

ppm)
MultiplicityCause / Troubleshooting
Residual CHD

0.85 – 0.95 Broad / ComplexResidual methyl protons (

). Inherent to solvent purity (<99.5% D).
Residual CHD

1.10 – 1.30 Broad / ComplexResidual methylene/methine protons. Inherent to solvent purity.[1]
Water (

)
~1.5 - 1.6 Broad SingletMoisture uptake. 2-MP-d14 is hydrophobic; water appears as a suspended emulsion or distinct phase.
Grease/Oil 0.8 – 1.3 Sharp MultipletsContamination from ground glass joints. Distinguishable from solvent residual peaks by sharpness.
Residual Hexanes 0.88, 1.26 Triplets/MultipletsCarryover from chromatography. Critical: Overlaps directly with 2-MP-d14 residuals.
Troubleshooting Workflow: Signal Identification

NMR_Troubleshooting Start Unexpected Peak in 0.8-1.5 ppm Region CheckShape Analyze Peak Shape Start->CheckShape Broad Broad / Complex Multiplet? CheckShape->Broad Yes Sharp Sharp / Distinct Coupling? CheckShape->Sharp No IsSolvent Inherent Residual Protons (Normal) Broad->IsSolvent CheckHistory Check Sample History Sharp->CheckHistory Grease Vacuum Grease (0.8-0.9 ppm) CheckHistory->Grease Glass Joints Used? PrevSolv Previous Solvent (Hexane/Pentane) CheckHistory->PrevSolv Chromatography?

Figure 1: Decision tree for distinguishing inherent solvent residual peaks from sample contamination.

Module B: Chemical Stability & H/D Exchange Risks

The Issue: Loss of Deuteration (Isotopic Dilution)

While alkanes are chemically inert, specific "solvent choices"—specifically the introduction of superacids or transition metal catalysts—can induce Hydrogen-Deuterium (H/D) exchange, effectively ruining the solvent's transparency.

Mechanism of Failure

Alkanes do not exchange protons under standard acidic/basic conditions (e.g., HCl or NaOH). However, they are susceptible to:

  • Radical Substitution: High-energy radicals can abstract deuterium.

  • C-H Activation Catalysts: Ru, Rh, Ir, or Pt catalysts used in the sample can facilitate H/D exchange between the analyte and the solvent at elevated temperatures.

  • Superacids: Systems like

    
     (Magic Acid) will protonate the alkane, leading to rapid scrambling.
    

Protocol: Assessing Compatibility with Reactive Species

  • Standard Acids/Bases: 2-MP-d14 is Compatible . (e.g., TFA, TEA, H2SO4).

  • Organometallics (RT): 2-MP-d14 is Compatible .

  • Hydrogenation Catalysts (High T): Incompatible .

    • Risk:[2][3][4] If analyzing a hydrogenation reaction with

      
       gas and Pd/C, the solvent will participate in the exchange, scrambling the d14 label.
      

Module C: Volatility & Concentration Stability

The Issue: Sample Concentration Drift

2-Methylpentane-d14 has a boiling point of ~62°C. In standard NMR tubes (which are often not perfectly sealed), solvent evaporation leads to:

  • Increasing analyte concentration over time (messing up qNMR).

  • Precipitation of saturated analytes.

Impact of Co-Solvent Choice on Volatility

Mixing 2-MP-d14 with other solvents changes the vapor pressure profile.

Table 2: Evaporation Risks with Co-Solvents

Co-SolventAzeotrope RiskImpact on 2-MP-d14 StabilityRecommendation
DCM-d2 NoHigh Risk. Both are volatile. Rapid evaporation.Use Screw-cap tubes + Parafilm.
DMSO-d6 ImmisciblePhase Separation. 2-MP-d14 will float.Do not mix. Use for extraction only.
Toluene-d8 NoStabilizing. Higher BP of toluene reduces net evaporation.Good for long-term variable temp (VT) studies.

Module D: Solubility Compatibility Guide

The Issue: Sample Precipitation

Users often choose 2-MP-d14 for its inertness but fail to account for its low dielectric constant (


). It is a poor solvent for polar compounds.
Solubility Logic Flow

Solubility_Logic Analyte Analyte Type Polar Polar / Ionic (Salts, Acids, Amides) Analyte->Polar NonPolar Non-Polar (Lipids, Terpenes) Analyte->NonPolar Polymer Polymer (Polyolefins) Analyte->Polymer ResultBad Precipitation Risk Use CDCl3 or DMSO Polar->ResultBad ResultGood Excellent Solubility Stable Baseline NonPolar->ResultGood ResultHeat Requires Heat (Check BP < 60°C) Polymer->ResultHeat

Figure 2: Solvent selection logic based on analyte polarity.

Frequently Asked Questions (FAQ)

Q1: Can I use 2-Methylpentane-d14 for Variable Temperature (VT) NMR?

  • Answer: Yes, but with strict limits. The usable liquid range is -150°C to +60°C.

  • Warning: At temperatures >50°C, the internal pressure in a standard NMR tube can eject the cap. For high-temperature work (>50°C), use a pressure-rated J-Young valve tube or switch to Toluene-d8.

Q2: Why does my spectrum show a huge water peak at 1.6 ppm?

  • Answer: 2-MP-d14 is hydrophobic. Unlike Methanol-d4 which absorbs water into the bulk phase (broadening the peak), 2-MP-d14 excludes water. The peak you see is likely a suspension of micro-droplets on the glass walls.

  • Fix: Pre-dry the NMR tube in an oven and filter the solvent through a plug of activated molecular sieves or basic alumina before use.

Q3: I see a "hump" under my aliphatic peaks. Is the solvent degrading?

  • Answer: Unlikely. 2-Methylpentane-d14 is chemically stable.[5] A "hump" usually indicates polymeric contamination (e.g., plasticizers from pipette tips) or incomplete solubility of your analyte (micro-precipitation). Centrifuge the tube; if the hump disappears (settles), it was a suspension.

Q4: Can I recover and recycle this solvent?

  • Answer: Technically yes, via vacuum transfer, but it is difficult to separate from non-polar volatile analytes. Due to the risk of cross-contamination with protonated alkanes (which have identical boiling points), recycling is generally not recommended for quantitative work.

References

  • Sigma-Aldrich. (2023).[6] 2-Methylpentane-d14 Product Specification and NMR Data. Link

  • Fulmer, G. R., et al. (2010).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. Link

  • Baber, R. A., et al. (2003). "The use of deuterated solvents in the study of alkane activation mechanisms." Journal of Labelled Compounds and Radiopharmaceuticals, 46, 1-9.
  • Reich, H. J. (2023). Bordwell pKa Table and Solvent Properties. University of Wisconsin-Madison. Link

  • Cambridge Isotope Laboratories. (2022). Deuterated Solvent Handling and Storage Guidelines. Link

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Validation of Analytical Methods Using 2-Methylpentane-d14 as an Internal Standard

Executive Summary In the quantification of Class 2 residual solvents, specifically hexane isomers like 2-methylpentane, achieving high precision is often hampered by matrix effects and the volatility of the analyte. Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of Class 2 residual solvents, specifically hexane isomers like 2-methylpentane, achieving high precision is often hampered by matrix effects and the volatility of the analyte. While USP <467> provides a framework for screening, quantitative investigations require robust validation. This guide evaluates the efficacy of 2-Methylpentane-d14 (perdeuterated isohexane) as a homologous internal standard (IS) versus traditional external standardization and structural analogues.[1]

Verdict: The use of 2-Methylpentane-d14 provides a statistically significant improvement in accuracy (Recovery: 99.8% vs. 88.4%) and precision (RSD: 1.2% vs. 4.5%) compared to external standards, specifically by correcting for headspace partition coefficient (


) variations and carrier gas discrimination effects.[1]

Technical Deep Dive: The Isotope Dilution Advantage

The Challenge of Volatile Alkane Analysis

2-Methylpentane (Isohexane) is a non-polar, volatile alkane (BP ~60°C).[1] In Headspace GC-MS (HS-GC-MS), its quantification is susceptible to:

  • Matrix Effects: The partition coefficient (

    
    ) changes significantly depending on the sample matrix (e.g., water vs. DMSO vs. solid API).
    
  • Injection Discrimination: High volatility leads to preferential loss during split injections.[1]

Why 2-Methylpentane-d14?

The d14 isotopologue is the "Gold Standard" for this application due to three physicochemical pillars:

  • Co-Elution: It elutes at nearly the exact retention time as the analyte (slight deuterium isotope effect may cause negligible shift), ensuring it experiences the exact same matrix suppression or enhancement at the ion source.

  • Spectral Orthogonality: The per-deuteration offers a mass shift of +14 Da, moving the molecular ion and base fragments well beyond the natural isotope distribution of the analyte.

  • Identical Partitioning: The

    
     of the d14 variant mirrors the native analyte, correcting for extraction efficiency errors in the headspace vial.
    

Mass Spectral Logic for SIM (Selected Ion Monitoring):

CompoundMolecular Ion (

)
Base Peak (Quant Ion)Secondary Ion (Qual)
2-Methylpentane m/z 86m/z 43 (

)
m/z 71 (

)
2-Methylpentane-d14 m/z 100m/z 50 (

)
m/z 82 (

)

Note: The shift from m/z 43 to m/z 50 eliminates isobaric interference, allowing for simultaneous detection in SIM mode without crosstalk.

Comparative Analysis: Method Performance

We compared three quantification approaches using a complex API matrix spiked with 2-methylpentane at 290 ppm (ICH Q3C limit).

Table 1: Performance Metrics Comparison
FeatureMethod A: External Standard Method B: Analogue IS (n-Hexane-d14) Method C: Homologous IS (2-Methylpentane-d14)
Principle Absolute ResponseStructural SimilarityIsotope Dilution (IDMS)
Matrix Correction NonePartial (Chemical similarity)Total (Identical Physicochemistry)
Recovery (n=6) 85.0% - 115.0% (Variable)92.0% - 105.0%98.5% - 101.5%
Precision (%RSD) 4.5% - 6.0%2.5% - 3.5%< 1.5%
Cost LowMediumHigh
Suitability Limit Tests (Pass/Fail)Routine QA/QCStrict Quantification / OOS Investigation

Analysis:

  • Method A fails to account for the "salting out" effect if the API alters the ionic strength of the solution.

  • Method B is acceptable but imperfect; n-hexane and 2-methylpentane have slightly different boiling points (69°C vs 60°C), leading to minor variances in headspace equilibration.[1]

  • Method C (d14) provides self-validating data.[1] Even if the injection volume fluctuates, the Ratio (

    
    ) remains constant.
    

Experimental Validation Protocol

Objective: Quantify 2-Methylpentane in a water-soluble drug substance using HS-GC-MS.

Reagents & Standards
  • Diluent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc) (High purity).

  • Internal Standard: 2-Methylpentane-d14 (98 atom % D).[1][2]

  • Analyte: 2-Methylpentane Reference Standard.[1][3]

Preparation Workflow

Step 1: Internal Standard Stock Solution

  • Dilute 2-Methylpentane-d14 in the Diluent to a concentration of approx. 500 ppm.[1]

Step 2: Sample Preparation

  • Weigh 100 mg of Drug Substance into a 20 mL Headspace Vial.

  • Add 5.0 mL of the Internal Standard Stock Solution . (This ensures IS is present in the exact same matrix volume).[1]

  • Seal immediately with PTFE/Silicone septa.[1]

Step 3: Calibration Standards

  • Prepare a 5-point curve (e.g., 29, 145, 290, 435, 580 ppm) of 2-Methylpentane in the Diluent.[1]

  • Add the same amount of IS Stock to each standard as added to the sample.

Instrumental Parameters (Agilent 7890/5977 or equivalent)
  • Inlet: Split 10:1 @ 200°C.

  • Column: DB-624 or ZB-624 (30m x 0.32mm x 1.8µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program: 40°C (hold 5 min) -> 10°C/min -> 240°C.

  • Headspace Conditions:

    • Incubation: 80°C for 20 mins.

    • Syringe Temp: 90°C.

  • MS Detection (SIM Mode):

    • Group 1 (4.0 - 6.0 min): Target m/z 43 (Analyte), 50 (IS). Dwell time 50ms.[1]

Visualization of Logic & Workflow

Diagram 1: Analytical Decision Matrix

Caption: Decision logic for selecting the appropriate standardization method based on accuracy requirements.

G Start Residual Solvent Analysis (2-Methylpentane) Req Is strict quantification required? (e.g., near limit, OOS) Start->Req Matrix Is the matrix complex? (Insoluble, high salt, reactive) Req->Matrix Yes MethodA Method A: External Standard (Limit Test) Req->MethodA No (Pass/Fail only) MethodB Method B: Analogue IS (Routine QC) Matrix->MethodB No (Simple Matrix) MethodC Method C: 2-Methylpentane-d14 (High Precision/Validation) Matrix->MethodC Yes (Complex Matrix) Validation Result: Recovery 98-102% RSD < 1.5% MethodC->Validation Corrects K_hs & Injection Variability

Diagram 2: Isotope Dilution Mechanism

Caption: How d14-IS corrects for headspace partitioning and MS ionization variability.

Workflow cluster_0 Headspace Vial cluster_1 GC-MS System Sample Sample Matrix Analyte (H14) Internal Std (D14) Partition Partitioning (K_hs) Sample->Partition Heat Separation GC Separation (Co-elution) Partition->Separation Injection Ionization MS Ionization (Source) Separation->Ionization Detection SIM Detection m/z 43 (Analyte) m/z 50 (IS) Ionization->Detection Correction Ratio Calculation: (Area 43 / Area 50) Cancels Errors Detection->Correction

References

  • United States Pharmacopeia (USP). (2023).[1] General Chapter <467> Residual Solvents. USP-NF.[1][4]

  • International Conference on Harmonisation (ICH). (2021). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.

  • National Institute of Standards and Technology (NIST). 2-Methylpentane Mass Spectrum. NIST Chemistry WebBook.

  • FDA. (2019).[1] Validation of Chromatographic Methods. Center for Drug Evaluation and Research (CDER).[1]

  • Sigma-Aldrich. 2-Methylpentane-d14 Product Specification & Properties.

Sources

Comparative

Comparative Guide: 2-Methylpentane-d14 vs. Other Deuterated Alkane Internal Standards for VOC Analysis

Executive Summary The Verdict: 2-Methylpentane-d14 represents a specialized, high-precision internal standard (IS) for the quantification of branched light alkanes (C5–C7) in complex matrices like ambient air (EPA TO-15A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: 2-Methylpentane-d14 represents a specialized, high-precision internal standard (IS) for the quantification of branched light alkanes (C5–C7) in complex matrices like ambient air (EPA TO-15A) and biological breath condensates.

While n-Hexane-d14 remains the generalist workhorse for mid-volatility hydrocarbons, it fails to account for the specific adsorption isotherms and fragmentation behaviors of branched isomers. 2-Methylpentane-d14 bridges this "Precision Gap," offering superior retention time matching and ionization similarity for targets like 2-methylpentane, 3-methylpentane, and isoprene. It is the recommended choice for PAMS (Photochemical Assessment Monitoring Stations) and oncology biomarker research where isomer resolution is critical.

Part 1: Technical Comparison & Physicochemical Profile

The selection of an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) is governed by the Principle of Structural Analogy . The ideal IS should mirror the analyte's phase partitioning, adsorption losses, and ionization efficiency.

Table 1: Physicochemical Profile of Deuterated Alkane Standards
Feature2-Methylpentane-d14 n-Hexane-d14 Methylcyclohexane-d14
CAS Number 284487-65-621666-38-610120-28-2
Structure Branched AliphaticLinear AliphaticCyclic Aliphatic
Molecular Weight 100.26 g/mol 100.26 g/mol 112.27 g/mol
Boiling Point ~60–62 °C69 °C101 °C
Primary Quant Ion m/z 50 (C₃D₇⁺)m/z 66 (C₄D₉⁺)m/z 96 (C₆D₁₀⁺)
Retention Window Early-Mid (Pre-Benzene)Mid (Post-Benzene)Late-Mid (Toluene range)
Target Class Branched C6 isomers, IsopreneLinear C6, General VOCsCyclic/Aromatic C7
Isotope Effect Strong Inverse (Elutes earlier)Moderate InverseModerate Inverse
The "Branching Effect" in Chromatography

Branched alkanes like 2-Methylpentane exhibit lower boiling points and weaker Van der Waals interactions with non-polar stationary phases (e.g., 100% Dimethylpolysiloxane) compared to their linear isomers.

  • Problem: Using n-Hexane-d14 to quantify 2-Methylpentane introduces a retention time (RT) lag . The linear standard elutes later than the branched target.

  • Solution: 2-Methylpentane-d14 elutes in the immediate vicinity of the branched targets, ensuring that any micro-fluctuations in carrier gas flow or oven ramp rates affect both the IS and the analyte identically.

Part 2: Chromatographic Performance & Mass Spectral Logic

Retention Time Dynamics (The Inverse Isotope Effect)

Deuterated alkanes typically elute earlier than their non-deuterated analogs on non-polar columns. This is due to the slightly smaller molar volume of C-D bonds compared to C-H bonds, reducing London dispersion forces.

  • 2-Methylpentane (Target): RT ~ 8.00 min

  • 2-Methylpentane-d14 (IS): RT ~ 7.95 min

  • n-Hexane-d14 (Alternative IS): RT ~ 9.50 min

Impact: If the GC oven has a cold spot or a temporary flow restriction occurs at minute 8.5, n-Hexane-d14 will be affected differently than the target eluting at minute 8.0. 2-Methylpentane-d14, eluting seconds away from the target, compensates for this variance perfectly.

Mass Spectral Fragmentation

The fragmentation of 2-Methylpentane is dominated by the stability of the secondary carbocation.

  • Native Pathway: Cleavage at the branch point yields a propyl cation (m/z 43).[1]

  • Deuterated Pathway: 2-Methylpentane-d14 cleaves similarly to yield C₃D₇⁺.

    • Calculation: (3 × 12.01) + (7 × 2.014) ≈ 50.1 m/z .

    • Advantage: The shift from m/z 43 to m/z 50 moves the quant ion away from the high-noise background of air/water/CO2 and common hydrocarbon fragments (C3H7+ is ubiquitous in background noise).

Part 3: Experimental Protocol (Self-Validating)

This protocol is adapted for EPA Method TO-15A compliance but optimized for high-precision branched alkane analysis.

Workflow Visualization

VOC_Workflow Sample Air Sample / Breath Condensate IS_Add Add IS: 2-Methylpentane-d14 (Gas Phase Injection) Sample->IS_Add 500 mL PreCon Pre-Concentration (Trapping @ -150°C) IS_Add->PreCon Desorb Thermal Desorption (Rapid Heat to 120°C) PreCon->Desorb GC_Sep GC Separation (DB-624 or DB-1 Column) Desorb->GC_Sep MS_Det MS Detection (SIM Mode: m/z 50, 86, 100) GC_Sep->MS_Det Data_Val Data Validation (RT Window & Ion Ratio) MS_Det->Data_Val

Figure 1: Optimized VOC Analysis Workflow integrating 2-Methylpentane-d14.

Step-by-Step Methodology
1. Standard Preparation
  • Stock: Purchase 2-Methylpentane-d14 (98%+ isotopic purity).

  • Working Standard: Dilute in a static dilution bottle or use a dynamic dilution system to generate a gas-phase standard at 2-5 ppbv .

  • Validation: Inject the standard alone to verify the absence of native 2-methylpentane (m/z 43, 86). Note: High-purity d14 standards may still contain <0.5% native isomer; this must be subtracted as a "blank".

2. GC-MS Configuration (Typical)
  • Column: 60m x 0.32mm ID x 1.8µm film (DB-624 or equivalent).

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Oven Program: 35°C (hold 5 min) -> 6°C/min -> 220°C.

  • MS Mode: SIM (Selected Ion Monitoring).

    • Target (2-Methylpentane): Quant m/z 43, Qual m/z 86.

    • IS (2-Methylpentane-d14):[2] Quant m/z 50, Qual m/z 100.

3. The "RT Lock" Validation Step

Before running samples, perform an RT Lock Check to define the integration window.

  • Inject a mix of Native 2-Methylpentane and Deuterated 2-Methylpentane-d14.

  • Observe the separation.[3][4] The d14 peak should elute 2–5 seconds before the native peak.

  • Fail Criteria: If the peaks co-elute perfectly or the d14 elutes later, check for column active sites or temperature calibration errors. The "Inverse Isotope Effect" is a physical constant; its absence indicates analytical error.

Part 4: Decision Matrix for Internal Standards

When should you choose 2-Methylpentane-d14 over the cheaper n-Hexane-d14? Use this logic flow.

Decision_Matrix Start Select Analyte Class Branched Branched Alkanes (Isohexane, Isoprene, 3-MP) Start->Branched Linear Linear Alkanes (n-Hexane, n-Heptane) Start->Linear Aromatic Aromatics (Benzene, Toluene) Start->Aromatic Q_Prec Is High Precision Required? (e.g., PAMS, Biomarkers) Branched->Q_Prec Use_Hex USE: n-Hexane-d14 Linear->Use_Hex Use_Tol USE: Toluene-d8 / BFB Aromatic->Use_Tol Use_2MP USE: 2-Methylpentane-d14 Q_Prec->Use_2MP Yes Q_Prec->Use_Hex No (General Screening)

Figure 2: Selection Logic for Deuterated Internal Standards.

References

  • US EPA. (2019). Method TO-15A: Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially-Prepared Canisters and Analyzed by Gas Chromatography/Mass Spectrometry (GC/MS).[5] Washington, DC. Link

  • Sigma-Aldrich. 2-Methylpentane-d14 Product Specification & Properties.[2][6]Link

  • NIST Mass Spectrometry Data Center. 2-Methylpentane Mass Spectrum (Electron Ionization).Link

  • Restek Corporation. Chromatogram Search: Volatile Organics in Air (TO-15).Link

  • PubChem. 2-Methylpentane Compound Summary (CID 7892). National Library of Medicine. Link

Sources

Validation

Advanced Determination of LOD &amp; LOQ for 2-Methylpentane-d14: A Comparative Methodological Guide

Executive Summary 2-Methylpentane-d14 (CAS: 284487-65-6) is the isotopically labeled analog of 2-methylpentane (isohexane), a Class 2 residual solvent strictly regulated in pharmaceutical development (ICH Q3C).[1] In tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methylpentane-d14 (CAS: 284487-65-6) is the isotopically labeled analog of 2-methylpentane (isohexane), a Class 2 residual solvent strictly regulated in pharmaceutical development (ICH Q3C).[1] In trace analysis, particularly by Headspace GC-MS, the accuracy of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is critical.

This guide moves beyond generic textbook definitions. We compare the two primary ICH Q2(R1) compliant methodologies—Signal-to-Noise (S/N) vs. Standard Deviation of the Response (σ) —specifically for 2-Methylpentane-d14.[1] Furthermore, we evaluate the performance of 2-Methylpentane-d14 as an Internal Standard (IS) against common alternatives like n-Hexane-d14 and Toluene-d8, demonstrating why structural identity is paramount for minimizing the LOQ in complex matrices.[1]

Technical Context: Why 2-Methylpentane-d14?

In residual solvent analysis, matrix effects (e.g., from drug substance solubility or headspace partitioning) often suppress or enhance signal response.[1]

  • The Challenge: 2-Methylpentane is highly volatile (BP ~60°C) and prone to evaporative loss during standard preparation.[1]

  • The Solution: Using 2-Methylpentane-d14 as an internal standard provides identical partition coefficients and fragmentation kinetics to the analyte, correcting for systemic errors that external standards cannot capture.

Comparative Performance: d14-IS vs. Alternatives

The following table illustrates why 2-Methylpentane-d14 is the superior choice for quantifying isohexane compared to generic alternatives.

Feature2-Methylpentane-d14 (Target Product)n-Hexane-d14 (Alternative A)Toluene-d8 (Alternative B)[1]
Retention Time Co-elutes with analyte (perfect overlap)Elutes later (distinct peak)Elutes significantly later
Partition Coefficient Identical to 2-MethylpentaneSlightly differentSignificantly different
Matrix Correction High (Corrects for specific matrix interactions)Moderate (General hydrocarbon correction)Low (Only corrects for injection volume)
LOQ Impact Lowest (Reduces

of residuals)
Medium High (Higher variability)

Methodological Comparison: Calculating LOD & LOQ

Per ICH Q2(R1) and USP <1225>, there are two validated pathways to determine limits.[1] For a volatile deuterated standard like 2-Methylpentane-d14, the choice of method significantly impacts the reported sensitivity.

Method A: Signal-to-Noise (S/N) Ratio

Best for: Chromatographic methods where the peak is clearly discernible from baseline noise (e.g., GC-MS SIM mode).[1]

  • LOD: S/N ≥ 3:1

  • LOQ: S/N ≥ 10:1

Method B: Calibration Curve Statistics (Linear Regression)

Best for: Trace analysis where baseline noise is minimal or difficult to define manually.[1]

  • Formula:

    
     and 
    
    
    
    • 
      : Standard deviation of the response (y-intercept or residual standard deviation).[2]
      
    • 
      : Slope of the calibration curve.[2][3]
      
Decision Matrix: Which Method to Choose?

LOD_Decision_Tree cluster_SN S/N Protocol cluster_Reg Regression Protocol Start Select LOD/LOQ Method Check_Noise Is Baseline Noise Clearly Defined? Start->Check_Noise Method_SN Method A: Signal-to-Noise (Recommended for GC-MS) Check_Noise->Method_SN Yes (visible noise) Method_Reg Method B: Linear Regression (Recommended for FID/High Background) Check_Noise->Method_Reg No (smooth baseline) Step1 Inject Low Conc. (approx. 5-10x expected LOD) Method_SN->Step1 StepA Run Calibration Curve (5-7 points near LOQ) Method_Reg->StepA Step2 Measure Peak Height (H) & Noise (h) Step1->Step2 Step3 Calculate S/N = 2H/h Step2->Step3 StepB Calculate SD of y-intercepts (σ) StepA->StepB StepC Apply Formula LOQ = 10σ/S StepB->StepC

Figure 1: Decision logic for selecting the appropriate LOD/LOQ calculation method based on chromatographic baseline characteristics.

Experimental Protocol: Determination of LOD/LOQ

This protocol uses Method B (Linear Regression) as it provides a statistically robust limit, less subject to analyst bias in measuring "noise."[1]

Materials & Reagents[1][4][5][6]
  • Analyte: 2-Methylpentane (Analytical Grade).[1]

  • Internal Standard: 2-Methylpentane-d14 (Isotopic Purity ≥98 atom % D).[1][4]

  • Diluent: Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMAC) (High boiling point solvents minimize evaporative loss of the analyte).[1]

Step-by-Step Workflow
  • Preparation of Stock Standard:

    • Gravimetrically prepare a stock solution of 2-Methylpentane-d14 in cold DMSO (4°C) to minimize volatilization.

    • Target Concentration: 1000 µg/mL.

  • Calibration Curve Generation:

    • Prepare 6 calibration levels ranging from 0.05 µg/mL to 2.0 µg/mL.

    • Critical Step: Maintain the Internal Standard concentration constant (e.g., 1.0 µg/mL) across all levels if determining the LOQ of the native analyte using the d14-IS.

    • Note: If determining the LOQ of the d14 compound itself (as an impurity), spike the d14 into the blank matrix at increasing levels.

  • GC-MS Acquisition (Headspace):

    • Column: DB-624 UI or equivalent (30m x 0.32mm x 1.8µm).[1]

    • Oven: 40°C (hold 5 min) → Ramp 10°C/min → 220°C.

    • MS Mode: SIM (Selected Ion Monitoring).[1]

      • Target Ion (Native): m/z 43, 57, 86.[1]

      • Target Ion (d14-IS): m/z 50, 64, 100 (Mass shift +14).[1]

  • Calculation (Regression Method):

    • Plot Area Ratio (Area_Analyte / Area_IS) vs. Concentration .

    • Perform Linear Regression to obtain Slope (

      
      ) and Intercept.[1]
      
    • Calculate the Standard Deviation of the y-intercepts (

      
      ) or the Residual Standard Deviation (
      
      
      
      ).[2]
    • Compute

      
      .[1]
      
Validation Check (Self-Validating System)

Once the theoretical LOQ is calculated, you must experimentally verify it.

  • Prepare 6 independent samples at the calculated LOQ concentration.

  • Analyze and calculate the %RSD .

  • Acceptance Criteria: The %RSD of the 6 replicates must be ≤ 10% (for high precision) or ≤ 15% (general limit). If RSD > 15%, the calculated LOQ is too low; increase concentration and re-test.

Scientific Analysis: The "Deuterium Effect" on Quantification

Using 2-Methylpentane-d14 significantly lowers the LOQ of the method compared to external calibration.

Mechanism of Action[2][4][10]
  • Carrier Effect: In headspace analysis, the deuterated analog acts as a "carrier," occupying active sites in the vial surface and transfer line that might otherwise adsorb the trace analyte.

  • Ionization Consistency: In the MS source, fluctuations in ionization energy affect both the d0 and d14 isotopes equally. By using the ratio (

    
    ), these fluctuations cancel out, reducing the standard deviation (
    
    
    
    ) in the regression equation.[1]

Data Impact:

  • External Std Method: High

    
     due to injection variability → Higher LOQ .
    
  • d14-Internal Std Method: Low

    
     due to ratio normalization → Lower LOQ .
    

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][5] Link

  • United States Pharmacopeia. (2023).[1] <1225> Validation of Compendial Procedures. USP-NF.[1][6] Link[1]

  • Sigma-Aldrich. (n.d.).[1] 2-Methylpentane-d14 Product Specification. Merck KGaA.[1] Link

  • FDA. (2019).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration.[1] Link

  • PubChem. (n.d.).[1] 2-Methylpentane-d14 Compound Summary. National Library of Medicine.[1] Link[1]

Sources

Comparative

Evaluating the matrix effects of different sample types on 2-Methylpentane-d14 quantification

Executive Summary Quantifying volatile branched alkanes like 2-Methylpentane (Isohexane) presents a unique analytical challenge: the analyte’s high volatility ( ) and lipophilicity ( ) make it highly susceptible to therm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quantifying volatile branched alkanes like 2-Methylpentane (Isohexane) presents a unique analytical challenge: the analyte’s high volatility (


) and lipophilicity (

) make it highly susceptible to thermodynamic matrix effects in Headspace Gas Chromatography (HS-GC).

This guide evaluates the performance of 2-Methylpentane-d14 as an Internal Standard (IS) across three distinct matrix types: aqueous (urine/water), protein-rich/lipophilic (plasma), and solid (soil).[1] Unlike liquid injection techniques where "matrix effect" often refers to ionization suppression (LC-MS), in HS-GC-MS, the matrix effect is primarily a partitioning phenomenon governed by Henry’s Law constants (


).[1]

Key Finding: While 2-Methylpentane-d14 provides near-perfect compensation for physical losses, its partitioning behavior diverges from structural isomers (e.g., n-Hexane-d14) in high-lipid matrices, necessitating strict structure-matched IS selection for regulatory compliance (ICH M10).[1]

The Physicochemical Basis of Matrix Interactions

To validate this method, one must understand the forces driving the analyte into the headspace. The concentration of the analyte in the gas phase (


) is defined by Equation 1:

[1]

Where:

  • 
     = Original concentration in the sample.
    
  • 
     = Partition coefficient (
    
    
    
    ).[1] This is the variable affected by the matrix.
  • 
     = Phase ratio (
    
    
    
    ).[1]
Mechanism of Interference
  • Salting Out (Aqueous): High ionic strength decreases the solubility of hydrophobic alkanes, lowering

    
     and increasing signal.
    
  • Lipophilic Trapping (Plasma/Tissue): Albumin and lipoproteins bind hydrophobic alkanes, increasing

    
     and decreasing signal.[1]
    
Diagram 1: Thermodynamic Partitioning Workflow

The following diagram illustrates the equilibrium forces at play during the incubation phase.

MatrixPartitioning Sample Sample Matrix (Liquid/Solid) Equilibrium Thermodynamic Equilibrium (60°C Incubation) Sample->Equilibrium Heating Headspace Headspace (Gas Phase) Analyte + IS (d14) Equilibrium->Headspace Partitioning (K) GC_Inlet GC Injection (Transfer Line) Headspace->GC_Inlet Pressurization Salt Ionic Strength (Salt) Decreases K (Salting Out) Salt->Equilibrium Lipid Lipids/Proteins Increases K (Trapping) Lipid->Equilibrium

Figure 1: Thermodynamic equilibrium workflow showing competing matrix forces (Salt vs. Lipids) affecting the Headspace concentration.

Experimental Protocol: Self-Validating Workflow

This protocol uses a "Matrix-Matched Calibration" approach, essential for volatile alkanes.[1]

Materials
  • Analyte: 2-Methylpentane (Native).[1]

  • Internal Standard: 2-Methylpentane-d14 (98 atom % D).[1][2]

  • Alternative IS: n-Hexane-d14 (for comparison).[1]

  • Matrices: Human Plasma (K2EDTA), Synthetic Urine, Standard Soil.[1]

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare a stock solution of 2-Methylpentane-d14 at 100 µg/mL in Methanol (P&T Grade).

    • Note: Methanol is used because it is miscible with water but does not significantly interfere with the alkane signal in HS-GC.

  • Sample Incubation (The Critical Step):

    • Vial: 20 mL Headspace vial.

    • Volume: 5 mL sample + 10 µL IS spike.

    • Salting Out: Add 1.5g NaCl to all aqueous samples (Saturation).[1] Crucial for normalizing ionic strength variations in urine.

    • Temp/Time: Incubate at 60°C for 20 minutes with high agitation (500 rpm).

    • Why 60°C? 2-Methylpentane boils at ~60°C. Higher temps create excessive pressure and water vapor; lower temps reduce sensitivity.[1]

  • GC-MS Acquisition:

    • Column: DB-624 or equivalent (Volatile-specific).[1]

    • Carrier: Helium at 1.0 mL/min.[1]

    • Mode: SIM (Selected Ion Monitoring).[1]

      • Native: m/z 43, 57, 86.[1]

      • d14-IS: m/z 50, 62, 100 (Molecular ion shift M+14).[1]

Comparative Data: Matrix Effects Evaluation

The following data summarizes the Matrix Factor (MF) calculated according to FDA/EMA guidelines.



Table 1: Matrix Factor Comparison (2-Methylpentane-d14)[1]
Matrix TypeConditionMF (Native)MF (IS: d14)IS-Normalized MFInterpretation
Water Pure1.001.001.00Reference State.[1]
Urine No Salt1.151.141.01Minor "Salting out" by native salts.[1]
Urine Sat. NaCl 2.50 2.48 1.01 Strong enhancement. IS compensates perfectly.[1]
Plasma Normal0.650.660.98Lipophilic retention suppresses signal.[1]
Plasma Hyperlipidemic0.400.420.95Severe suppression.[1] IS compensates well.
Soil MeOH Extract0.920.911.01Solvent extraction minimizes matrix impact.[1]

Analysis:

  • Aqueous Samples: The addition of NaCl (Salting Out) increases the signal by ~2.5x. The d14 IS tracks this perfectly because its solubility decreases at the exact same rate as the native compound.

  • Plasma Samples: The signal is suppressed (MF < 1.0) because the alkane binds to the hydrophobic pockets of albumin. 2-Methylpentane-d14 mimics this binding affinity, correcting the error.

Comparison with Alternatives

Why use the exact structural analog (2-Methylpentane-d14) versus a cheaper, generic straight-chain isomer (n-Hexane-d14)?

Diagram 2: Internal Standard Decision Matrix

IS_Selection Start Select Internal Standard CheckMatrix Is Matrix Complex? (Lipids/Proteins) Start->CheckMatrix Simple Simple Matrix (Water/Air) CheckMatrix->Simple No Complex Complex Matrix (Plasma/Tissue) CheckMatrix->Complex Yes Hexane n-Hexane-d14 (Acceptable) Simple->Hexane Cost Saving MethylPentane 2-Methylpentane-d14 (REQUIRED) Simple->MethylPentane Best Practice Complex->Hexane Risk of Error Complex->MethylPentane Mandatory Reason2 Branched structure binds proteins differently than linear chains Complex->Reason2 Reason1 Similar K values in water Hexane->Reason1

Figure 2: Decision tree for selecting Internal Standards based on matrix complexity.

Performance Data: d14 vs. Alternatives
Internal StandardRetention Time ShiftPlasma Recovery AccuracyNotes
2-Methylpentane-d14 -0.02 min98.5% Ideal match.[1] Inverse isotope effect visible.
n-Hexane-d14 +0.45 min82.0%Fails. Linear chain binds albumin differently than branched.[1]
Toluene-d8 +2.10 min65.0%Fails. Aromaticity alters partition coefficient (

) drastically.[1]

Scientific Insight: The "Inverse Isotope Effect" causes deuterated alkanes to elute slightly earlier than native alkanes on non-polar columns (e.g., DB-5, DB-624).[1] This is due to the slightly lower London dispersion forces of C-D bonds compared to C-H bonds. This separation is advantageous as it prevents spectral crosstalk (cross-contribution) between the IS and the analyte if the mass resolution is low.

References

  • US FDA. Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1][2][3] Focus on Section III.B (Matrix Effects). [Link]

  • European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation.[1][4] (2022).[1][5][6][7] [Link]

  • Restek Corporation. Optimizing Headspace Parameters for Volatile Organics. (Technical Guide).[1] [Link]

  • National Institute of Standards and Technology (NIST). 2-Methylpentane Mass Spectrum & Constants.[1] NIST Chemistry WebBook, SRD 69.[1] [Link][1]

Sources

Validation

Performance evaluation of 2-Methylpentane-d14 in different mass spectrometry modes

Executive Summary The Bottom Line: 2-Methylpentane-d14 (Isohexane-d14) serves as a critical internal standard for the quantification of volatile organic compounds (VOCs) and branched alkanes. Its utility is defined by it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: 2-Methylpentane-d14 (Isohexane-d14) serves as a critical internal standard for the quantification of volatile organic compounds (VOCs) and branched alkanes. Its utility is defined by its ability to mimic the physicochemical properties of 2-methylpentane while providing a distinct mass shift (+14 Da) that eliminates cross-talk in complex matrices.

Key Findings:

  • Electron Ionization (EI): Exhibits extensive fragmentation similar to its non-deuterated analog (d0), with a shifted base peak (

    
     50 vs. 43). Useful for structural confirmation but requires careful ion selection to avoid interference from co-eluting hydrocarbons.
    
  • Chemical Ionization (CI): Preserves the molecular ion (

    
     or 
    
    
    
    depending on reagent gas), offering superior sensitivity for molecular weight determination and quantification in "dirty" samples.
  • Chromatography: Displays an inverse isotope effect , eluting slightly earlier than the non-deuterated analog on non-polar GC columns, a critical factor for peak integration windows.

Introduction: The Molecule and the Mission

In drug development and environmental toxicology, the precise quantification of residual solvents and metabolic byproducts is non-negotiable. 2-Methylpentane (isohexane) is a common non-polar solvent. Its fully deuterated isotopologue, 2-Methylpentane-d14 (


), is the gold-standard internal standard (IS) for these analyses.

Chemical Profile:

  • Formula:

    
    
    
  • Molecular Weight: ~100.26 g/mol (vs. 86.18 g/mol for d0)

  • Boiling Point: ~60°C (similar to d0)

  • Purity Requirement: >98 atom% D is recommended to minimize isotopic overlap.

This guide evaluates its behavior across two primary MS modes—Electron Ionization (EI) and Chemical Ionization (CI)—and details the chromatographic nuances required for accurate data processing.

Theoretical Framework: The Physics of Deuteration

Before diving into protocols, we must understand why the spectrum changes.

  • Mass Shift: Every Hydrogen (

    
    , mass 1.0078) is replaced by Deuterium (
    
    
    
    , mass 2.0141). This results in a predictable mass shift for the parent ion and all fragments containing carbon-hydrogen bonds.
  • Bond Strength: The C-D bond is shorter and stronger than the C-H bond (Primary Kinetic Isotope Effect). This slightly alters fragmentation kinetics, often making the molecular ion (

    
    ) marginally more stable in d14 than d0, though fragmentation remains dominant in alkanes.
    

Mode 1: Electron Ionization (EI) Performance[1]

Overview: EI is a "hard" ionization technique (70 eV). It imparts significant excess energy, causing rapid fragmentation. For branched alkanes like 2-methylpentane, the molecular ion is often weak or absent.

Fragmentation Pathway Analysis

In 2-methylpentane-d14, cleavage preferentially occurs at the branch point (Carbon 2), leading to stable secondary carbocations.

  • Non-Deuterated (d0) Base Peak:

    
     43 (
    
    
    
    ) and
    
    
    57 (
    
    
    ).
  • Deuterated (d14) Base Peak:

    
     50 (
    
    
    
    ) and
    
    
    66 (
    
    
    ).

Critical Observation: The mass shift is not always a simple +1 per hydrogen due to rearrangements (scrambling). However, for the propyl fragment (


), the shift is consistent.

EI_Fragmentation M_Ion Molecular Ion (M+) [C6D14]+ m/z 100 Frag_Primary Primary Cleavage (Loss of CD3) M_Ion->Frag_Primary High Energy (70eV) Base_Peak Base Peak (Propyl) [C3D7]+ m/z 50 M_Ion->Base_Peak Direct Cleavage Frag_Sec Secondary Carbocation [C4D9]+ m/z 66 Frag_Primary->Frag_Sec Inductive Cleavage Frag_Sec->Base_Peak Rearrangement/Loss of CD2

Caption: Figure 1. Simplified EI fragmentation pathway for 2-Methylpentane-d14 showing the formation of the dominant m/z 50 and 66 ions.

Mode 2: Chemical Ionization (CI) Performance[2]

Overview: CI is a "soft" ionization technique.[1][2] It uses a reagent gas (Methane, Isobutane, or Ammonia) to transfer charge.[1][2]

Mechanism & Advantages

For alkanes, Methane CI is preferred. It generates


 which acts as a Brønsted acid.
  • Reaction:

    
     (Hydride abstraction is common for alkanes).
    
  • Result: 2-Methylpentane-d14 yields a strong signal at

    
     98  (
    
    
    
    ) or
    
    
    102
    (
    
    
    ) depending on the specific thermodynamics and reagent gas purity.

Why use CI? If your matrix contains complex hydrocarbons (e.g., petroleum distillates), the "forest of peaks" in EI at low


 (40-60 range) makes quantification difficult. CI shifts the signal to the higher molecular weight region, preserving the integrity of the d14 signal.

Chromatographic Performance: The Isotope Effect[4][5]

The Trap: Do not assume d14 and d0 elute at the exact same time. The Reality: Deuterated alkanes exhibit an Inverse Isotope Effect on non-polar columns (e.g., DB-5, DB-1). They elute earlier than their non-deuterated counterparts.

  • Mechanism: The slightly smaller molar volume and lower polarizability of C-D bonds compared to C-H bonds reduce Van der Waals interactions with the stationary phase.

  • Typical Shift: 0.02 – 0.10 minutes (depending on column length and phase ratio).

Implication: Integration windows must be widened or explicitly set to capture the earlier eluting d14 peak.

Experimental Protocols

Protocol A: Comparative GC-MS Setup (EI Mode)

Objective: Establish Limit of Detection (LOD) and Linearity.

  • Standard Prep: Prepare a stock solution of 2-Methylpentane-d0 and d14 (1 mg/mL in Methanol).

  • Calibration Curve: Dilute to 10, 50, 100, 500, 1000 ng/mL.

  • GC Parameters:

    • Column: DB-5MS (30m x 0.25mm x 0.25µm).

    • Carrier: Helium @ 1.0 mL/min.

    • Oven: 35°C (hold 5 min)

      
       10°C/min 
      
      
      
      150°C.
  • MS Parameters:

    • Source: EI (70 eV).[3][2]

    • Scan Range:

      
       35-150.
      
    • SIM Mode (Target): Monitor

      
       43 (d0) and 
      
      
      
      50 (d14).
Protocol B: CI Optimization
  • Reagent Gas: Methane (99.999%).

  • Source Temp: Lower than EI (typically 150°C) to minimize thermal fragmentation.

  • Tuning: Optimize pressure to maximize the

    
     98/100 region for d14.
    

Workflow Sample Sample Prep (Spike d14 IS) GC Gas Chromatography (DB-5MS Column) Sample->GC Split Ionization Choice GC->Split EI_Path EI Source (Hard Ionization) Split->EI_Path Structural ID CI_Path CI Source (Soft Ionization) Split->CI_Path Quantification Det_EI Detector (SIM) Target: m/z 50, 66 EI_Path->Det_EI Det_CI Detector (Scan/SIM) Target: m/z 98-102 CI_Path->Det_CI

Caption: Figure 2. Decision workflow for selecting ionization mode based on analytical goals.

Comparative Data Summary

The following table summarizes the performance metrics observed when analyzing 2-Methylpentane-d14 against d0.

FeatureElectron Ionization (EI)Chemical Ionization (CI)
Primary Ion (

)
50 (Base), 66, 100 (Weak)98, 100, 102 (Strong)
Sensitivity (LOD) High (pg range)Medium (ng range)
Selectivity Moderate (Interference at low mass)High (Molecular ion region)
Fragmentation Extensive (Fingerprint)Minimal (Molecular Weight)
Best Use Case General screening, library matchingComplex matrices, co-elution resolution

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Methylpentane. NIST Chemistry WebBook, SRD 69.[4] [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
  • Turowski, M., et al. (2021). Deuterium Isotope Effects on Retention Time in Reversed-Phase Liquid Chromatography. Journal of Chromatography A. [Link](Note: While focused on LC, the principles of inverse isotope effect apply to non-polar GC interactions).

  • Choudhary, G., et al. (2025). Evaluation of Gas Chromatography for the Separation of a Broad Range of Isotopic Compounds. Analytica Chimica Acta. [Link]

Sources

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